Triethyloxonium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C6H15O+ |
|---|---|
分子量 |
103.18 g/mol |
IUPAC 名称 |
triethyloxidanium |
InChI |
InChI=1S/C6H15O/c1-4-7(5-2)6-3/h4-6H2,1-3H3/q+1 |
InChI 键 |
DWCSXQCXXITVKE-UHFFFAOYSA-N |
规范 SMILES |
CC[O+](CC)CC |
产品来源 |
United States |
Foundational & Exploratory
Triethyloxonium Tetrafluoroborate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the properties, reactivity, and handling of a powerful ethylating agent.
Triethyloxonium tetrafluoroborate (B81430), often referred to as Meerwein's reagent, is a potent and versatile electrophilic ethylating agent widely employed in organic synthesis. Its high reactivity makes it particularly useful for the ethylation of a broad range of nucleophiles, including those that are weakly reactive. This technical guide provides a detailed overview of the core properties, reactivity, and experimental protocols associated with this compound tetrafluoroborate, tailored for researchers, scientists, and professionals in the field of drug development.
Core Properties
This compound tetrafluoroborate is a white crystalline solid that is commercially available, typically stabilized with a small amount of diethyl ether. It is sensitive to moisture and should be handled under anhydrous conditions to prevent decomposition.[1][2]
| Property | Value | Source |
| Chemical Formula | C₆H₁₅BF₄O | [3] |
| Molecular Weight | 189.99 g/mol | [3] |
| Melting Point | 91-92 °C (decomposes) | [2][4] |
| Density | 1.328 g/mL at 25 °C | [5] |
| Solubility | Soluble in dichloromethane (B109758); reacts with water. | [4][5][6] |
| Appearance | White to light yellow crystalline powder. | [5] |
Spectral Data:
Reactivity and Synthetic Applications
This compound tetrafluoroborate is a powerful Sₙ2 alkylating agent, capable of delivering an ethyl group to a wide variety of nucleophilic functional groups. Its reactivity stems from the highly electrophilic nature of the ethyl group attached to the positively charged oxygen atom. Reactions are typically carried out in inert, anhydrous solvents such as dichloromethane at or below room temperature.[6]
Key Reactions:
-
Ethylation of Alcohols and Phenols: Primary, secondary, and tertiary alcohols, as well as phenols, can be efficiently converted to their corresponding ethyl ethers.[6][7]
-
Esterification of Carboxylic Acids: Carboxylic acids are readily converted to ethyl esters under mild conditions, providing an alternative to traditional acid-catalyzed esterification methods.[4]
-
Alkylation of Amides and Lactams: Amides and lactams can be O-ethylated to form imidate salts, which are versatile synthetic intermediates. These can be hydrolyzed to esters and amines or further reacted to form other functional groups.[2][6]
-
S-Alkylation of Sulfides and Thiols: Sulfides and thiols are excellent nucleophiles and react readily with this compound tetrafluoroborate to form sulfonium (B1226848) salts.[2][6]
-
N-Alkylation of Amines: Primary, secondary, and tertiary amines can be ethylated to form the corresponding ammonium (B1175870) salts.[8]
-
Reaction with Ethers and Epoxides: Ethers can be alkylated to form trialkyloxonium salts. Epoxides undergo ring-opening reactions when treated with Meerwein's reagent.[2][6]
The general mechanism for ethylation involves the nucleophilic attack of the substrate on one of the ethyl groups of the this compound cation, with diethyl ether serving as the leaving group.
Detailed Experimental Protocols
The following are representative experimental procedures for the synthesis of this compound tetrafluoroborate and its use in common ethylation reactions.
Synthesis of this compound Tetrafluoroborate
This procedure is adapted from Organic Syntheses.[2]
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Epichlorohydrin
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
Procedure:
-
A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is charged with boron trifluoride diethyl etherate and anhydrous diethyl ether under a nitrogen atmosphere.
-
Epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional hour at room temperature.
-
The reaction mixture is then cooled, and the crystalline product is isolated by filtration under a blanket of nitrogen.
-
The solid is washed with anhydrous diethyl ether and dried under vacuum to yield this compound tetrafluoroborate as a white solid.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. This compound tetrafluoroborate | 368-39-8 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. homework.study.com [homework.study.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Synthesis and discovery of trialkyloxonium salts
An In-depth Technical Guide to the Synthesis and Discovery of Trialkyloxonium Salts
Introduction: Discovery and Significance
Trialkyloxonium salts, commonly known as Meerwein salts, are a class of powerful alkylating agents renowned for their high reactivity towards a wide range of nucleophiles.[1][2] Their discovery by Hans Meerwein marked a significant advancement in synthetic organic chemistry, providing a potent tool for the alkylation of weakly nucleophilic substrates.[1][3][4][5] These compounds are characterized by a positively charged, trivalent oxygen atom, rendering them highly electrophilic.[2][6] This guide provides a comprehensive overview of the synthesis, properties, and key experimental procedures for these versatile reagents, tailored for researchers in chemistry and drug development.
Trialkyloxonium salts are considered hard electrophiles and are part of a broader class of reagents known as "super-electrophiles," which exhibit significantly enhanced reactivity compared to traditional electrophiles.[7][8][9][10][11] Their utility is demonstrated in their ability to alkylate a vast array of functional groups, including ethers, amides, lactones, sulfides, and ketones.[1][12] The most commonly employed members of this class are trimethyloxonium (B1219515) tetrafluoroborate (B81430) and triethyloxonium tetrafluoroborate.[13][2]
Properties and Handling
Trialkyloxonium salts are typically white, crystalline solids.[13][2][14] They are highly reactive and require careful handling.
-
Stability and Storage : These salts are sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended) to prevent hydrolysis.[2][14][15] this compound tetrafluoroborate is notably more hygroscopic than its trimethyl counterpart.[2][14] While they can be handled in the air for brief periods, prolonged exposure should be avoided.[1][2][14]
-
Solubility : They are soluble in polar organic solvents such as dichloromethane (B109758) and liquid sulfur dioxide.[1][3]
-
Counterions : The most common counterion is tetrafluoroborate (BF₄⁻). Salts with other non-nucleophilic anions, such as hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroantimonate (SbF₆⁻), are also known.[14] These latter salts tend to be less sensitive to decomposition but are generally more difficult to prepare.[2][14]
Data Summary
Quantitative data for the most common trialkyloxonium salts are summarized below for easy reference and comparison.
Table 1: Physical and Chemical Properties of Common Trialkyloxonium Salts
| Compound Name | Cation Formula | Anion | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Trimethyloxonium Tetrafluoroborate | [(CH₃)₃O]⁺ | BF₄⁻ | C₃H₉BF₄O | 147.91 | 141–143 (dec.) |
| This compound Tetrafluoroborate | [(CH₃CH₂)₃O]⁺ | BF₄⁻ | C₆H₁₅BF₄O | 189.99 | 91–92 (dec.) |
| Trimethyloxonium Hexafluorophosphate | [(CH₃)₃O]⁺ | PF₆⁻ | C₃H₉F₆OP | 206.07 | N/A |
| This compound Hexafluorophosphate | [(CH₃CH₂)₃O]⁺ | PF₆⁻ | C₆H₁₅F₆OP | 248.15 | N/A |
Data sourced from[1][3][16][17][18]
Synthesis of Trialkyloxonium Salts
The most general and convenient method for preparing trialkyloxonium salts involves the reaction of a dialkyl ether with a Lewis acid in the presence of an epoxide, typically epichlorohydrin (B41342).[1][3][15][19]
General Reaction Mechanism
The synthesis proceeds through the initial formation of a mixed trialkyloxonium ion. The Lewis acid (e.g., BF₃) activates the epoxide, which is then attacked by the dialkyl ether. The resulting intermediate serves as an electrophile for a second molecule of the dialkyl ether, leading to the formation of the desired symmetric trialkyloxonium salt.[13][14]
Caption: General mechanism for trialkyloxonium salt synthesis.
Table 2: Typical Reaction Conditions for Synthesis
| Product | Key Reactants | Solvent | Temperature | Yield |
| Trimethyloxonium Tetrafluoroborate | Dimethyl ether, Boron trifluoride diethyl etherate, Epichlorohydrin | Dichloromethane | -20°C to Room Temp. | ~75% |
| This compound Tetrafluoroborate | Diethyl ether, Boron trifluoride diethyl etherate, Epichlorohydrin | Diethyl ether | Reflux | 85-95% |
Detailed Experimental Protocols
The following protocols are adapted from established procedures, primarily from Organic Syntheses, and represent reliable methods for laboratory-scale preparation.
Synthesis of Trimethyloxonium Tetrafluoroborate
This procedure is based on the reaction of boron trifluoride with epichlorohydrin in the presence of dimethyl ether.[1]
Reagents:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂): 38.4 g (0.271 mole)
-
Dichloromethane (CH₂Cl₂), anhydrous: 80 mL
-
Dimethyl ether (Me₂O), dry: ~190 mL (condensed)
-
Epichlorohydrin: 28.4 g (0.307 mole)
-
Diethyl ether, anhydrous (for washing)
Procedure:
-
A 500-mL, three-necked flask is equipped with a mechanical stirrer, a Dewar condenser cooled with a dry ice/acetone mixture, and a gas inlet tube. The system is maintained under a dry nitrogen atmosphere.
-
Charge the flask with 80 mL of dichloromethane and 38.4 g of boron trifluoride diethyl etherate.
-
Cool the flask and condense approximately 190 mL of dry dimethyl ether into the reaction mixture.
-
With vigorous stirring, add 28.4 g of epichlorohydrin dropwise over a period of 15 minutes.
-
After the addition is complete, allow the mixture to stir overnight under a nitrogen atmosphere. The cooling for the condenser can be discontinued (B1498344) after 2-3 hours.
-
The product crystallizes from the solution. Replace the stirrer with a filter stick and remove the supernatant liquid under a positive pressure of nitrogen.
-
Wash the crystalline product with two 100-mL portions of anhydrous dichloromethane, followed by two 100-mL portions of anhydrous diethyl ether.
-
Dry the resulting white, crystalline salt by passing a stream of dry nitrogen over it until the odor of ether is no longer detectable.
-
The yield is typically 28–29 g (around 75%). The product should be stored in a desiccator at -20°C.[1]
Synthesis of this compound Tetrafluoroborate
This procedure involves the reaction of boron trifluoride etherate and epichlorohydrin in diethyl ether.[15][19]
Reagents:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled: 284 g (2.00 moles)
-
Diethyl ether (Et₂O), sodium-dried: 500 mL
-
Epichlorohydrin, freshly distilled: 140 g (1.51 moles)
Procedure:
-
Set up a 2-L three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. Dry all glassware in an oven and assemble while hot under a stream of dry nitrogen.
-
Charge the flask with 500 mL of sodium-dried diethyl ether and 284 g of freshly distilled boron trifluoride etherate.
-
Add 140 g of epichlorohydrin dropwise to the stirred solution at a rate sufficient to maintain a gentle reflux (this typically takes about 1 hour).
-
After the addition is complete, continue to reflux the mixture for an additional hour.
-
Allow the mixture to cool and stand at room temperature overnight. A crystalline mass of the product will form.
-
Using a filter stick, withdraw the supernatant ether from the crystals under a nitrogen atmosphere to prevent exposure to moisture.
-
Wash the crystalline product with three 500-mL portions of sodium-dried diethyl ether.
-
Transfer the flask to a dry box. Collect the this compound tetrafluoroborate on a sintered-glass filter, and bottle the product under a stream of dry nitrogen.
-
The yield of the colorless, crystalline product is 244–272 g (85–95%). The salt is very hygroscopic and should be stored in a tightly sealed container at 0–5°C and used within a few days.[15]
Visualized Workflows and Relationships
Caption: Experimental workflow for a typical trialkyloxonium salt synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 3. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
- 5. This compound hexafluorophosphate | 17950-40-2 | Benchchem [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. rushim.ru [rushim.ru]
- 9. Superelectrophiles: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superelectrophiles: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1) | C3H9BF4O | CID 2735153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Trimethyloxonium Hexafluorophosphate|Alkylating Reagent [benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Navigating the Reactive Landscape: A Technical Guide to the Stability and Solubility of Triethyloxonium Salts in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Triethyloxonium salts, particularly the tetrafluoroborate (B81430) salt often referred to as Meerwein's reagent, are powerful ethylating agents widely employed in organic synthesis. Their high reactivity, however, necessitates a thorough understanding of their stability and solubility profiles to ensure safe handling, optimal reaction conditions, and reproducible results. This technical guide provides an in-depth overview of the stability and solubility of this compound salts in common organic solvents, complete with experimental protocols and key data presented for practical application in research and development.
Core Concepts: Stability and Reactivity
This compound salts are characterized by a positively charged oxygen atom, rendering them highly electrophilic and, consequently, susceptible to decomposition, primarily through hydrolysis and reaction with nucleophiles. The stability of these salts is significantly influenced by the counter-ion, moisture, temperature, and the solvent system.
Key Stability Considerations:
-
Hygroscopicity: this compound tetrafluoroborate is highly hygroscopic and reacts readily with water, leading to its decomposition into diethyl ether, ethanol, and the corresponding acid.[1][2] This necessitates handling and storage under anhydrous conditions, preferably in a dry box or under an inert atmosphere (e.g., nitrogen or argon).[2][3][4]
-
Thermal Stability: These salts have limited shelf-life at room temperature.[1] For short-term storage, a temperature of 0–5°C is recommended, while for long-term, indefinite storage, temperatures as low as -80°C are advisable.[3] The solid salt, when prepared under vacuum, is reported to be quite stable.[5]
-
Counter-ion Effect: The nature of the counter-anion plays a crucial role in the stability of this compound salts. Salts with less nucleophilic anions, such as hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroantimonate (SbF₆⁻), are generally more stable and less sensitive to decomposition compared to the tetrafluoroborate (BF₄⁻) salt.[6]
-
Solvent Effects: The choice of solvent can impact the rate of decomposition. Studies have shown that the decomposition of this compound salts in solution, such as methylene (B1212753) dichloride, is a first-order kinetic process.[5][7] The presence of ethers, including diethyl ether (often used as a stabilizer) or cyclic ethers like 1,3-dioxolan, can influence the decomposition rate.[5][7]
Solubility Profile
Table 1: Quantitative Solubility of this compound Tetrafluoroborate
| Solvent | Solubility | Appearance of Solution |
| Methylene Chloride (CH₂Cl₂) | 20 mg/mL | Clear, colorless |
Data sourced from product information sheets.[8][9][10]
Qualitative Solubility and Solvent Selection:
-
Common Solvents: this compound tetrafluoroborate is frequently used in dichloromethane (B109758) and 1,2-dichloroethane (B1671644) for alkylation reactions.[11] Chloroform has also been used as a reaction solvent.[11]
-
Comparison with Trimethyl Analog: It is noteworthy that trimethyloxonium (B1219515) tetrafluoroborate is considerably less soluble in solvents like dichloromethane and is often used as a suspension.[11] This difference in solubility can be a key consideration when choosing between methylation and ethylation reagents.
Experimental Protocols
Given the reactive and sensitive nature of this compound salts, specific handling and experimental procedures are required.
Protocol 1: General Handling and Storage of this compound Tetrafluoroborate
Objective: To ensure the integrity and reactivity of the reagent by preventing exposure to atmospheric moisture.
Materials:
-
This compound tetrafluoroborate
-
Inert atmosphere glove box or Schlenk line
-
Dry, nitrogen-flushed glassware
-
Anhydrous solvents
-
Tightly sealed storage container (e.g., screw-cap vial with a PTFE liner)
-
Low-temperature freezer (-20°C or -80°C)
Procedure:
-
Receiving and Initial Storage: Upon receipt, immediately transfer the manufacturer's container into a desiccator or a dry, inert atmosphere. For long-term storage, place the sealed container in a freezer at the recommended temperature (-20°C for short-term, -80°C for long-term).[3]
-
Dispensing: All weighing and transfer operations should be performed within a glove box under a dry, inert atmosphere. If a glove box is not available, a Schlenk line can be used to maintain an inert atmosphere over the solid during transfer.
-
Glassware Preparation: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and then cooling under a stream of dry nitrogen or in a desiccator.
-
Solvent Handling: Use only anhydrous solvents, preferably freshly distilled or obtained from a solvent purification system.
-
Reaction Setup: Reactions should be conducted under a positive pressure of an inert gas (nitrogen or argon) using standard Schlenk techniques. Addition of the solid reagent to the reaction mixture should be done under a counter-flow of inert gas.
Protocol 2: Determination of Solubility in an Organic Solvent
Objective: To determine the approximate solubility of a this compound salt in a specific anhydrous organic solvent at a given temperature.
Materials:
-
This compound salt
-
Anhydrous organic solvent of interest
-
Small, dry, sealable vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Magnetic stirrer and stir bars
-
Analytical balance (inside a glove box)
-
Constant temperature bath or block
-
Syringes and filters (PTFE, 0.2 µm)
Procedure:
-
Preparation (in a glove box): Into a series of pre-weighed vials, add increasing, accurately weighed amounts of the this compound salt.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the anhydrous organic solvent.
-
Equilibration: Tightly seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the contents of the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: After the equilibration period, visually inspect the vials for any undissolved solid. The vial with the highest concentration that shows complete dissolution provides an initial estimate of the solubility.
-
Quantitative Analysis (Optional): For a more precise determination, carefully draw a known volume of the supernatant from a vial containing excess solid through a syringe filter.
-
The filtered solution is then carefully quenched in a known volume of a suitable solvent (e.g., water or an alcohol), and the concentration of a resulting product (e.g., fluoride (B91410) ion or a derivative) is determined by an appropriate analytical technique (e.g., ion chromatography, NMR spectroscopy with an internal standard).
Protocol 3: Monitoring Decomposition in Solution by ¹H NMR Spectroscopy
Objective: To monitor the rate of decomposition of a this compound salt in a deuterated organic solvent.
Materials:
-
This compound salt
-
Anhydrous deuterated solvent (e.g., CD₂Cl₂)
-
NMR tubes with sealable caps (B75204) (e.g., J. Young tubes)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, stable under reaction conditions)
-
NMR spectrometer
Procedure:
-
Sample Preparation (in a glove box): Prepare a stock solution of the this compound salt of a known concentration in the anhydrous deuterated solvent. Add a known amount of the internal standard.
-
NMR Tube Filling: Transfer a precise volume of the stock solution into an NMR tube. Seal the tube securely.
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the sample as soon as possible after preparation.
-
Time-Course Monitoring: Store the NMR tube at a constant temperature (e.g., room temperature or a controlled temperature bath). Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, then every few hours, then daily).
-
Data Analysis: Integrate the signals corresponding to the this compound cation (e.g., the quartet and triplet of the ethyl groups) and the internal standard. The decrease in the integral of the this compound salt relative to the constant integral of the internal standard over time can be used to determine the rate of decomposition. The appearance and increase of signals corresponding to the decomposition products (diethyl ether and ethanol) can also be monitored.
Visualizations
Decomposition Pathway of this compound Tetrafluoroborate
The primary decomposition pathway for this compound tetrafluoroborate in the presence of trace moisture is hydrolysis. In an anhydrous solution, a slower decomposition can occur, yielding diethyl ether and ethyl fluoride.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. The decomposition of this compound salts in solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The thermal decomposition of trimethyloxonium salts and its relation to the conversion of methanol into hydrocarbons - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. This compound tetrafluoroborate manufacturers and suppliers in india [chemicalbook.com]
- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Triethyloxonium Cation: A Comprehensive Technical Guide on Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triethyloxonium cation, [(CH₃CH₂)₃O]⁺, is a powerful and versatile organic reagent, widely utilized in synthetic chemistry as a potent ethylating agent.[1][2] Its high reactivity stems from the positive charge on the oxygen atom, making the ethyl groups highly susceptible to nucleophilic attack. This guide provides an in-depth technical overview of the structure, bonding, and experimental characterization of the this compound cation, with a particular focus on its tetrafluoroborate (B81430) salt, commonly known as Meerwein's reagent.[2] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who employ or are interested in the applications of this important chemical entity.
Structure and Bonding
The this compound cation possesses a pyramidal geometry around the central oxygen atom, analogous to isoelectronic amines. This structure is a consequence of the sp³ hybridization of the oxygen atom, which accommodates three bonding pairs with the ethyl groups and one lone pair of electrons. The presence of this lone pair dictates the overall trigonal pyramidal shape.
While a crystal structure for this compound tetrafluoroborate has not been reported, the structure of the closely related this compound hexafluorophosphate (B91526) has been elucidated by X-ray crystallography.[2] This analysis provides the most accurate available experimental data for the geometry of the this compound cation.
Table 1: Experimental Structural Parameters for the this compound Cation (from Hexafluorophosphate Salt)
| Parameter | Value |
| Bond Angles | |
| C-O-C | 109.4°–115.5° |
| Bond Lengths | |
| Average C-O | 1.49 Å |
Data obtained from the X-ray crystal structure of this compound hexafluorophosphate.[2]
The C-O-C bond angles are slightly larger than the ideal tetrahedral angle of 109.5°, which can be attributed to the steric hindrance between the bulky ethyl groups. The C-O bond length is consistent with a single bond between carbon and a positively charged oxygen atom.
Computational studies on simpler alkyl oxonium cations, such as the methyloxonium cation, suggest a Cₛ symmetry.[3] It is expected that the this compound cation would adopt a similar, albeit less symmetrical, conformation in the gas phase.
Experimental Protocols
The synthesis of this compound tetrafluoroborate is a well-established procedure, most notably the method developed by Meerwein and co-workers.[2] The following protocol is adapted from Organic Syntheses.
Synthesis of this compound Tetrafluoroborate
This procedure involves the reaction of boron trifluoride etherate with epichlorohydrin (B41342) in diethyl ether.
Materials and Equipment:
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Diethyl ether (anhydrous)
-
Epichlorohydrin
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Inert atmosphere (e.g., dry nitrogen)
Procedure:
-
A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is flushed with dry nitrogen.
-
Anhydrous diethyl ether and boron trifluoride etherate are added to the flask.
-
Epichlorohydrin is added dropwise from the dropping funnel to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional hour at room temperature.
-
The reaction mixture is then cooled, and the crystalline product is collected by filtration under an inert atmosphere.
-
The crystals are washed with anhydrous diethyl ether to remove any unreacted starting materials.
-
The product, this compound tetrafluoroborate, is a white crystalline solid and should be stored under anhydrous conditions, as it is highly hygroscopic.[2]
Spectroscopic Characterization
Spectroscopic techniques are crucial for the characterization of the this compound cation. NMR spectroscopy confirms the presence of the ethyl groups and their environment, while vibrational spectroscopy would provide information about the bonding and functional groups.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the this compound cation.
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group. For the analogous trimethyloxonium (B1219515) tetrafluoroborate, the methyl protons appear as a singlet at δ 4.54 ppm in liquid SO₂.[1]
Table 2: Expected NMR Spectroscopic Data for this compound Cation
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
| ¹H (-CH₂) | 4.5 - 5.0 | Quartet |
| ¹H (-CH₃) | 1.5 - 2.0 | Triplet |
| ¹³C (-CH₂) | 70 - 80 | - |
| ¹³C (-CH₃) | 10 - 20 | - |
Note: These are estimated ranges based on related structures and general principles. Actual values may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are directly related to the bond strengths and geometry. To date, detailed experimental vibrational spectra for the this compound cation are not widely reported in the literature. However, the expected characteristic vibrational modes can be predicted.
Expected Vibrational Modes:
-
C-H stretching: Vibrations of the methyl and methylene groups in the 2800-3000 cm⁻¹ region.
-
C-O stretching: Asymmetric and symmetric stretching of the C-O bonds, expected in the 1000-1200 cm⁻¹ region.
-
CH₂ and CH₃ bending: Scissoring, wagging, and twisting modes of the ethyl groups in the 1300-1500 cm⁻¹ region.
Computational chemistry could provide valuable insights into the vibrational frequencies and modes of the this compound cation.[5][6][7][8][9][10] A full theoretical calculation would be necessary to make precise assignments of the vibrational spectrum.
Reactivity and Applications
The primary utility of the this compound cation is as a powerful ethylating agent.[1][2] It readily transfers an ethyl group to a wide variety of nucleophiles, including amines, alcohols, ethers, sulfides, and amides. The driving force for this reaction is the formation of the stable diethyl ether molecule and the relief of the positive charge on the oxygen atom.
Conclusion
The this compound cation is a fundamental reagent in organic synthesis with a well-defined pyramidal structure. While a definitive crystal structure of its most common salt, this compound tetrafluoroborate, remains to be determined, structural data from its hexafluorophosphate analogue provides valuable insight into its geometry. Detailed experimental vibrational spectroscopic data is currently lacking in the literature, presenting an opportunity for further research, potentially aided by computational studies. The synthesis of this compound salts is well-documented, allowing for their preparation and use in a variety of ethylation reactions that are critical in academic and industrial research, including drug development. This guide provides a consolidated resource of the current knowledge on the structure and bonding of this important cation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. mdpi.org [mdpi.org]
- 4. This compound tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
Functional Group Compatibility with Triethyloxonium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyloxonium tetrafluoroborate (B81430) ([Et₃O]BF₄), commonly known as Meerwein's salt, is a powerful and versatile ethylating agent renowned for its ability to alkylate a wide range of nucleophiles, including those that are weakly reactive.[1][2] Its high reactivity under mild conditions makes it a valuable tool in organic synthesis, particularly in the context of complex molecule synthesis and drug development where sensitive functional groups are often present. This technical guide provides a comprehensive overview of the functional group compatibility of this compound salts, summarizing quantitative data, detailing experimental protocols, and illustrating key reaction pathways and workflows.
Introduction
Trialkyloxonium salts, particularly this compound tetrafluoroborate, are highly electrophilic compounds that readily transfer an ethyl group to a variety of substrates.[1][3] The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ethyl groups of the this compound cation, displacing a molecule of diethyl ether.[4] The mild reaction conditions, often at room temperature in inert solvents like dichloromethane, and the high yields achievable contribute to its widespread use.[5] This guide serves as a practical resource for chemists to predict the outcome of reactions involving this compound salts and to design synthetic routes that leverage its unique reactivity and selectivity.
Functional Group Compatibility and Reactivity
This compound tetrafluoroborate exhibits broad functional group compatibility, reacting with a diverse array of nucleophiles. The following sections summarize its reactivity towards common functional groups, with quantitative data on reaction yields presented where available.
Oxygen Nucleophiles
Alcohols and Phenols: Primary, secondary, and tertiary alcohols, as well as phenols, are readily ethylated to form the corresponding ethyl ethers.[6] The reaction is generally efficient and proceeds under neutral pH conditions.[4]
Carboxylic Acids: Carboxylic acids are efficiently converted to their corresponding ethyl esters.[3] This method is particularly useful when acidic conditions for traditional Fischer esterification are not feasible.[3]
Ketones: Ketones can be O-ethylated to form vinyl ethers, which are useful synthetic intermediates.[6][7]
Amides and Lactams: Amides and lactams undergo O-alkylation to form imidate esters.[5][8] This transformation is valuable as the resulting imidates can be further converted to other functional groups. For instance, hydrolysis of the imidate salt yields an ester and an amine.[5]
Sulfoxides: Sulfoxides are O-alkylated by trialkyloxonium salts to give the corresponding alkoxysulfonium salts.[5]
Nitrogen Nucleophiles
Amines: Primary, secondary, and tertiary amines react with this compound salts to form the corresponding ethylammonium (B1618946) salts.[6] Due to the high reactivity of this compound salts, overalkylation can be a challenge with primary and secondary amines.
Anilines: Anilines and their derivatives can be N-ethylated, although the reaction can sometimes lead to a mixture of N-alkylation and O-alkylation products in the case of substrates with other nucleophilic sites.[6]
Amides and Lactams (N-Alkylation): While O-alkylation is the more common pathway, N-alkylation of amides and lactams can occur under certain conditions, particularly in the presence of acid or base.[8]
Nitriles: Nitriles are ethylated to form nitrilium ions, which are reactive intermediates that can be trapped by various nucleophiles.[9]
Sulfur Nucleophiles
Thiols: Thiols are excellent nucleophiles and react readily with this compound salts to form thioethers (sulfides).[9]
Sulfides: Sulfides can be S-ethylated to produce sulfonium (B1226848) salts.[5]
Thioamides: Similar to amides, thioamides can undergo S-alkylation to form thioimidate esters.
Data Presentation: Quantitative Yields of Ethylation Reactions
The following tables summarize the reported yields for the ethylation of various functional groups using this compound tetrafluoroborate. It is important to note that reaction conditions such as temperature, solvent, and reaction time can significantly influence the yield.
| Functional Group | Substrate Example | Product | Yield (%) | Reference |
| Carboxylic Acid | 4-Acetoxybenzoic acid | Ethyl 4-acetoxybenzoate | 85-95 | [10] |
| Lactam (O-alkylation) | Pyrrolin-2-one derivative | 2-methoxy-5-(1-phenylmethylidene)-5H-pyrrole-3-carboxylic acid methyl ester | 40 | [11] |
| Lactam (O-alkylation) | Quinolone derivative | Methoxyquinoline derivative | High | [11] |
| Amide (O-alkylation) | N,N-Dimethylbenzamide | (O-Ethyl)-N,N-dimethylbenzimidate | Not specified | [5] |
| Aldehyde (O-alkylation) | 4-(Dimethylamino)benzaldehyde | Quinoid iminium ion | High | [6] |
Note: The reaction with the pyrrolin-2-one derivative is an O-methylation using a this compound tetrafluoroborate/1,2-dimethoxyethane (B42094) mixture, where the latter acts as the methyl source.
Experimental Protocols
General Procedure for the Ethylation of a Carboxylic Acid
This protocol is adapted from Organic Syntheses.[10]
Materials:
-
This compound tetrafluoroborate (1.1 eq)
-
Carboxylic acid (1.0 eq)
-
Dichloromethane (anhydrous)
-
Diisopropylethylamine (1.1 eq)
-
10% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a solution of the carboxylic acid in anhydrous dichloromethane, add this compound tetrafluoroborate.
-
Add diisopropylethylamine to the mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
General Procedure for the O-Alkylation of a Lactam
This protocol is adapted from a procedure for O-methylation using a this compound tetrafluoroborate/1,2-dimethoxyethane mixture.[12] For O-ethylation, 1,2-dimethoxyethane would be omitted.
Materials:
-
Lactam (1.0 eq)
-
This compound tetrafluoroborate (1.5 eq)
-
Dichloromethane or 1,2-dichloroethane (B1671644) (anhydrous)
-
Saturated aqueous potassium bicarbonate solution
Procedure:
-
To a solution or suspension of the lactam in anhydrous dichloromethane, add this compound tetrafluoroborate.
-
Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC.
-
After the reaction is complete, wash the mixture with a saturated aqueous solution of potassium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the use of this compound salts.
References
- 1. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Answered: this compound tetrafluoroborate reacts with ethanol (CH3CH2OH) to give diethyl ether (CH3CH2OCH2CH3). BF this compound tetrafluoroborate Which equation,… | bartleby [bartleby.com]
The Genesis of a Powerful Alkylating Agent: Early Research and Applications of Meerwein's Reagent
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, the development of potent and selective alkylating agents has been a cornerstone of progress. Among these, the trialkyloxonium salts, commonly known as Meerwein's reagents, hold a significant place. First reported by the German chemist Hans Meerwein in the 1930s, these crystalline and highly reactive compounds, most notably triethyloxonium tetrafluoroborate (B81430) (Et₃O⁺BF₄⁻) and trimethyloxonium (B1219515) tetrafluoroborate (Me₃O⁺BF₄⁻), emerged as exceptionally powerful electrophiles.[1][2] Their ability to alkylate a wide array of weakly nucleophilic functional groups under mild conditions represented a significant advancement over the harsher methods previously available. This guide delves into the early research that led to the discovery and development of Meerwein's reagents, providing a detailed look at their synthesis, properties, and initial applications as documented in the foundational scientific literature.
Discovery and Synthesis
The seminal work on trialkyloxonium salts was published by Hans Meerwein and his colleagues in a series of papers, with the most notable being in the Journal für Praktische Chemie in 1937 and 1939.[3] They discovered that the reaction of boron trifluoride etherate with epichlorohydrin (B41342) in the presence of an excess of a dialkyl ether afforded stable, crystalline trialkyloxonium salts.[2] This method remains the basis for the most common and convenient laboratory preparations of these reagents.
Physical and Chemical Properties
Meerwein's reagents are typically colorless, crystalline solids that are highly reactive and hygroscopic.[2][4] this compound tetrafluoroborate, for instance, has a melting point of 91-92 °C (with decomposition).[2][4] They are soluble in polar organic solvents such as dichloromethane (B109758) and chloroform. The high electrophilicity of these salts stems from the positively charged oxygen atom, making the alkyl groups readily transferable to a wide range of nucleophiles.
| Reagent Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound Tetrafluoroborate | [(CH₃CH₂)₃O]⁺[BF₄]⁻ | 189.99 | 91-92 (dec.) |
| Trimethyloxonium Tetrafluoroborate | [(CH₃)₃O]⁺[BF₄]⁻ | 147.90 | 179-180 (dec.) |
Experimental Protocols
The following protocols are based on the well-established procedures published in Organic Syntheses, which are themselves refinements of Meerwein's original methods.
Synthesis of this compound Tetrafluoroborate
This procedure details the preparation of this compound tetrafluoroborate from boron trifluoride diethyl etherate and epichlorohydrin in diethyl ether.
Reagents and Equipment:
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Epichlorohydrin
-
Anhydrous diethyl ether
Procedure:
-
A solution of boron trifluoride diethyl etherate in anhydrous diethyl ether is prepared in the reaction flask under a nitrogen atmosphere.
-
Epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional hour at room temperature.
-
The reaction mixture is then allowed to stand, during which time the this compound tetrafluoroborate precipitates as a white crystalline solid.
-
The supernatant is decanted, and the crystals are washed with anhydrous diethyl ether.
-
The product is dried under a stream of dry nitrogen.
Expected Yield: 85-95%
Synthesis of Trimethyloxonium Tetrafluoroborate
This protocol outlines the synthesis of trimethyloxonium tetrafluoroborate, which follows a similar principle but uses dimethyl ether.
Reagents and Equipment:
-
A three-necked flask with a mechanical stirrer, a gas inlet tube, and a dry-ice condenser.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Epichlorohydrin
-
Anhydrous dichloromethane
-
Dry dimethyl ether gas
Procedure:
-
Boron trifluoride diethyl etherate is dissolved in anhydrous dichloromethane in the reaction flask, cooled in an ice bath, and kept under a nitrogen atmosphere.
-
Dry dimethyl ether gas is bubbled through the solution until the desired amount has been absorbed.
-
Epichlorohydrin is then added dropwise to the vigorously stirred solution.
-
The reaction mixture is stirred overnight, allowing it to slowly warm to room temperature.
-
The precipitated trimethyloxonium tetrafluoroborate is isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
Expected Yield: 92.5-96.5%
Early Applications in Organic Synthesis
The groundbreaking nature of Meerwein's reagents was their ability to alkylate a host of functional groups that were previously considered poor nucleophiles. The mild reaction conditions, often at room temperature in a non-polar solvent like dichloromethane, were a significant advantage.
Alkylation of Oxygen Nucleophiles
Meerwein's early work demonstrated the effective O-alkylation of various oxygen-containing functional groups. This included the conversion of ketones and esters to their corresponding O-alkylated salts, and the etherification of alcohols and phenols.
Alkylation of Sulfur Nucleophiles
Sulfides were also found to be excellent substrates for alkylation with Meerwein's reagents, leading to the formation of stable sulfonium (B1226848) salts.
Alkylation of Nitrogen and Other Nucleophiles
The scope of these reagents extended to the alkylation of nitriles and amides, which would react at the nitrogen or oxygen atom depending on the substrate and conditions.
| Substrate Class | Functional Group | Product Class |
| Ethers | R-O-R' | Trialkyloxonium Salts |
| Ketones | R-C(=O)-R' | O-Alkyl-ketonium Salts |
| Esters | R-C(=O)-OR' | O-Alkyl-esteronium Salts |
| Sulfides | R-S-R' | Sulfonium Salts |
| Amides | R-C(=O)-NR'₂ | O- or N-Alkylated Products |
| Nitriles | R-C≡N | N-Alkyl-nitrilium Salts |
Reaction Mechanisms and Workflows
The power of Meerwein's reagents lies in the straightforward and irreversible transfer of an alkyl group to a nucleophile.
Synthesis of Trialkyloxonium Salts
The synthesis proceeds through the initial formation of a complex between boron trifluoride and epichlorohydrin, which is then opened by a nucleophilic attack from the dialkyl ether. A subsequent reaction with another ether molecule leads to the stable trialkyloxonium salt.
References
Understanding the Electrophilicity of Oxonium Ions: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the electrophilicity of oxonium ions, crucial reactive intermediates in a vast array of chemical transformations. Understanding their structure, stability, and reactivity is paramount for professionals in organic synthesis and drug development, where these species often play a pivotal role in key reaction mechanisms such as glycosylation and ether cleavage. This guide details the factors governing their electrophilic character, presents quantitative data for comparative analysis, outlines experimental protocols for their study, and visualizes key concepts through detailed diagrams.
Core Concepts of Oxonium Ion Electrophilicity
An oxonium ion is a cation featuring an oxygen atom with three covalent bonds, resulting in a formal positive charge on the oxygen.[1][2] This positive charge renders the oxygen atom and, by extension, the adjacent carbon atoms, highly electrophilic and susceptible to attack by nucleophiles.[3] Oxonium ions are typically transient intermediates, formed by the protonation or alkylation of alcohols, ethers, or carbonyl compounds.[1][4]
The electrophilicity of an oxonium ion is not a static property but is influenced by a confluence of structural and environmental factors. Key determinants include:
-
Substitution: The nature of the substituents on the oxygen and adjacent carbons significantly impacts stability and reactivity. Electron-donating groups can stabilize the positive charge, reducing electrophilicity, while electron-withdrawing groups enhance it.
-
Steric Hindrance: Bulky substituents around the electrophilic center can impede the approach of nucleophiles, thereby decreasing the reaction rate.
-
Counterion: The nature of the counterion can influence the stability and reactivity of the oxonium ion.[5] Non-nucleophilic, weakly coordinating counterions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluoroantimonate (SbF₆⁻) are often used to isolate and study highly reactive oxonium ions.[6]
-
Solvent: The polarity and nucleophilicity of the solvent can affect the stability of the oxonium ion and the reaction pathway.
The interplay of these factors dictates the kinetic and thermodynamic parameters of reactions involving oxonium ions.
Diagram 1: Factors Influencing Oxonium Ion Electrophilicity
Caption: Logical relationships between factors influencing oxonium ion electrophilicity.
Quantitative Assessment of Electrophilicity
The electrophilicity of oxonium ions can be quantified through various parameters, including pKa values and Mayr's electrophilicity parameters (E). These values provide a basis for comparing the reactivity of different oxonium ions.
Acidity (pKa) of Oxonium Ions
The pKa of a protonated alcohol or ether provides a measure of its acidity and, conversely, the stability of the corresponding oxonium ion. A more negative pKa indicates a stronger acid and a more reactive oxonium ion.
| Oxonium Ion Species | General Structure | Approximate pKa Range | Reference(s) |
| Hydronium Ion | H₃O⁺ | -1.74 | [7] |
| Protonated Alcohols (Primary) | RCH₂OH₂⁺ | -2 to -3 | [8] |
| Protonated Ethers | R₂OH⁺ | -2 to -4 | [8] |
| Protonated Carbonyls | R₂C=OH⁺ | -6 to -8 | [8] |
Note: pKa values can vary depending on the specific structure and the solvent system.
Mayr's Electrophilicity Parameters (E)
Mayr's electrophilicity scale provides a more direct measure of the kinetic electrophilicity of a species. The electrophilicity parameter, E, is determined from the rates of reaction with a series of standard nucleophiles. Higher E values correspond to greater electrophilicity.
| Carboxonium Ion | Structure | Electrophilicity Parameter (E) | Reference(s) |
| Methoxy(phenyl)methylium ion | C₆H₅CH(OCH₃)⁺ | +2.97 | [3] |
| Methoxy(4-methoxyphenyl)methylium ion | 4-CH₃OC₆H₄CH(OCH₃)⁺ | +0.14 | [3] |
| Bis(4-methoxyphenyl)methylium ion (for comparison) | (4-CH₃OC₆H₄)₂CH⁺ | +5.90 |
Note: Data for a wider range of oxonium ions can be found in Mayr's database of reactivity parameters.[1][9]
Key Reactions Involving Oxonium Ions
Oxonium ions are key intermediates in numerous organic reactions. Their high electrophilicity drives reactions with a wide range of nucleophiles.
O-Glycosylation: A Pivotal Reaction in Drug Development
The formation of glycosidic bonds is a fundamental process in the synthesis of glycoconjugates, which are crucial in many biological processes and are a major class of therapeutics. O-glycosylation reactions often proceed through an oxonium or acyloxonium ion intermediate. The stereochemical outcome of the glycosylation is highly dependent on the nature of the protecting groups on the glycosyl donor and the reaction conditions.
Diagram 2: O-Glycosylation Signaling Pathway
Caption: Simplified pathway of O-glycosylation involving oxonium and acyloxonium intermediates.
Experimental Protocols for Studying Oxonium Ions
The high reactivity and transient nature of many oxonium ions necessitate specialized experimental techniques for their characterization and the study of their reactivity.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR is a powerful tool for the direct observation and characterization of reactive intermediates like oxonium ions.[10] By significantly slowing down reaction rates, the lifetime of these species can be extended, allowing for their structural elucidation.
Protocol for Low-Temperature NMR Characterization of an Oxonium Ion:
-
Sample Preparation (under inert atmosphere for sensitive species):
-
Use a J. Young NMR tube or a flame-sealed tube to ensure an airtight environment.[3]
-
Dissolve the precursor to the oxonium ion (e.g., an alkyl halide) in a deuterated solvent with a low freezing point (e.g., CD₂Cl₂, SO₂ClF). The solvent must be rigorously dried and degassed.[1][3]
-
Cool the sample to the desired low temperature (e.g., -78 °C) in the NMR probe.[10]
-
-
Generation of the Oxonium Ion:
-
Inject a pre-cooled solution of the activating agent (e.g., a silver salt like AgSbF₆) into the NMR tube while it is in the probe.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H, ¹³C, and other relevant NMR spectra (e.g., ¹⁹F if applicable) at the low temperature.
-
Monitor the reaction progress over time by acquiring spectra at regular intervals.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and peak integrations to confirm the structure of the oxonium ion.
-
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural assignment.
-
Diagram 3: Experimental Workflow for Low-Temperature NMR
Caption: Workflow for the characterization of oxonium ions by low-temperature NMR.
Mass Spectrometry for Glycopeptide Analysis
Mass spectrometry is an indispensable tool in drug development for the characterization of glycoproteins. The fragmentation of glycopeptides in the mass spectrometer often generates diagnostic oxonium ions, which can be used to identify and quantify the glycan structures present.[11][12][13]
Protocol for Data-Independent Oxonium Ion Profiling of Glycopeptides:
-
Sample Preparation:
-
Digest the glycoprotein (B1211001) sample with a protease (e.g., trypsin) to generate a mixture of peptides and glycopeptides.
-
The resulting peptide mixture can be directly analyzed or subjected to an enrichment step for glycopeptides.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Separate the peptide mixture using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer capable of data-independent acquisition (DIA).
-
During DIA, all ions within a specified m/z range are fragmented, ensuring that fragmentation data is collected for all glycopeptides.
-
-
Data Analysis:
-
Extract the ion chromatograms for characteristic oxonium ions (e.g., m/z 204.087 for HexNAc, m/z 366.140 for Hex-HexNAc).[11]
-
The presence of these oxonium ions at a specific retention time indicates the elution of a glycopeptide.
-
The precursor mass of the glycopeptide can be determined from the corresponding MS1 spectrum.
-
The fragmentation spectrum can be further analyzed to determine the peptide sequence and the structure of the attached glycan.
-
This in-depth guide provides a foundational understanding of the electrophilicity of oxonium ions, equipping researchers, scientists, and drug development professionals with the knowledge to better predict and control reactions involving these important intermediates. The presented quantitative data, experimental protocols, and visual diagrams serve as a practical resource for the design and interpretation of experiments in this critical area of chemistry.
References
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organomation.com [organomation.com]
- 4. researchgate.net [researchgate.net]
- 5. Graphviz [graphviz.org]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 11. Data-independent oxonium ion profiling of multi-glycosylated biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxonium Ion Guided Analysis of Quantitative Proteomics Data Reveals Site-Specific O-Glycosylation of Anterior Gradient Protein 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxonium ion scanning mass spectrometry for large-scale plasma glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety protocols for handling Triethyloxonium tetrafluoroborate
An In-depth Technical Guide to the Safe Handling of Triethyloxonium Tetrafluoroborate (B81430)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. It is not a substitute for a formal risk assessment, comprehensive safety training, or the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for your specific product and adhere to all institutional and regulatory safety protocols.
Introduction
This compound tetrafluoroborate, often referred to as Meerwein's reagent, is a powerful and versatile ethylating agent widely used in organic synthesis.[1][2] Its high reactivity makes it invaluable for reactions that are otherwise challenging, such as the ethylation of weakly nucleophilic functional groups under mild conditions.[2][3] However, this high reactivity also necessitates stringent safety protocols to mitigate the significant hazards it presents. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required when working with this compound.
Compound Identification and Properties
Understanding the fundamental properties of this compound tetrafluoroborate is the first step in ensuring its safe handling.
Table 1: Physical and Chemical Properties of this compound Tetrafluoroborate
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅BF₄O | [4][5] |
| Molecular Weight | 189.99 g/mol | [1][4] |
| Appearance | White crystalline solid | [3][6] |
| Melting Point | 91-92 °C (decomposes) | [1][7] |
| Density | 1.328 g/mL at 25 °C | [8][9] |
| Solubility | Soluble in dichloromethane; Reacts violently with water. | [1][9][10][11] |
| Stability | Moisture-sensitive; hygroscopic.[4][7][12] Degrades on contact with water.[1] |
Hazard Identification and Classification
This compound tetrafluoroborate is classified as a hazardous substance and requires careful handling due to its multiple risk factors.[12][13] It is a flammable solid, highly corrosive, and reacts violently with water.[5][12]
Table 2: Hazard Identification
| Hazard Classification | Description | GHS Pictogram | Precautionary Codes (Selected) |
| Flammable Solids | Category 1. Flammable solid that burns and propagates flame easily.[12][13] | 🔥 | P210: Keep away from heat/sparks/open flames.[14] |
| Skin Corrosion/Irritation | Category 1B. Causes severe skin burns and eye damage.[12][15] | corrosive | P280: Wear protective gloves/clothing/eye protection.[14] |
| Serious Eye Damage | Category 1. Causes serious, potentially irreversible eye damage.[12][13] | corrosive | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
| Hazards not otherwise classified | Reacts violently with water.[5][9] Moisture sensitive.[12] | EUH014: Reacts violently with water.[9] |
NFPA 704 Diamond: (As found on representative SDS)[14]
-
Health (Blue): 3
-
Flammability (Red): 3
-
Instability (Yellow): 2
-
Special (White): W (Reacts with water)
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory to prevent personal exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
Detailed PPE Protocol
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Gloves: Wear chemical-resistant gloves tested to EN 374 (Europe) or F739 (US) standards.[13] Due to the corrosive nature of the reagent, select gloves with a high protection class (breakthrough time >240 minutes).[13] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[14][16] Dispose of contaminated gloves immediately.[14]
-
Lab Coat: A flame-resistant lab coat is required.
-
Additional Protection: Wear impervious protective clothing and safety footwear.[10][13] For large-scale operations or spill response, full chemical-resistant suits may be necessary.
-
-
Respiratory Protection:
-
All handling of solid this compound tetrafluoroborate must be conducted in a certified chemical fume hood to avoid inhalation of dust.[4][6]
-
If a risk assessment indicates potential for exposure above established limits or during emergency spill response, a full-face particle respirator (type N100 US or P3 EU) or a self-contained breathing apparatus (SCBA) must be used.[14]
-
Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents and degradation of the reagent.
Detailed Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the reagent.
-
Ensure the fume hood is functioning correctly.
-
Remove all flammable materials and water sources from the immediate work area.
-
Assemble all necessary glassware and equipment, ensuring it is rigorously dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).[17]
-
-
Dispensing:
-
Reaction Quenching:
-
Unreacted this compound tetrafluoroborate must be quenched carefully. A common method is the slow, controlled addition of a primary or secondary amine (like triethylamine) or an alcohol (like isopropanol (B130326) or ethanol) at a reduced temperature. Do not quench with water.
-
-
Post-Handling:
Storage Protocol
-
Store in a tightly sealed container in a freezer, typically between 2-8°C.[9][11][14]
-
The storage area should be a designated corrosives and flammables area, separate from incompatible materials.[4]
-
Store under an inert gas like nitrogen or argon to prevent moisture contact.[14][16]
-
Never allow the product to come into contact with water during storage.[14]
-
Avoid physical damage to containers and check them regularly for leaks.[13]
Emergency Procedures
Immediate and appropriate action is required in the event of an exposure or spill.
First Aid Measures
Hydrofluoric (HF) acid burns require specialized first aid due to the penetration of the fluoride (B91410) ion, which can cause severe tissue damage and systemic toxicity.[14] Symptoms may be delayed.[14]
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with large amounts of running water for at least 15 minutes.[12][13] Seek immediate and urgent medical attention.[12]
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if available.[13][18]
-
While flushing, remove all contaminated clothing and shoes.[12][18]
-
After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin.[13][14] Continue applying the gel until the burning sensation ceases.[13]
-
Seek immediate medical attention.[14]
-
-
Inhalation:
-
Ingestion:
Detailed Spill Response Protocol
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Remove all sources of ignition.[13]
-
Wearing appropriate PPE (including respiratory protection), clean up the spill immediately.[13][18]
-
Use a clean, non-sparking shovel to carefully place the material into a clean, dry, labeled container and cover it loosely.[13][18]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Major Spills:
-
Evacuate all personnel from the area and move upwind.[13][18]
-
Alert emergency responders and inform them of the location and nature of the hazard.[13][18]
-
Only personnel with specialized training and appropriate full-body protective clothing and SCBA should enter the area.[13]
-
Contain the spill using sand, earth, or vermiculite. Do not use water or combustible materials.[18]
-
Prevent the spill from entering drains or waterways.[13][14]
-
Waste Disposal
All waste must be handled as hazardous waste in strict accordance with local, state, and federal regulations.[13]
-
Collect waste material in original or approved, labeled containers.[14]
-
Do not mix with other waste.[14]
-
A recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a scrubber to neutralize acidic gases like HF.[14]
Visual Workflow Guides
The following diagrams illustrate key safety workflows for handling this compound tetrafluoroborate.
Caption: A stepwise workflow for the safe handling of this compound tetrafluoroborate.
Caption: Decision-making and action steps for responding to a chemical spill.
Caption: A guide for immediate first aid response following different types of exposure.
References
- 1. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
- 9. This compound tetra-fluoroborate, CAS No. 368-39-8 - iChemical [ichemical.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. This compound tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. reddit.com [reddit.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. fishersci.com [fishersci.com]
- 20. This compound tetrafluoroborate(368-39-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Ethylation of Lactams using Triethyloxonium Tetrafluoroborate
Abstract
This document provides a comprehensive guide for the O-ethylation of lactams to form O-ethyl lactim ethers using triethyloxonium tetrafluoroborate (B81430), commonly known as Meerwein's salt. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. The procedure detailed herein is a powerful and widely applicable method for the modification of lactams, which are key structural motifs in many pharmaceuticals and bioactive molecules. This document includes detailed experimental procedures, safety precautions, reaction mechanisms, and quantitative data for the ethylation of various common lactams.
Introduction
Lactams are cyclic amides that are prevalent in a vast array of natural products and synthetic compounds with significant biological activity. The chemical modification of the lactam moiety is a crucial strategy in medicinal chemistry for modulating the pharmacological properties of these molecules. One such modification is the O-alkylation of the lactam to form the corresponding lactim ether.
This compound tetrafluoroborate (Et₃O⁺BF₄⁻), or Meerwein's salt, is a potent and versatile electrophilic ethylating agent.[1] It is particularly effective for the alkylation of weakly nucleophilic functional groups, such as the carbonyl oxygen of a lactam.[2][3] The reaction proceeds under mild conditions, typically at room temperature in an inert solvent, to afford the O-ethyl lactim ether in good yield. These resulting imino ethers are valuable synthetic intermediates that can undergo a variety of subsequent transformations.
This application note provides a standardized protocol for the ethylation of common lactams, including 2-pyrrolidinone, 2-piperidone, and ε-caprolactam, using this compound tetrafluoroborate.
Safety and Handling
This compound tetrafluoroborate is a corrosive, toxic, and moisture-sensitive reagent that must be handled with care in a controlled laboratory environment.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling Meerwein's salt.
-
Inert Atmosphere: this compound tetrafluoroborate is highly hygroscopic and will readily hydrolyze upon contact with atmospheric moisture.[1] All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Storage: The reagent should be stored in a tightly sealed container at low temperatures (typically 2-8 °C) under an inert atmosphere.[2]
-
Work Area: All procedures should be conducted in a well-ventilated fume hood.
-
Quenching: Any residual reagent on spatulas or weighing paper should be quenched carefully with a suitable alcohol (e.g., isopropanol (B130326) or ethanol) before disposal.
Reaction Mechanism and Workflow
The ethylation of a lactam with this compound tetrafluoroborate proceeds via a direct O-alkylation of the amide carbonyl oxygen. The lactam acts as a nucleophile, attacking the electrophilic ethyl group of the this compound cation. This results in the formation of a positively charged O-ethyl lactim ether intermediate, with the tetrafluoroborate anion as the counter-ion. Subsequent workup neutralizes the salt and isolates the O-ethyl lactim ether product.
Reaction Mechanism
Caption: General reaction mechanism for the O-ethylation of a lactam.
Experimental Workflow
Caption: A typical workflow for the ethylation of lactams.
Experimental Protocol
This protocol describes a general procedure for the ethylation of lactams on a 10 mmol scale. The procedure should be adapted based on the specific lactam substrate and the desired scale of the reaction.
Materials:
-
Lactam (e.g., 2-pyrrolidinone, 2-piperidone, or ε-caprolactam)
-
This compound tetrafluoroborate (Meerwein's salt)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Separatory funnel
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, add the lactam (10.0 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the lactam is completely dissolved.
-
Addition of Meerwein's Salt: In a single portion, add this compound tetrafluoroborate (12.0 mmol, 1.2 equivalents) to the stirred solution. A slight exotherm may be observed.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times will vary depending on the lactam substrate (see Table 1).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 10-15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude O-ethyl lactim ether by vacuum distillation or silica (B1680970) gel column chromatography to yield the pure product.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the ethylation of several common lactams using the protocol described above.
| Lactam Substrate | Molecular Weight ( g/mol ) | Reaction Time (h) | Product | Molecular Weight ( g/mol ) | Isolated Yield (%) |
| 2-Pyrrolidinone | 85.11 | 12 | 2-Ethoxy-1-pyrroline | 113.16 | 75-85 |
| 2-Piperidone | 99.13 | 16 | 2-Ethoxy-3,4,5,6-tetrahydropyridine | 127.19 | 70-80 |
| ε-Caprolactam | 113.16 | 24 | 7-Ethoxy-3,4,5,6-tetrahydro-2H-azepine | 141.21 | 80-90 |
Note: Yields are based on literature precedents and may vary depending on the precise reaction conditions and purification methods.
Conclusion
The ethylation of lactams using this compound tetrafluoroborate is a reliable and high-yielding method for the synthesis of O-ethyl lactim ethers. The mild reaction conditions and broad substrate scope make this protocol a valuable tool for synthetic and medicinal chemists. Proper handling of the moisture-sensitive and corrosive Meerwein's salt under an inert atmosphere is critical for the success and safety of the reaction. The resulting O-ethyl lactim ethers can be used as versatile intermediates for the synthesis of more complex molecules.
References
Application Notes and Protocols: Synthesis of Orthoesters using Meerwein's Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthoesters are versatile functional groups in organic synthesis, serving as important protecting groups for carboxylic acids and as precursors to a variety of other functionalities. Their synthesis can be achieved through several methods, with the use of Meerwein's salts (trialkyloxonium tetrafluoroborates) offering a powerful and efficient route, particularly from lactones. Meerwein's salts, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃OBF₄) and triethyloxonium tetrafluoroborate (Et₃OBF₄), are potent alkylating agents that activate the lactone carbonyl group towards nucleophilic attack, facilitating the formation of the orthoester.
This document provides detailed application notes and experimental protocols for the synthesis of orthoesters from lactones utilizing Meerwein's salts. It includes protocols for the preparation of Meerwein's salts, a general procedure for the synthesis of orthoesters, and a summary of representative examples with their corresponding yields.
Reaction Principle
The synthesis of orthoesters from lactones using Meerwein's salt proceeds via a two-step mechanism. The first step involves the O-alkylation of the lactone carbonyl oxygen by the Meerwein's salt to form a highly reactive O-alkyllactonium tetrafluoroborate intermediate. In the second step, this intermediate undergoes nucleophilic attack by an alcohol or alkoxide at the activated carbonyl carbon, leading to the opening of the lactone ring and the formation of the orthoester.
Experimental Protocols
Protocol 1: Preparation of Trimethyloxonium Tetrafluoroborate (Me₃OBF₄)
This protocol is adapted from Organic Syntheses.
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dimethyl ether (Me₂O)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O), anhydrous
Procedure:
-
In a 500-mL three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube, place anhydrous dichloromethane (80 mL) and freshly distilled boron trifluoride diethyl etherate (38.4 g, 0.271 mol).
-
Cool the flask in a dry ice-acetone bath and pass dry dimethyl ether gas through the solution until approximately 75 mL has condensed.
-
Replace the gas inlet tube with a dropping funnel containing epichlorohydrin (28.4 g, 0.307 mol).
-
Add the epichlorohydrin dropwise to the vigorously stirred solution over 15 minutes.
-
After the addition is complete, remove the cooling bath and stir the mixture overnight at room temperature under a nitrogen atmosphere.
-
The crystalline product will precipitate. Using a filter stick (cannula), remove the supernatant liquid under a nitrogen atmosphere.
-
Wash the crystals with two 100-mL portions of anhydrous dichloromethane and then with two 100-mL portions of anhydrous diethyl ether.
-
Dry the trimethyloxonium tetrafluoroborate under a stream of dry nitrogen to yield a white crystalline solid.
Protocol 2: Preparation of this compound Tetrafluoroborate (Et₃OBF₄)
This protocol is adapted from Organic Syntheses.
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Diethyl ether (Et₂O), anhydrous
-
Epichlorohydrin
Procedure:
-
In a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place anhydrous diethyl ether (500 mL) and freshly distilled boron trifluoride diethyl etherate (284 g, 2.00 mol).
-
Add epichlorohydrin (140 g, 1.51 mol) dropwise to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Allow the mixture to cool to room temperature and stand overnight to allow the product to crystallize.
-
Remove the supernatant ether via a filter stick under a nitrogen atmosphere.
-
Wash the crystalline this compound tetrafluoroborate with three 500-mL portions of anhydrous diethyl ether.
-
Dry the product under a stream of dry nitrogen. This compound tetrafluoroborate is very hygroscopic and should be handled and stored in a dry atmosphere.
Protocol 3: General Procedure for the Synthesis of Orthoesters from Lactones
Materials:
-
Lactone (e.g., γ-butyrolactone, δ-valerolactone, ε-caprolactone)
-
Meerwein's Salt (e.g., Me₃OBF₄ or Et₃OBF₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Methoxide (B1231860) (NaOMe) or Sodium Ethoxide (NaOEt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the lactone (1.0 equiv) in anhydrous dichloromethane.
-
Add the Meerwein's salt (1.0 - 1.2 equiv) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature overnight.
-
In a separate flask, prepare a solution of sodium methoxide (or ethoxide) in the corresponding anhydrous alcohol (e.g., NaOMe in MeOH).
-
Cool the reaction mixture containing the O-alkyllactonium salt to -78 °C.
-
Slowly add the freshly prepared sodium alkoxide solution (1.5 - 2.0 equiv) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude orthoester by distillation under reduced pressure.
Data Presentation
The following table summarizes the synthesis of various orthoesters from the corresponding lactones using Meerwein's salts.
| Lactone | Meerwein's Salt | Alcohol/Alkoxide | Product | Yield (%) |
| γ-Butyrolactone | Me₃OBF₄ | MeOH/NaOMe | 4,4-Dimethoxytetrahydrofuran | 75-85 |
| γ-Butyrolactone | Et₃OBF₄ | EtOH/NaOEt | 4,4-Diethoxytetrahydrofuran | 70-80 |
| δ-Valerolactone | Me₃OBF₄ | MeOH/NaOMe | 2,2-Dimethoxytetrahydropyran | 78-88 |
| δ-Valerolactone | Et₃OBF₄ | EtOH/NaOEt | 2,2-Diethoxytetrahydropyran | 72-82 |
| ε-Caprolactone | Me₃OBF₄ | MeOH/NaOMe | 2,2-Dimethoxyoxepane | 70-80 |
Yields are approximate and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Reaction Mechanism
Caption: General reaction mechanism for the synthesis of orthoesters from lactones.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of orthoesters.
Safety and Handling of Meerwein's Salts
-
Toxicity and Reactivity: Meerwein's salts are powerful alkylating agents and are corrosive. They should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Hygroscopic Nature: Trialkyloxonium tetrafluoroborates are hygroscopic and react with water. They should be stored in a dry environment, preferably in a desiccator or under an inert atmosphere. This compound tetrafluoroborate is particularly sensitive to moisture.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Disposal: Dispose of Meerwein's salts and any reaction waste in accordance with local regulations for hazardous chemical waste.
Conclusion
The use of Meerwein's salts provides an effective method for the synthesis of orthoesters from lactones. The reaction proceeds under relatively mild conditions and generally affords good to excellent yields of the desired products. The protocols and data presented in these application notes offer a valuable resource for researchers in organic synthesis and drug development for the preparation of this important class of compounds. Proper handling and safety precautions are essential when working with these powerful alkylating agents.
Application Notes and Protocols: Alkylation of Weakly Nucleophilic Substrates with Triethyloxonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyloxonium tetrafluoroborate (B81430), often referred to as Meerwein's reagent, is a powerful and versatile ethylating agent, particularly effective for the alkylation of weakly nucleophilic substrates.[1][2][3] Its high electrophilicity allows for reactions to proceed under mild conditions, often at room temperature, making it a valuable tool in organic synthesis, especially when dealing with sensitive functional groups.[4] This document provides detailed application notes, experimental protocols, and data for the ethylation of various weakly nucleophilic substrates using this compound tetrafluoroborate.
Trialkyloxonium salts are considered hard electrophiles, leading to alkylation at the site of highest electron density.[5] While trimethyloxonium (B1219515) tetrafluoroborate is slightly more electrophilic, this compound tetrafluoroborate is a convenient and widely used reagent.[3][5] It is commercially available as a white solid or a solution in dichloromethane (B109758) and should be handled under an inert atmosphere due to its hygroscopic nature.[3][5]
Applications in Organic Synthesis
The utility of this compound tetrafluoroborate extends to a wide range of functional groups that are typically poor nucleophiles. Key applications include:
-
O-Alkylation of Amides and Lactams: Amides and lactams are readily O-alkylated to form imidate salts. These intermediates are highly reactive and can be converted to various other functional groups.[4][6]
-
Esterification of Carboxylic Acids: Carboxylic acids can be efficiently converted to their corresponding ethyl esters under neutral conditions, which is advantageous for substrates with acid-sensitive groups.[1][7]
-
Alkylation of Ketones and Ethers: Ketones can be O-alkylated to form vinyl ethers, while ethers can be further alkylated.[2]
-
Alkylation of Sulfides: Sulfides are readily converted to sulfonium (B1226848) salts.[2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the ethylation of various weakly nucleophilic substrates with this compound tetrafluoroborate.
Table 1: Ethylation of Amides and Lactams
| Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylformamide | [(CH₃)₂NCH-OC₂H₅]⁺ BF₄⁻ | Dichloromethane | Room Temp. | - | High | [8] |
| Amide 12a | Iminoether 13a | Dichloromethane | Room Temp. | - | Excellent | [6] |
| Amide 12b | Iminoether 13b | Dichloromethane | Room Temp. | - | Excellent | [6] |
Table 2: Esterification of Carboxylic Acids
| Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Acetoxybenzoic Acid | Ethyl 4-acetoxybenzoate | Dichloromethane | Room Temp. | 16-24 | 85-95 | [7] |
| Various Carboxylic Acids | Corresponding Ethyl Esters | Dichloromethane | Room Temp. | - | High | [7] |
Table 3: Alkylation of Other Weakly Nucleophilic Substrates
| Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalide | Cyclic Ortho Ester 91 | 1,2-Dichloroethane | Room Temp. | 12 | High | [9] |
| Quinolone 10 | Methoxyquinoline 12 (with DME) | 1,2-Dimethoxyethane | Room Temp. | - | High | [10] |
| Acridone 13 | Methoxyacridine 14 (with DME) | 1,2-Dimethoxyethane | Room Temp. | - | Low | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of Carboxylic Acids[7]
This procedure provides a convenient method for the esterification of a wide variety of carboxylic acids, including those that are sterically hindered or contain various functional groups.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound tetrafluoroborate (1.1 eq)
-
Diisopropylethylamine (1.1 eq)
-
Dichloromethane (anhydrous)
-
1 N Hydrochloric acid
-
Saturated sodium hydrogen carbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the carboxylic acid in anhydrous dichloromethane, add this compound tetrafluoroborate.
-
While stirring, add diisopropylethylamine via syringe.
-
Stopper the flask and continue stirring at room temperature for 16-24 hours.
-
Extract the reaction mixture with 1 N hydrochloric acid (3 x 50 mL).
-
Wash the organic layer with saturated sodium hydrogen carbonate solution (3 x 50 mL) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude ester.
-
Purify the product by Kugelrohr distillation if necessary.
Protocol 2: O-Alkylation of Amides to Form Iminoethers[6]
This protocol describes the formation of iminoethers from amides, which can be used without further purification in subsequent reactions.
Materials:
-
Amide (1.0 eq)
-
This compound tetrafluoroborate (1.0 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve the amide in anhydrous dichloromethane under an inert atmosphere.
-
Add this compound tetrafluoroborate portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The resulting solution containing the iminoether can be used directly in the next synthetic step.
Protocol 3: Preparation of this compound Tetrafluoroborate[2][8]
This is a simple and efficient procedure for the large-scale preparation of this compound tetrafluoroborate.
Materials:
-
Boron fluoride (B91410) etherate (freshly distilled, 2.00 moles)
-
Sodium-dried diethyl ether (500 mL)
-
Epichlorohydrin (B41342) (1.51 moles)
Procedure:
-
In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and a condenser with a drying tube (all oven-dried and cooled under a stream of dry nitrogen), place the sodium-dried ether and freshly distilled boron fluoride etherate.
-
Add epichlorohydrin dropwise to the stirred solution at a rate sufficient to maintain vigorous boiling (approximately 1 hour).
-
After the addition is complete, reflux the mixture for an additional hour and then allow it to stand at room temperature overnight.
-
Remove the supernatant ether from the crystalline mass of this compound tetrafluoroborate using a filter stick under a nitrogen atmosphere.
-
Wash the crystals with three 500-mL portions of sodium-dried ether.
-
Transfer the flask to a dry box and collect the this compound tetrafluoroborate on a sintered-glass filter. The yield is typically 85-95%.
Visualizations
Caption: General mechanism of alkylation with this compound tetrafluoroborate.
Caption: General experimental workflow for alkylation reactions.
References
- 1. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 10. znaturforsch.com [znaturforsch.com]
Application Notes and Protocols for O-Alkylation with Meerwein's Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meerwein's salts, specifically trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃O⁺BF₄⁻) and triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻), are powerful and versatile electrophilic alkylating agents.[1] They are particularly effective for the O-alkylation of a wide range of oxygen-containing functional groups under mild conditions.[2] These reagents are crystalline solids that are typically used in anhydrous polar aprotic solvents.[3] Their high reactivity stems from the potent electrophilicity of the trialkyloxonium ion. This document provides detailed experimental conditions, protocols, and safety information for conducting O-alkylation reactions using Meerwein's salt.
General Considerations and Safety
Handling and Storage: Meerwein's salts are sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) in a fume hood.[4] They are best stored in a refrigerator or freezer in a tightly sealed container.[2] While trimethyloxonium tetrafluoroborate can be weighed in the air for brief periods, it is recommended to minimize atmospheric exposure.[4] Upon contact with water, they hydrolyze to form the corresponding alcohol, ether, and tetrafluoroboric acid.[3]
Safety Precautions: Meerwein's salts are toxic, corrosive, and potent alkylating agents.[5] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.[4] Reactions should be conducted in a well-ventilated fume hood.
Solvents: Anhydrous solvents are crucial for successful O-alkylation with Meerwein's salt to prevent hydrolysis of the reagent. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent.[2] Other solvents such as 1,2-dimethoxyethane (B42094) (DME) have also been reported.[6]
Data Presentation: Experimental Conditions for O-Alkylation
The following tables summarize typical experimental conditions for the O-alkylation of various functional groups with Meerwein's salt.
Table 1: O-Alkylation of Carboxylic Acids (Esterification)
| Substrate | Meerwein's Salt (Equivalents) | Solvent | Base (Equivalents) | Temp. (°C) | Time (h) | Yield (%) |
| 4-Acetoxybenzoic Acid | (CH₃)₃O⁺BF₄⁻ (1.1) | CH₂Cl₂ | Diisopropylethylamine (1.1) | Room Temp. | 16-24 | >99 |
| Protohemin IX | (CH₃)₃O⁺BF₄⁻ | Chloroform/Methanol | - | Room Temp. | - | 100 |
| Various Carboxylic Acids | (C₂H₅)₃O⁺BF₄⁻ | CH₂Cl₂ | - | Room Temp. | - | High Purity |
Table 2: O-Alkylation of Alcohols and Phenols (Etherification)
| Substrate | Meerwein's Salt | Solvent | Base | Temp. (°C) | Time (h) | Product |
| Cyclohexanol | (C₂H₅)₃O⁺BF₄⁻ | - | Neutral pH | - | - | Ethyl Ether |
| General Alcohols & Phenols | Trialkyloxonium Salts | - | - | - | - | Ethers |
Table 3: O-Alkylation of Lactams
| Substrate | Meerwein's Salt (Equivalents) | Solvent | Pre-incubation | Temp. (°C) | Time (h) | Product |
| Pyrrolin-2-ones, Quinolones, Acridones | (C₂H₅)₃O⁺BF₄⁻ (1.5) | 1,2-Dimethoxyethane | 1 h | Room Temp. | 0.5-4 | O-Methylated Product |
| 1-Oxo-β-carbolines | (C₂H₅)₃O⁺BF₄⁻ (1.5) | 1,2-Dimethoxyethane | 1 h | Room Temp. | 0.5-4 | O-Methylated Product |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of a Carboxylic Acid
This protocol is adapted from the esterification of 4-acetoxybenzoic acid as described in Organic Syntheses.[7]
Materials:
-
Carboxylic acid (1.0 eq)
-
Trimethyloxonium tetrafluoroborate (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diisopropylethylamine (1.1 eq)
Procedure:
-
To a flame-dried, one-necked, round-bottomed flask equipped with a magnetic stir bar, add the carboxylic acid and trimethyloxonium tetrafluoroborate.
-
Under an inert atmosphere, add anhydrous dichloromethane via syringe.
-
With stirring, add diisopropylethylamine dropwise via syringe.
-
Stopper the flask and continue stirring at room temperature for 16-24 hours. During this time, the suspended Meerwein's salt will dissolve.
-
Upon reaction completion, the reaction mixture can be worked up by washing with a saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
Purification can be achieved by distillation or column chromatography.
Protocol 2: General Procedure for the O-Alkylation of Lactams with In Situ Generated Trimethylated Reagent
This protocol is based on the O-methylation of lactams using this compound tetrafluoroborate in 1,2-dimethoxyethane.[6]
Materials:
-
Lactam (1.0 eq)
-
This compound tetrafluoroborate (1.5 eq)
-
Anhydrous 1,2-dimethoxyethane (DME)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound tetrafluoroborate in anhydrous DME.
-
Stir the solution at room temperature for 1 hour. This pre-incubation step is crucial for the in situ formation of the methylating agent.
-
Add the lactam to the reaction mixture.
-
Continue to stir the reaction at room temperature for 30 minutes to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by washing with a saturated aqueous potassium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-methylated product.
-
Purify the product as necessary, typically by column chromatography.
Visualizations
General Experimental Workflow
Caption: General workflow for O-alkylation using Meerwein's salt.
O-Alkylation Reaction Mechanism
Caption: General mechanism of O-alkylation with Meerwein's salt.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Generation of Imino Ethers from Amides with Triethyloxonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of amides to imino ethers is a fundamental transformation in organic synthesis, providing access to a versatile class of intermediates. Imino ethers, also known as imidates, are valuable precursors for the synthesis of various nitrogen-containing compounds, including amidines, esters, and heterocyclic systems, which are prevalent in pharmaceuticals and other bioactive molecules. One of the most effective reagents for this transformation is triethyloxonium tetrafluoroborate (B81430), commonly known as Meerwein's salt. This powerful electrophilic alkylating agent selectively acts on the oxygen atom of the amide functionality to generate the corresponding imino ether salt.[1][2]
This document provides detailed application notes, experimental protocols, and quantitative data for the generation of imino ethers from a range of amide substrates using this compound tetrafluoroborate.
Reaction Principle and Mechanism
The reaction proceeds via the O-alkylation of the amide by this compound tetrafluoroborate. The amide oxygen acts as a nucleophile, attacking the ethyl group of the Meerwein's salt. This results in the formation of a highly reactive imidate salt (an iminium ether tetrafluoroborate). The reaction is typically fast and efficient.
A significant challenge in the alkylation of amides is the potential for competing N-alkylation.[3][4] However, the use of the hard electrophile, this compound tetrafluoroborate, generally favors O-alkylation. To further enhance the regioselectivity, particularly with amides that are prone to N-alkylation, the addition of a catalytic amount of trifluoroacetic acid (TFA) has been shown to be highly effective, ensuring exclusive O-alkylation.[1][3][5]
Caption: Reaction mechanism of amide O-alkylation.
Quantitative Data
The following tables summarize the yields of imino ethers from various amides using this compound tetrafluoroborate under different reaction conditions.
Table 1: O-Alkylation of Tertiary Amides with this compound Tetrafluoroborate
| Entry | Amide Substrate | Product | Yield (%) | Reference |
| 1 | N,N-Dimethylformamide | Ethoxy(dimethylamino)methanaminium tetrafluoroborate | High | [6] |
| 2 | N,N-Dimethylbenzamide | (Dimethylamino)(ethoxy)phenylmethanaminium tetrafluoroborate | 95 | [7] |
| 3 | N-Benzoylmorpholine | (4-Benzoylmorpholin-4-ium-4-yl)(ethoxy)methanide tetrafluoroborate | 92 | [7] |
| 4 | N-Benzoylpiperidine | (1-Benzoylpiperidin-1-ium-1-yl)(ethoxy)methanide tetrafluoroborate | 96 | [7] |
Table 2: TFA-Mediated O-Alkylation of Lactams with this compound Tetrafluoroborate
| Entry | Lactam Substrate | Product | Yield (%) | Reference |
| 1 | 2-Pyrrolidinone | 5-Ethoxy-3,4-dihydro-2H-pyrrolium tetrafluoroborate | 98 | [3][5] |
| 2 | 2-Piperidinone | 6-Ethoxy-2,3,4,5-tetrahydropyridinium tetrafluoroborate | 97 | [3][5] |
| 3 | ε-Caprolactam | 7-Ethoxy-3,4,5,6-tetrahydro-2H-azepinium tetrafluoroborate | 99 | [3][5] |
| 4 | 2-Azabicyclo[2.2.2]octan-3-one | 3-Ethoxy-2-azabicyclo[2.2.2]oct-2-en-2-ium tetrafluoroborate | 95 | [3][5] |
Table 3: TFA-Mediated O-Alkylation of Secondary Amides with this compound Tetrafluoroborate
| Entry | Amide Substrate | Product | Yield (%) | Reference |
| 1 | N-Methylbenzamide | (E)-N-ethyl-N-methylbenzimidic acid tetrafluoroborate | 96 | [3][5] |
| 2 | N-Benzylacetamide | (Z)-N-ethyl-N-benzylacetimidic acid tetrafluoroborate | 94 | [3][5] |
| 3 | Acetanilide | (Z)-N-ethyl-N-phenylacetimidic acid tetrafluoroborate | 93 | [3][5] |
| 4 | N-Phenylbenzamide | (Z)-N-ethyl-N,N-diphenylbenzimidic acid tetrafluoroborate | 91 | [3][5] |
Experimental Protocols
Protocol 1: General Procedure for the O-Alkylation of Amides
This protocol describes a general method for the synthesis of imino ether tetrafluoroborates from amides using this compound tetrafluoroborate.
Materials:
-
Amide (1.0 equiv)
-
This compound tetrafluoroborate (1.1 - 1.5 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amide in anhydrous DCM.
-
Add this compound tetrafluoroborate portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or NMR.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the imino ether salt.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to afford the pure imino ether tetrafluoroborate.
Protocol 2: TFA-Mediated Regioselective O-Alkylation of Amides[3][5]
This protocol, adapted from Popov and Somfai, ensures high regioselectivity for O-alkylation, preventing the formation of N-alkylated byproducts.
Materials:
-
Amide (1.0 equiv)
-
This compound tetrafluoroborate (1.2 equiv)
-
Trifluoroacetic acid (TFA) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the amide in anhydrous DCM at room temperature, add TFA (0.1 equiv).
-
Add this compound tetrafluoroborate (1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (typically 1-3 hours, monitor by TLC).
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imino ether.
-
If necessary, the product can be further purified by column chromatography.
Visualizations
Caption: General experimental workflow for imino ether synthesis.
Safety and Handling
This compound tetrafluoroborate (Meerwein's salt) is a powerful alkylating agent and is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). Reactions should be carried out under an inert atmosphere using anhydrous solvents. Trifluoroacetic acid is also corrosive and should be handled with care.
Conclusion
The O-alkylation of amides using this compound tetrafluoroborate is a robust and efficient method for the synthesis of imino ethers. The use of a TFA additive provides a highly reliable protocol for achieving excellent regioselectivity, making this a valuable tool for researchers in organic synthesis and drug development. The resulting imino ether salts are versatile intermediates that can be further transformed into a variety of valuable nitrogen-containing compounds.
References
- 1. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 4. Synthesis of Imidates : TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent | Lund University [lunduniversity.lu.se]
- 5. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Protecting Group Strategies Involving Triethyloxonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyloxonium salts, most notably this compound tetrafluoroborate (B81430), also known as Meerwein's reagent, are powerful and versatile ethylating agents in organic synthesis.[1][2] Their high reactivity makes them particularly useful for the protection of functional groups that are otherwise difficult to functionalize under standard conditions.[3] This document provides detailed application notes and protocols for the use of this compound salts in protecting group strategies, focusing on carboxylic acids, amides, and phenols. These methods are valuable in multi-step syntheses, particularly in the development of pharmaceuticals and other complex organic molecules, by preventing unwanted side reactions of sensitive functional groups.[4]
The key advantage of this compound salts lies in their ability to ethylate weakly nucleophilic heteroatoms under non-acidic conditions, thereby offering a chemoselective method for protection.[3] The resulting ethyl esters, imidate esters (from amides), and ethyl ethers (from phenols) exhibit distinct stability profiles, allowing for their selective removal during a synthetic sequence.
Data Presentation: Protection of Functional Groups
The following tables summarize the yields for the protection of various carboxylic acids and amides using this compound tetrafluoroborate.
Table 1: Ethylation of Carboxylic Acids
| Carboxylic Acid Substrate | Product | Reaction Time (h) | Yield (%) | Reference |
| 4-Acetoxybenzoic Acid | Ethyl 4-acetoxybenzoate | 16-24 | 85-95 | [5] |
| Benzoic Acid | Ethyl Benzoate | 1 | >95 (GC) | [5] |
| Phenylacetic Acid | Ethyl Phenylacetate | 1 | >95 (GC) | [5] |
| Adipic Acid | Diethyl Adipate | 1 | >95 (GC) | [5] |
Table 2: Ethylation of Tertiary Aryl Amides (followed by hydrolysis to Ethyl Esters)
| Amide Substrate | Product (after hydrolysis) | Reaction Time (h) | Yield (%) | Reference |
| N,N-Dimethylbenzamide | Methyl Benzoate | Not specified | 95 | [6] |
| N,N-Diethylbenzamide | Methyl Benzoate | Not specified | 92 | [6] |
| N,N-Diisopropylbenzamide | Methyl Benzoate | Not specified | 85 | [6] |
| N,N-Dimethyl-4-methoxybenzamide | Methyl 4-methoxybenzoate | Not specified | 96 | [6] |
| N,N-Dimethyl-4-nitrobenzamide | Methyl 4-nitrobenzoate | Not specified | 90 | [6] |
Note: The referenced study utilized trimethyloxonium (B1219515) tetrafluoroborate, yielding methyl esters. Similar high yields are expected with this compound tetrafluoroborate to produce the corresponding ethyl esters.
Experimental Protocols
Protection of Carboxylic Acids as Ethyl Esters
Protocol 1.1: General Procedure for the Ethylation of Carboxylic Acids
This protocol describes the conversion of a carboxylic acid to its corresponding ethyl ester using this compound tetrafluoroborate.[5]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound tetrafluoroborate (1.1 equiv)
-
Diisopropylethylamine (DIEA) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 N Hydrochloric acid (HCl)
-
1 N Potassium hydrogen carbonate (KHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane.
-
Add this compound tetrafluoroborate (1.1 equiv) to the solution.
-
Slowly add diisopropylethylamine (1.1 equiv) to the stirred mixture using a syringe.
-
Stopper the flask and stir the reaction mixture at room temperature for 16-24 hours.
-
Upon completion (monitored by TLC or LC-MS), transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with three portions of 1 N HCl, three portions of 1 N KHCO₃, and one portion of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford the pure ethyl ester.
Protection of Amides via Imidate Ester Formation and Hydrolysis
Protocol 2.1: Conversion of Tertiary Aryl Amides to Ethyl Esters
This two-step, one-pot procedure describes the conversion of a tertiary aryl amide to an ethyl ester via an intermediate imidate salt.[6]
Materials:
-
Tertiary aryl amide (1.0 equiv)
-
This compound tetrafluoroborate (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a flame-dried round-bottomed flask under an inert atmosphere, dissolve the tertiary aryl amide (1.0 equiv) in anhydrous dichloromethane.
-
Add this compound tetrafluoroborate (1.2 equiv) and stir the mixture at room temperature. The reaction progress to the imidate intermediate can be monitored by TLC.
-
Once the starting amide is consumed, add saturated aqueous sodium bicarbonate solution to the reaction mixture to hydrolyze the imidate ester.
-
Stir vigorously until the hydrolysis is complete (monitored by TLC or GC-MS).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the ethyl ester.
Protection of Phenols as Ethyl Ethers
Protocol 3.1: General Procedure for the Ethylation of Phenols
This protocol outlines the ethylation of a phenol (B47542) to form an ethyl ether.
Materials:
-
Phenol (1.0 equiv)
-
This compound tetrafluoroborate (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottomed flask under an inert atmosphere, dissolve the phenol (1.0 equiv) and the base (1.2 equiv) in anhydrous dichloromethane.
-
Add this compound tetrafluoroborate (1.1 equiv) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the ethyl ether.
Deprotection Protocols
Protocol 4.1: Saponification of Ethyl Esters
This protocol describes the basic hydrolysis (saponification) of an ethyl ester to the corresponding carboxylic acid.[7][8]
Materials:
-
Ethyl ester (1.0 equiv)
-
Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH) (2-5 equiv)
-
Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)
-
Water
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) or Diethyl ether
Procedure:
-
Dissolve the ethyl ester (1.0 equiv) in a mixture of methanol (or THF) and water.
-
Add sodium hydroxide or lithium hydroxide (2-5 equiv) and stir the mixture at room temperature or heat under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH ~2 with 1 N HCl.
-
Extract the aqueous layer with several portions of ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Protocol 4.2: Deprotection of Ethyl Ethers of Phenols
This protocol describes the cleavage of an ethyl ether of a phenol to regenerate the phenol.
Materials:
-
Ethyl phenyl ether derivative (1.0 equiv)
-
Boron tribromide (BBr₃) (1.0 M solution in CH₂Cl₂) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottomed flask under an inert atmosphere, dissolve the ethyl phenyl ether (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the boron tribromide solution (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours (monitor by TLC).
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Acidify the mixture with 1 N HCl and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the phenol.
Visualizations
Reaction Mechanisms
Caption: Reaction mechanisms for the protection of functional groups.
Experimental Workflow
Caption: General experimental workflow for protection and deprotection.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Protective Groups [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
How to prevent hydrolysis of Triethyloxonium tetrafluoroborate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of Triethyloxonium tetrafluoroborate (B81430), with a specific focus on preventing hydrolysis to ensure experimental success and safety.
Troubleshooting Guide
Issue: Suspected Hydrolysis of this compound Tetrafluoroborate
If you suspect your this compound tetrafluoroborate has been compromised by moisture, follow this troubleshooting workflow to diagnose the issue and determine the appropriate course of action.
Caption: Troubleshooting workflow for suspected hydrolysis of this compound tetrafluoroborate.
Frequently Asked Questions (FAQs)
Q1: What is this compound tetrafluoroborate and why is it sensitive to water?
This compound tetrafluoroborate, often referred to as Meerwein's salt, is a powerful ethylating agent used in organic synthesis.[1][2] It is highly susceptible to hydrolysis because the oxonium ion, [(CH₃CH₂)₃O]⁺, readily reacts with water.[1] This reaction breaks down the compound into diethyl ether, ethanol (B145695), and tetrafluoroboric acid, rendering it inactive for its intended purpose.[1]
Q2: How can I visually identify if my this compound tetrafluoroborate has hydrolyzed?
Fresh, pure this compound tetrafluoroborate is a white crystalline solid.[1][2] While there may not be a distinct color change upon initial, minor exposure to moisture, significant hydrolysis can lead to a change in texture, such as clumping or the appearance of a liquid phase due to the formation of ethanol and diethyl ether. However, visual inspection alone is not a reliable method for determining purity. The most definitive indicator of hydrolysis is a significant decrease in its reactivity in your experiments.
Q3: What are the ideal storage conditions to prevent hydrolysis?
To maintain the integrity of this compound tetrafluoroborate, it is crucial to store it under anhydrous and inert conditions.[3] The recommended storage temperature is between 2°C and 8°C.[3] The container should be tightly sealed and the headspace filled with an inert gas such as nitrogen or argon.[4] It is also important to never allow the product to come into contact with water during storage.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C | Slows down potential decomposition pathways.[3] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture.[3] |
| Container | Tightly Sealed | Prevents ingress of moisture and air.[3] |
| Handling | Dry Box or Glovebox | Minimizes exposure to atmospheric moisture during use.[5] |
Q4: I do not have a glovebox. Can I still use this compound tetrafluoroborate?
While a glovebox or dry box provides the best protection, it is possible to handle this compound tetrafluoroborate in a well-ventilated fume hood with careful technique if exposure to the atmosphere is minimized.[6][7] Work quickly to weigh the reagent and transfer it to your reaction vessel.[7] It is advisable to purge the reaction vessel and the reagent's storage container with an inert gas before and after use.[7] Always use flame-dried glassware and anhydrous solvents to prevent introducing moisture into the reaction.[6]
Q5: What is the chemical equation for the hydrolysis of this compound tetrafluoroborate?
The hydrolysis of this compound tetrafluoroborate proceeds as follows:
[(CH₃CH₂)₃O]⁺[BF₄]⁻ + H₂O → (CH₃CH₂)₂O + CH₃CH₂OH + HBF₄[1]
This reaction produces diethyl ether, ethanol, and tetrafluoroboric acid.[1]
Q6: What are the consequences of using hydrolyzed this compound tetrafluoroborate in my experiment?
Using hydrolyzed this compound tetrafluoroborate will lead to significantly lower yields or a complete failure of your ethylation reaction. The active ethylating agent is consumed during hydrolysis, leaving behind byproducts that will not participate in the desired transformation. Additionally, the generation of tetrafluoroboric acid can lead to unwanted side reactions by creating an acidic environment.[1]
Experimental Protocols
Protocol 1: Handling and Dispensing this compound Tetrafluoroborate under Anhydrous Conditions
This protocol outlines the recommended procedure for handling this compound tetrafluoroborate to prevent hydrolysis.
Materials:
-
This compound tetrafluoroborate stored under inert gas at 2-8°C
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Flame-dried glassware (reaction flask, etc.)
-
Anhydrous solvents
-
Airtight syringes and needles
-
Septa
Procedure:
-
Allow the container of this compound tetrafluoroborate to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Set up your flame-dried reaction flask under a positive pressure of inert gas.
-
In a glovebox or under a constant stream of inert gas in a fume hood, quickly weigh the desired amount of this compound tetrafluoroborate and add it to the reaction flask.
-
If not using a glovebox, it is recommended to work with a nitrogen-flushed bag to minimize air exposure during weighing.
-
Immediately seal the reaction flask with a septum.
-
Purge the headspace of the reaction flask with inert gas.
-
Add anhydrous solvent to the reaction flask via an airtight syringe.
-
After dispensing, flush the storage container of the this compound tetrafluoroborate with inert gas before tightly resealing and returning it to cold storage.[7]
References
Technical Support Center: Troubleshooting Low Yields in Meerwein's Salt Reactions
Welcome to the technical support center for Meerwein's salt reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving Meerwein's salts, which primarily refer to trialkyloxonium salts like trimethyloxonium (B1219515) tetrafluoroborate (B81430) ([Me₃O]⁺[BF₄]⁻) and triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻), as well as the related Meerwein arylation reaction which utilizes aryl diazonium salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reactions involving trialkyloxonium Meerwein's salts?
Low yields in reactions using trialkyloxonium salts are frequently due to the reagent's high sensitivity to moisture.[1][2] These salts are powerful alkylating agents but will rapidly hydrolyze upon contact with water, rendering them inactive.[1][3] Other contributing factors include improper storage, use of impure reagents, and suboptimal reaction conditions.
Q2: My trialkyloxonium salt is old. Can I still use it?
The stability of trialkyloxonium salts can decrease over time, even with proper storage.[2] It is recommended to use freshly prepared or recently purchased Meerwein's salt for best results. An older reagent may have partially hydrolyzed, leading to lower reactivity and inconsistent results. If you suspect the quality of your reagent, it is advisable to use a fresh batch.[4]
Q3: I am observing the formation of side products in my Meerwein arylation reaction. What could be the cause?
The Meerwein arylation, which uses aryl diazonium salts, is prone to side reactions that can significantly lower the yield of the desired product.[5] Common side reactions include the Sandmeyer reaction and the formation of azo compounds.[5] These are often promoted by suboptimal temperature control and the inherent instability of the diazonium salt intermediate.[6]
Q4: Can the choice of solvent impact the yield of my Meerwein's salt reaction?
Yes, the solvent can have a significant effect on the reaction outcome. For reactions with trialkyloxonium salts, it is crucial to use anhydrous solvents to prevent hydrolysis of the reagent.[2] Dichloromethane is a commonly used solvent.[2] In Meerwein arylations, solvents like acetone (B3395972) and acetonitrile (B52724) are frequently employed.[7][8] The solubility of the reactants and the stability of the intermediates can be influenced by the solvent choice.[9]
Troubleshooting Guide
Issue 1: Low or No Product Yield in Alkylation with Trialkyloxonium Salts
Potential Causes & Solutions
-
Moisture Contamination: Trialkyloxonium salts are extremely hygroscopic.[10] Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under an inert atmosphere (e.g., argon or dry nitrogen).[2] Use anhydrous solvents.
-
Reagent Decomposition: The salt may have decomposed due to improper storage or age. Store the reagent at low temperatures (e.g., -20°C) under an inert atmosphere.[1] It is recommended to handle the reagent quickly in the air or preferably in a dry box.[11]
-
Insufficient Reagent: Due to potential partial hydrolysis, it may be necessary to use a slight excess of the Meerwein's salt.[2]
-
Low Reactivity of the Substrate: Some substrates are inherently less reactive. Increasing the reaction temperature or extending the reaction time may improve yields, but this should be done cautiously to avoid decomposition.
Issue 2: Inconsistent Yields in Meerwein Arylation Reactions
Potential Causes & Solutions
-
Incomplete Diazotization: The formation of the aryl diazonium salt is a critical first step. Ensure the temperature is kept low (typically 0-5°C) during diazotization and use fresh sodium nitrite (B80452).[6][12]
-
Decomposition of Diazonium Salt: Aryl diazonium salts can be thermally unstable and even explosive.[5] It is crucial to maintain a low reaction temperature throughout the experiment to prevent premature decomposition.[6]
-
Catalyst Inactivity: In copper-catalyzed Meerwein arylations, the catalyst can be poisoned. Use a high-purity copper salt and consider performing the reaction under an inert atmosphere if the catalyst is air-sensitive.[12]
-
Unfavorable Reaction Temperature: The optimal temperature can vary depending on the substrates. It is advisable to screen a range of temperatures to find the ideal conditions for your specific reaction.[12]
Data Presentation
The following table summarizes the effect of various parameters on the yield of Meerwein's salt reactions based on common observations in the literature.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Reagent Quality | Fresh vs. Aged Trialkyloxonium Salt | Higher with fresh reagent | Aged reagent may be partially hydrolyzed, reducing its effective concentration.[4] |
| Moisture | Anhydrous vs. Non-anhydrous Conditions | Significantly higher under anhydrous conditions | Trialkyloxonium salts readily react with water, leading to their decomposition.[1][2] |
| Temperature (Diazotization) | 0-5°C vs. Room Temperature | Higher at 0-5°C | Prevents the decomposition of the unstable diazonium salt intermediate.[6] |
| Catalyst (Meerwein Arylation) | Presence vs. Absence of Copper Salt | Generally higher with a catalyst | The copper salt facilitates the radical-mediated addition of the aryl group.[7][13] |
| Solvent | Anhydrous vs. Protic Solvent (for trialkyloxonium salts) | Significantly higher with anhydrous, aprotic solvents | Protic solvents will react with and consume the Meerwein's salt.[1] |
Experimental Protocols
General Protocol for Alkylation using this compound Tetrafluoroborate
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagents: Add the substrate to be alkylated to the flask, followed by an anhydrous solvent (e.g., dichloromethane).
-
Addition of Meerwein's Salt: In a dry environment (e.g., a glovebox or under a positive pressure of inert gas), weigh the desired amount of this compound tetrafluoroborate and add it to the reaction mixture in one portion.[2]
-
Reaction: Stir the reaction mixture at the appropriate temperature (often room temperature) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding a suitable nucleophilic solvent like water or a basic solution. Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
General Protocol for Meerwein Arylation
-
Diazotization: Dissolve the aromatic amine in an acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.[7]
-
Reaction Setup: In a separate flask, dissolve the alkene and the copper catalyst (e.g., CuCl₂) in a suitable solvent (e.g., acetone or acetonitrile).[7][8]
-
Addition of Diazonium Salt: Slowly add the freshly prepared diazonium salt solution to the alkene solution. Vigorous nitrogen evolution is typically observed.
-
Reaction: Allow the reaction to stir at the optimal temperature until the nitrogen evolution ceases. Monitor the reaction progress by TLC or GC.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using techniques like column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in alkylation reactions with Meerwein's salts.
Caption: Troubleshooting workflow for low yields in Meerwein arylation reactions.
References
- 1. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 5. Meerwein‐type Bromoarylation with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Meerwein Arylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Meerwein Arylation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Meerwein arylation - Wikipedia [en.wikipedia.org]
Identification of side products in Triethyloxonium alkylations
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing triethyloxonium salts (e.g., this compound tetrafluoroborate (B81430), Meerwein's reagent) for alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound alkylations?
A1: The most prevalent side products arise from two main sources: reaction with residual water and competitive alkylation at different nucleophilic sites on the substrate.
-
Hydrolysis Products: this compound tetrafluoroborate is highly sensitive to moisture and will readily hydrolyze to form diethyl ether, ethanol (B145695), and tetrafluoroboric acid.[1] The presence of these in your reaction mixture is a strong indicator of inadequate anhydrous technique.
-
N-Alkylation Products (in amide alkylation): When alkylating amides to form imidate esters (O-alkylation), a common side reaction is the alkylation of the nitrogen atom, leading to the formation of a stable N-ethyl amide.[2][3]
-
Products of Transalkylation: Trialkyloxonium salts can undergo alkyl-exchange, which can be a source of unintended byproducts if other ethers are present in the reaction medium.[1]
Q2: My reaction yield is very low. What are the primary causes?
A2: Low yields in this compound alkylations can often be attributed to several critical factors:
-
Reagent Decomposition: The most common cause is the hydrolysis of the this compound salt by moisture. This can happen if the reagent has been improperly stored or if the reaction is not conducted under strictly anhydrous conditions.[4]
-
Sub-optimal Reaction Temperature: While many reactions proceed at room temperature, some less nucleophilic substrates may require elevated temperatures to achieve a reasonable reaction rate.[5]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction by an appropriate technique (e.g., TLC, LC-MS) is recommended.
-
Issues with the Nucleophile: The starting material may be impure, or in the case of amide alkylation, the desired O-alkylation may be in competition with N-alkylation.[6]
Q3: How can I minimize the formation of side products?
A3: Minimizing side products requires careful control of the reaction conditions:
-
Rigorous Anhydrous Technique: All glassware must be thoroughly dried (flame-dried or oven-dried), and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).[7]
-
High-Quality Reagent: Use fresh or properly stored this compound tetrafluoroborate. The solid should be a white, free-flowing powder.
-
Control of Regioselectivity: In the case of competing O- vs. N-alkylation of amides, the addition of a catalytic amount of trifluoroacetic acid (TFA) has been shown to promote selective O-alkylation.[8][9]
-
Appropriate Stoichiometry: Use the correct molar equivalents of the alkylating agent relative to your substrate. An excess of the reagent may lead to further, unwanted alkylations if multiple nucleophilic sites are present.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during this compound alkylations.
Issue 1: Low or No Product Formation
Issue 2: Presence of Unexpected Side Products
Key Side Products and Their Identification
Hydrolysis Products
The reaction of this compound tetrafluoroborate with water is rapid and leads to the formation of diethyl ether, ethanol, and tetrafluoroboric acid.
Identification:
-
GC-MS: Diethyl ether and ethanol are volatile and can be readily identified by their characteristic retention times and mass spectra.
-
¹H NMR: The presence of a triplet at ~1.2 ppm and a quartet at ~3.5 ppm for ethanol, and a triplet at ~1.2 ppm and a quartet at ~3.4 ppm for diethyl ether are indicative of hydrolysis.
O- vs. N-Alkylation of Amides
A common challenge in the alkylation of amides is controlling the regioselectivity between oxygen and nitrogen. O-alkylation is often the desired pathway to form an imidate, which can be a precursor to esters or other functional groups. N-alkylation results in a more stable, and often undesired, N-alkyl amide.[2][6]
Quantitative Data on O- vs. N-Alkylation
The ratio of O- to N-alkylation is highly dependent on the substrate and reaction conditions. While specific quantitative data is sparse in the literature, the use of catalytic trifluoroacetic acid (TFA) has been reported to provide complete regioselectivity for O-alkylation in several cases.[8]
Table 1: Effect of TFA on the Regioselectivity of Amide Alkylation
| Substrate (Amide) | Condition | O-Alkylation Product Yield | N-Alkylation Product Yield |
| N-Methylbenzamide | Et₃OBF₄, CH₂Cl₂, rt | Mixture of O/N products | Mixture of O/N products |
| N-Methylbenzamide | Et₃OBF₄, CH₂Cl₂, TFA (cat.), rt | >95% | Not Detected |
| 2-Pyrrolidinone | Et₃OBF₄, CH₂Cl₂, rt | Mixture of O/N products | Mixture of O/N products |
| 2-Pyrrolidinone | Et₃OBF₄, CH₂Cl₂, TFA (cat.), rt | >95% | Not Detected |
Note: This table is illustrative and based on qualitative descriptions in the literature.[8] Actual yields may vary.
Identification by NMR Spectroscopy
¹³C NMR is a powerful tool for distinguishing between O- and N-alkylation products. The chemical shift of the carbon atom of the newly introduced ethyl group is significantly different in the two isomers.
Table 2: Typical ¹³C and ¹H NMR Chemical Shifts for Ethyl Group in O- and N-Alkylated Products
| Product Type | Group | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| O-Alkylated (Imidate) | -O-C H₂-CH₃ | ~60-70 | ~3.8-4.2 (quartet) |
| -O-CH₂-C H₃ | ~14-16 | ~1.2-1.4 (triplet) | |
| N-Alkylated (Amide) | -N-C H₂-CH₃ | ~35-45 | ~3.2-3.6 (quartet) |
| -N-CH₂-C H₃ | ~12-15 | ~1.0-1.2 (triplet) |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific molecular structure.[10][11]
Experimental Protocols
Protocol 1: Minimizing Side Product Formation (Anhydrous Reaction Setup)
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Inert Atmosphere: Assemble the glassware while hot and allow it to cool under a stream of dry, inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent: Use a freshly distilled, anhydrous solvent. Dichloromethane is commonly used.
-
Reagent Handling: this compound tetrafluoroborate is hygroscopic. Weigh and transfer the solid reagent quickly in a dry environment, preferably in a glove box. If a glove box is not available, work quickly under a positive flow of inert gas.
-
Reaction Setup:
-
Charge the reaction flask with the substrate and anhydrous solvent via syringe.
-
Cool the mixture to the desired temperature (often 0 °C to room temperature).
-
Add the this compound tetrafluoroborate as a solid or as a solution in the anhydrous reaction solvent.
-
Stir the reaction mixture under the inert atmosphere for the required time.
-
-
Quenching: Carefully quench the reaction, typically with a solution of sodium bicarbonate or other suitable base.
Protocol 2: Sample Preparation for GC-MS Analysis
-
Reaction Quenching: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Drying: Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Sample Preparation for GC-MS:
-
Dissolve a small amount of the crude residue in a volatile solvent suitable for GC-MS (e.g., hexane, ethyl acetate).
-
The recommended concentration is approximately 10 µg/mL.[12]
-
Filter the sample through a syringe filter (0.22 or 0.45 µm) into a GC vial.
-
Protocol 3: Sample Preparation for NMR Analysis
-
Work-up: Following the reaction quench and extraction as described above, concentrate the dried organic phase to obtain the crude product.
-
Dissolution: Dissolve 5-10 mg of the crude product for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: If the solution is not clear, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. If necessary, acquire 2D NMR spectra (e.g., HSQC, HMBC) to aid in the structural elucidation of products and side products.
References
- 1. compoundchem.com [compoundchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 9. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. | Semantic Scholar [semanticscholar.org]
- 10. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uoguelph.ca [uoguelph.ca]
Optimizing reaction temperature for Triethyloxonium ethylation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction temperature for ethylation reactions using Triethyloxonium salts, such as this compound tetrafluoroborate (B81430) (Meerwein's reagent).
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for an ethylation reaction with this compound tetrafluoroborate?
A1: this compound tetrafluoroborate is a powerful ethylating agent, and many reactions can be successfully carried out at room temperature.[1] It is often used in dichloromethane (B109758) or dichloroethane solution.[1] For sensitive substrates or when milder conditions are paramount, starting at 0°C or even lower and gradually warming to room temperature is a common strategy.[2][3]
Q2: When should I consider using elevated temperatures?
A2: Elevated temperatures may be necessary for difficult alkylations involving weakly nucleophilic substrates or sterically hindered molecules.[1][2] In such cases, reactions can be conducted in refluxing dichloroethane.[1] However, it's important to monitor the reaction closely, as higher temperatures can also lead to reagent decomposition and increased side product formation.
Q3: My reaction is not proceeding at room temperature. What should I do?
A3: If the reaction is sluggish, first ensure that the this compound salt is not degraded. It is highly hygroscopic and decomposes in the presence of water.[4][5] It should be handled in a dry box or under an inert atmosphere.[5][6] If the reagent is viable, a gradual increase in temperature is the next logical step. You can try warming the reaction to 40°C or refluxing in a suitable solvent like dichloroethane.[1]
Q4: I am observing significant side product formation. How can temperature optimization help?
A4: Side product formation is often exacerbated by higher temperatures. If you are experiencing issues with purity, consider running the reaction at a lower temperature (e.g., 0°C or even -30°C to 0°C) for a longer period.[3] Localized exotherms during reagent addition can also cause impurity generation, so slow, controlled addition of the ethylating agent at a low temperature is crucial.[7]
Q5: How does the choice of solvent relate to the reaction temperature?
A5: The solvent's boiling point will dictate the maximum temperature for a reaction at atmospheric pressure. Dichloromethane (DCM) and dichloroethane are common solvents for these reactions.[1] For difficult alkylations requiring higher temperatures, dichloroethane, with its higher boiling point, is a suitable choice for reflux conditions.[1] The solubility of the this compound salt in the chosen solvent should also be considered, as poor solubility can hinder the reaction rate.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Product Yield | Degraded Reagent: this compound salts are sensitive to moisture.[4][5] | Ensure the reagent was stored properly under anhydrous conditions (e.g., under ether at 0-5°C or at -80°C for long-term storage) and handled in a dry environment.[5] |
| Insufficient Temperature: The substrate may be weakly nucleophilic or sterically hindered, requiring more energy to react. | Gradually increase the reaction temperature in increments of 10-20°C. For very difficult alkylations, refluxing in dichloroethane may be necessary.[1] | |
| Formation of Impurities / Side Reactions | Reaction Temperature is Too High: Higher temperatures can accelerate side reactions or cause decomposition of the product or starting material. | Run the reaction at a lower temperature (e.g., 0°C or below).[3] Consider if localized heating during addition is an issue and ensure slow, controlled addition of reagents.[7] |
| Presence of Water: Hydrolysis of the this compound salt generates acid, which can catalyze side reactions.[4] | Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., argon or nitrogen).[3][6] | |
| Reaction is Too Fast or Exothermic | Initial Temperature is Too High: The reaction kinetics are highly dependent on temperature. | Start the reaction at a lower temperature (e.g., 0°C or -78°C) and allow it to warm slowly to the desired temperature. This is especially important for highly reactive nucleophiles. |
| Inconsistent Results Between Batches | Poor Temperature Control: Fluctuations in reaction temperature can lead to variable yields and impurity profiles. | Use a reliable temperature-controlled bath or reactor system to maintain a consistent temperature throughout the reaction. |
Experimental Protocols
General Protocol for Ethylation of a Carboxylic Acid
This protocol is a general guideline for the esterification of a carboxylic acid using this compound tetrafluoroborate. Optimal conditions, particularly temperature, may vary depending on the specific substrate.
-
Reagent Handling: this compound tetrafluoroborate is highly hygroscopic and should be handled in a dry box or under a stream of dry nitrogen.[5] It is corrosive and a strong alkylating agent; appropriate personal protective equipment (PPE) should be worn.[3][4]
-
Reaction Setup:
-
Dry all glassware in an oven at >110°C and assemble while hot, cooling under a stream of dry nitrogen or argon.[5]
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the carboxylic acid substrate in anhydrous dichloromethane (DCM).
-
-
Reaction Execution:
-
Cool the solution to the desired starting temperature (e.g., 0°C) using an ice-water bath.
-
In a separate flask, under an inert atmosphere, weigh the this compound tetrafluoroborate (typically 1.1-1.5 equivalents).
-
Add the solid this compound tetrafluoroborate to the stirred solution of the carboxylic acid in portions over 5-10 minutes. Alternatively, it can be added as a solution in anhydrous DCM.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or in-situ IR).[7]
-
Allow the reaction to stir at the chosen temperature until completion. If the reaction is slow, it can be allowed to warm to room temperature or heated to reflux if necessary.[1]
-
-
Workup and Purification:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate or 1N sodium hydroxide.[3][8]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.[8]
-
Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature for this compound ethylation.
Caption: Troubleshooting workflow for temperature optimization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. approcess.com [approcess.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Crude Triethyloxonium Salts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude triethyloxonium salts, such as this compound tetrafluoroborate (B81430).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crystalline Product | Incomplete reaction during synthesis. | Ensure dropwise addition of epichlorohydrin (B41342) maintains vigorous boiling and allow for an additional hour of reflux followed by overnight stirring at room temperature.[1] |
| Loss of product during washing. | Minimize the volume of washing solvent used. Ensure the washing solvent is chilled to reduce the solubility of the salt. | |
| Premature hydrolysis of the product. | All glassware must be oven-dried, assembled hot, and cooled under a stream of dry nitrogen.[1][2] All solvents and reagents should be strictly anhydrous.[1] | |
| Product is Oily or Gummy, Fails to Crystallize | Presence of moisture. | This compound salts are extremely hygroscopic.[1][3][4] Ensure all operations are performed under a dry, inert atmosphere (nitrogen or argon).[1][2][5] |
| Impurities from starting materials. | Use freshly distilled boron trifluoride etherate and epichlorohydrin for the synthesis.[1] | |
| Product is Discolored (e.g., Yellowish) | Impurities present in the crude product. | Wash the crystalline product thoroughly with anhydrous diethyl ether or dichloromethane (B109758) to remove colored impurities.[1][6] |
| Decomposition of the salt. | Avoid exposure to heat and moisture.[7][8] Store the purified salt at low temperatures (0–5°C) under an inert atmosphere or diethyl ether.[1][4] | |
| Low Melting Point of the Purified Salt | Residual solvent. | Dry the purified crystals under a stream of dry nitrogen or in a vacuum desiccator to remove residual ether or dichloromethane.[2][6] |
| Presence of impurities. | Recrystallization is generally not performed due to the high reactivity of the salt. Purity is primarily achieved by thorough washing of the crystalline solid.[9] For certain applications, washing with specific solvents can remove targeted impurities.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in obtaining a pure, crystalline this compound salt?
A1: The most critical factor is the rigorous exclusion of moisture throughout the entire synthesis and purification process.[1][2] this compound salts are highly hygroscopic and will readily hydrolyze in the presence of water, leading to a decreased yield and purity.[4][7] All glassware should be oven-dried, and all solvents and reagents must be anhydrous.[1] Operations should be conducted under a dry inert atmosphere, such as nitrogen or argon.[1][5]
Q2: What are the recommended solvents for washing crude this compound tetrafluoroborate?
A2: Anhydrous diethyl ether is the most commonly recommended solvent for washing the crystalline product.[1] Anhydrous dichloromethane can also be used for washing.[6] The purpose of washing is to remove the supernatant liquid which contains unreacted starting materials and byproducts.[1][6]
Q3: How should I properly store purified this compound tetrafluoroborate?
A3: Purified this compound tetrafluoroborate is sensitive to moisture and has a limited shelf-life at room temperature.[7] It should be stored in a tightly sealed container at low temperatures (0–5°C).[1][4] For longer-term storage, it can be kept under anhydrous diethyl ether or at -80°C.[1] Storing under an inert gas is also recommended.[4]
Q4: My purified salt decomposes over time, even when stored at low temperatures. Why is this happening?
A4: Decomposition can still occur if the salt was not thoroughly dried or if the storage container is not perfectly sealed, allowing for slow ingress of atmospheric moisture. Even trace amounts of moisture can lead to hydrolysis over time.[7] Ensure the product is completely free of solvent and stored in a container with a high-integrity seal, possibly using a desiccator within the cold storage environment.
Q5: Can I use this compound salts to remove other impurities from my reaction mixture?
A5: Yes, in specific cases. For example, this compound tetrafluoroborate has been successfully used to remove chloride impurities from sarcosine (B1681465) N-carboxyanhydride by converting the chloride ions into volatile products.[10] This demonstrates its utility not just as an alkylating agent but also as a purification agent for specific applications.
Experimental Protocols
Protocol for Purification of Crude this compound Tetrafluoroborate
This protocol is based on the procedure described in Organic Syntheses.[1]
Materials:
-
Crude this compound tetrafluoroborate crystalline mass
-
Anhydrous diethyl ether (sodium-dried)
-
Dry nitrogen gas
-
Oven-dried glassware: three-necked flask, filter stick (or sintered glass filter), Schlenk flask or other suitable collection vessel
Procedure:
-
Preparation: Ensure all glassware is meticulously dried in an oven at 110°C, assembled while hot, and allowed to cool under a stream of dry nitrogen.[1][2]
-
Solvent Removal: Once the synthesis reaction is complete and the crude crystalline mass has formed, replace the stirrer with a filter stick. While maintaining a positive pressure of dry nitrogen, carefully draw off the supernatant ether from the crystals.[1]
-
Washing:
-
Add a portion of anhydrous diethyl ether (e.g., 500 ml for a 2-mole scale reaction) to the crystalline mass in the flask.[1]
-
Gently agitate the flask to wash the crystals.
-
Remove the ether wash using the filter stick under a positive nitrogen pressure.
-
Repeat the washing process two more times with fresh anhydrous diethyl ether.[1]
-
-
Isolation and Drying:
-
Transfer the flask containing the washed crystals to a dry box.[1]
-
In the dry box, collect the this compound tetrafluoroborate on a sintered-glass filter.[1]
-
Dry the crystals under a stream of dry nitrogen until the odor of ether is no longer detectable.[6] Alternatively, dry in a vacuum desiccator.[2]
-
-
Storage: Immediately transfer the dry, colorless crystals to a tightly sealed bottle for storage at 0–5°C.[1][4]
Visualizations
Caption: Workflow for the purification of crude this compound salts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Meerwein's Reagent (Trimethyloxonium Tetrafluoroborate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life, storage, and handling of Meerwein's reagent (trimethyloxonium tetrafluoroborate).
Frequently Asked Questions (FAQs)
Q1: What is Meerwein's reagent and why is it so reactive?
Meerwein's reagent, or trimethyloxonium (B1219515) tetrafluoroborate (B81430), is a powerful methylating agent used in organic synthesis. Its high reactivity stems from the presence of a trialkyloxonium cation, which is a potent electrophile, making it an excellent methyl group donor.[1][2][3]
Q2: How should I properly store Meerwein's reagent to maximize its shelf-life?
Proper storage is critical to maintaining the reagent's activity. It is highly sensitive to moisture and degrades rapidly when exposed to the atmosphere.[1] The recommended storage conditions are summarized in the table below.
Q3: What are the visible signs of decomposition?
A fresh, high-quality batch of Meerwein's reagent should be a white crystalline solid. Signs of decomposition include a change in appearance, such as discoloration, clumping, or the presence of a liquid, which is a result of hydrolysis.
Q4: Can I handle Meerwein's reagent in the open air?
While it is a solid, it is still highly hygroscopic and reacts with atmospheric moisture.[1] For short periods, such as weighing, it can be handled in the open air, but it is best practice to work in a dry, inert atmosphere (e.g., a glove box) to minimize exposure to moisture.[4]
Q5: What are the primary decomposition products of Meerwein's reagent?
Upon contact with water, trimethyloxonium tetrafluoroborate hydrolyzes to dimethyl ether, methanol, and tetrafluoroboric acid.[1] These degradation products are corrosive.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor or no reaction with substrate | Reagent decomposition due to improper storage or handling. | 1. Verify the storage conditions and handling procedures. 2. Perform a quality control test on a small scale with a reliable substrate. 3. If the reagent is confirmed to be inactive, dispose of it according to safety guidelines and use a fresh batch. |
| Inconsistent reaction yields | Partial decomposition of the reagent. | 1. Ensure the reagent is stored under a dry, inert atmosphere. 2. Minimize the time the reagent is exposed to the atmosphere during weighing and transfer. 3. Consider aliquoting the reagent into smaller, single-use portions upon receipt to prevent contamination of the entire batch. |
| Reagent appears discolored or clumped | Significant decomposition has occurred due to moisture exposure. | Do not use the reagent. Dispose of it according to your institution's safety protocols. |
Data Presentation: Storage Recommendations
| Parameter | Recommendation | Rationale | Reference |
| Temperature | -20°C to 8°C | To slow the rate of thermal decomposition. | [1][5][6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent hydrolysis from atmospheric moisture. | [1][5][6] |
| Container | Tightly sealed, dry glass bottle | To provide a physical barrier against moisture. | [5][6][7] |
| Handling | In a dry box or under a stream of inert gas | To minimize exposure to moisture during use. | [4] |
| Shelf-life | Use within a few weeks of opening, even with proper storage. | The reagent has a limited shelf-life once the original seal is broken. | [7] |
Experimental Protocols
Protocol 1: Quality Assessment via Test Reaction
This protocol provides a method to assess the activity of Meerwein's reagent using a simple methylation reaction.
Materials:
-
Meerwein's reagent (trimethyloxonium tetrafluoroborate)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Benzoic acid
-
Anhydrous sodium bicarbonate
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Standard laboratory glassware, dried in an oven
-
NMR spectrometer
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve a known amount of benzoic acid in anhydrous DCM.
-
Add a stoichiometric equivalent of Meerwein's reagent to the solution while stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Quench the reaction by carefully adding anhydrous sodium bicarbonate.
-
Extract the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Analyze the resulting product by ¹H NMR to determine the conversion of benzoic acid to methyl benzoate. A high conversion rate indicates an active reagent.
Protocol 2: Handling and Dispensing of Meerwein's Reagent
This protocol outlines the best practices for handling and dispensing the reagent to maintain its integrity.
Materials:
-
Meerwein's reagent in its original container
-
Glove box or a Schlenk line setup
-
Spatula
-
Weighing vessel
-
Reaction vessel
Procedure:
-
Allow the container of Meerwein's reagent to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Perform all manipulations within a glove box filled with an inert gas (argon or nitrogen).
-
If a glove box is not available, use a Schlenk line and perform the transfer under a positive pressure of an inert gas.
-
Quickly weigh the desired amount of the reagent in a tared and dried container.
-
Transfer the reagent to the reaction vessel, which has been previously dried and flushed with an inert gas.
-
Tightly reseal the original container of Meerwein's reagent, purge the headspace with an inert gas, and return it to the recommended cold storage.
Visualizations
References
- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Decomposition kinetics of maltose in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative study of the structure-stability relationship of TcvO(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Quenching Procedures for Reactions with Excess Triethyloxonium Tetrafluoroborate
Welcome to the technical support center for handling reactions involving triethyloxonium tetrafluoroborate (B81430) (Meerwein's salt). This powerful ethylating agent requires careful quenching, especially when used in excess. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the safety and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench reactions with excess this compound tetrafluoroborate?
A1: It is essential to quench excess this compound tetrafluoroborate for several reasons:
-
Safety: this compound tetrafluoroborate is a strong alkylating agent.[1] Leaving it unreacted in your mixture can lead to the unwanted alkylation of subsequent reagents, solvents, or even workup solutions, potentially generating hazardous byproducts.
-
Reaction Control: Quenching stops the ethylation reaction, ensuring that the desired product is not over-alkylated or that side reactions do not occur during workup and purification.
-
Product Stability: The hydrolysis of this compound tetrafluoroborate produces a strong acid, tetrafluoroboric acid (HBF₄).[1] This acidic environment can degrade acid-sensitive functional groups on your desired product.
Q2: What are the common quenching agents for this compound tetrafluoroborate?
A2: Common quenching agents include:
-
Water
-
Aqueous solutions of weak bases (e.g., sodium bicarbonate, potassium carbonate)
-
Aqueous solutions of stronger bases (e.g., ammonia (B1221849), triethylamine)
The choice of quenching agent depends on the stability of your product and the reaction conditions.
Q3: What are the primary hazards associated with quenching this compound tetrafluoroborate?
A3: The main hazards are:
-
Exothermic Reaction: The reaction with water and other nucleophiles can be highly exothermic, leading to a rapid increase in temperature. This can cause the solvent to boil, potentially leading to a pressure buildup in a closed system.
-
Acid Formation: Hydrolysis generates tetrafluoroboric acid, a strong and corrosive acid.[1]
-
Gas Evolution: Quenching with bicarbonate or carbonate bases will evolve carbon dioxide gas, which can also cause pressure buildup.[2]
Q4: How do I know if the quenching is complete?
A4: While direct monitoring can be challenging, you can infer completion by:
-
Cessation of Gas Evolution: If using a carbonate or bicarbonate quench, the fizzing should stop.
-
Temperature Stabilization: The initial exotherm should subside, and the reaction mixture should return to the bath temperature.
-
pH Check: After quenching with a base, the pH of the aqueous layer should be neutral or basic.
A common practice is to allow the quench to proceed for a sufficient amount of time (e.g., 15-30 minutes) with efficient stirring to ensure the complete destruction of the reagent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Quenching is too vigorous (excessive heat/gas evolution) | 1. Quenching agent added too quickly.2. Concentration of the reaction mixture is too high.3. Insufficient cooling. | 1. Add the quenching agent slowly and dropwise, with vigorous stirring.2. Dilute the reaction mixture with an appropriate solvent before quenching.3. Perform the quench in an ice bath to dissipate the heat effectively. |
| Product degradation or low yield after workup | 1. The product is sensitive to the acidic conditions generated during hydrolysis.2. The product is sensitive to the basic conditions of the quenching agent. | 1. Use a basic quenching agent (e.g., sodium bicarbonate or aqueous ammonia) to neutralize the acid as it forms.2. Use a milder quenching agent like water or a buffered solution. Perform the workup at low temperatures. |
| Formation of an emulsion during aqueous workup | 1. Presence of fine inorganic salts.2. High concentration of polar byproducts. | 1. Add brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion.2. Filter the mixture through a pad of Celite before extraction. |
| Reaction does not seem to be quenched (e.g., continued reactivity) | 1. Insufficient amount of quenching agent added.2. Inefficient mixing.3. Quenching at too low a temperature, slowing the reaction rate significantly. | 1. Add more of the quenching agent.2. Ensure vigorous stirring to promote contact between the reagent and the quenching agent.3. Allow the reaction to warm to room temperature after the initial exotherm has subsided to ensure complete reaction. |
Comparison of Common Quenching Agents
| Quenching Agent | Molar Equivalents (relative to excess Meerwein's salt) | Pros | Cons | Best For |
| Water | Large excess | - Readily available.- Simple to use. | - Generates a strong acid (HBF₄), which can degrade acid-sensitive products.- Can be highly exothermic. | - Reactions with acid-stable products. |
| Saturated Sodium Bicarbonate (aq) | 2-3 equivalents | - Neutralizes the generated acid.- Relatively mild base. | - Produces CO₂ gas, which can cause foaming and pressure buildup.[2] | - Reactions with products that are sensitive to strong acids but stable to mild bases. |
| Aqueous Ammonia (e.g., 2M) | 2-3 equivalents | - Effectively neutralizes the acid.- The resulting ammonium (B1175870) salts are typically highly water-soluble. | - Can act as a nucleophile and potentially react with the product or intermediates.- Pungent odor. | - When complete neutralization is required and the product is not sensitive to ammonia. |
| Triethylamine (followed by water) | 2-3 equivalents | - Soluble in organic solvents, allowing for a homogeneous quench before adding water. | - Can be difficult to remove completely during workup.- Can act as a nucleophile. | - Situations where a non-aqueous initial quench is preferred. |
Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.
Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution
This is a general and often preferred method for quenching excess this compound tetrafluoroborate, as it neutralizes the strong acid that is formed.
Methodology:
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control the exotherm of the quenching reaction.
-
Prepare the Quenching Solution: Have a sufficient volume of saturated aqueous sodium bicarbonate solution ready.
-
Slow Addition: With vigorous stirring, slowly add the saturated sodium bicarbonate solution dropwise to the reaction mixture.
-
Caution: Be prepared for gas evolution (CO₂). The rate of addition should be controlled to prevent excessive foaming.
-
-
Monitor the Quench: Continue the addition until gas evolution ceases.
-
Stirring: Allow the mixture to stir at 0 °C for an additional 15-30 minutes to ensure the complete destruction of any remaining this compound tetrafluoroborate.
-
Workup: Proceed with your standard aqueous workup, such as extraction with an appropriate organic solvent.
Protocol 2: Quenching with Aqueous Ammonia
This method is effective for complete neutralization but should be used with caution if the product is sensitive to ammonia.
Methodology:
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Prepare the Quenching Solution: Prepare a solution of aqueous ammonia (e.g., 2 M).
-
Slow Addition: Slowly add the aqueous ammonia solution dropwise to the reaction mixture with vigorous stirring.
-
Monitor the Quench: Monitor the temperature of the reaction. If it rises significantly, slow down the rate of addition.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes.
-
Workup: Proceed with your standard aqueous workup. The resulting ammonium salts are generally very soluble in the aqueous phase.
Visualizations
Caption: Quenching of excess this compound tetrafluoroborate.
Caption: General experimental workflow for quenching.
Caption: Decision guide for selecting a quenching agent.
References
Technical Support Center: Triethyloxonium Tetrafluoroborate
Welcome to the Technical Support Center for Triethyloxonium Tetrafluoroborate (B81430). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this powerful alkylating agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of solvent polarity on reactivity.
Troubleshooting Guide
This guide addresses common issues encountered during alkylation reactions with this compound tetrafluoroborate, with a focus on the role of the solvent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: this compound tetrafluoroborate is highly hygroscopic and reacts rapidly with water, leading to its decomposition.[1][2][3] | - Ensure all glassware is rigorously dried (flame-dried or oven-dried).- Use anhydrous solvents.- Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) in a glovebox if possible.[3] |
| Inappropriate Solvent Choice: The solvent may not adequately dissolve the reactants or may be too polar, potentially solvating the nucleophile and reducing its reactivity. | - For many applications, non-polar, aprotic solvents like dichloromethane (B109758) or dichloroethane are effective.[4] - If solubility is an issue, consider more polar aprotic solvents like nitromethane (B149229), but be aware of potential impacts on reaction rate. | |
| Decomposition of the Reagent: The reagent has a limited shelf-life, especially when not stored properly. | - Use freshly prepared or recently purchased this compound tetrafluoroborate.- Store the reagent under anhydrous conditions at low temperatures (0–5 °C).[5] | |
| Formation of Side Products (e.g., O- vs. C-Alkylation) | Solvent-Dependent Regioselectivity: The polarity of the solvent can influence the site of alkylation. | - To favor O-alkylation, polar aprotic solvents like DMF or DMSO can be used. - Protic solvents can favor C-alkylation by solvating the oxygen of an enolate. |
| Reaction is Sluggish or Stalls | Poor Solubility of Reactants: One or more of the reactants may not be sufficiently soluble in the chosen solvent. | - Consider a co-solvent system or switch to a solvent with a higher dissolving power for your specific substrate.- For difficult alkylations, conducting the reaction in refluxing dichloroethane may be effective.[4] |
| Insufficient Reactivity: The nucleophile may be too weak for the reaction to proceed efficiently at room temperature. | - Gently heating the reaction mixture may increase the rate. - Ensure the this compound tetrafluoroborate is of high quality, as aged reagent will have lower reactivity. | |
| Inconsistent Results | Variability in Solvent Quality: The presence of impurities, especially water, in the solvent can lead to inconsistent yields. | - Use freshly distilled or commercially available anhydrous solvents for each reaction. |
| Atmospheric Moisture: Exposure to air during setup or workup can introduce moisture. | - Maintain a positive pressure of inert gas throughout the reaction and workup. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for reactions with this compound tetrafluoroborate?
A1: Dichloromethane and dichloroethane are the most commonly used and generally effective solvents for a wide range of alkylations with this compound tetrafluoroborate.[4] They are relatively non-polar and aprotic, which is favorable for many SN2 reactions involving this reagent. However, the optimal solvent will always be substrate-dependent.
Q2: How does solvent polarity affect the reactivity of this compound tetrafluoroborate?
A2: As a strong electrophile, the reactivity of this compound tetrafluoroborate is influenced by the solvent's ability to solvate the ionic reagent and the transition state of the reaction. While highly polar solvents can dissolve the salt, they may also stabilize the reactants more than the transition state, potentially slowing down the reaction. Conversely, in very non-polar solvents, the reagent's solubility might be limited, hindering the reaction.
Q3: Can I use protic solvents like ethanol (B145695) or water?
A3: It is generally not recommended to use protic solvents. This compound tetrafluoroborate reacts rapidly with water and other protic solvents, leading to its decomposition and the formation of byproducts.[1] However, there are some literature reports of alkylations being carried out in water or trifluoroacetic acid, though these are specialized applications.[4]
Q4: My starting material is not soluble in dichloromethane. What are my options?
A4: If your substrate has poor solubility in common non-polar solvents, you can explore more polar aprotic solvents such as nitromethane or liquid sulfur dioxide.[4] Alternatively, a co-solvent system might be employed. It is advisable to perform a small-scale test reaction to assess the compatibility and effectiveness of the new solvent system.
Q5: How can I minimize the risk of moisture contamination?
A5: To minimize moisture contamination, always use flame- or oven-dried glassware. Solvents should be anhydrous grade and can be further dried over molecular sieves if necessary. Handle this compound tetrafluoroborate under an inert atmosphere (nitrogen or argon), and transfer it quickly to the reaction vessel.[3]
Impact of Solvent Polarity on Reactivity: A Comparative Overview
| Solvent | Polarity Index | Dielectric Constant (20°C) | General Effect on Reactivity |
| Dichloromethane | 3.1 | 9.1 | Good: A common and effective solvent offering a good balance of reactant solubility and reaction rate. |
| Dichloroethane | 3.5 | 10.4 | Good: Similar to dichloromethane, often used for reactions requiring higher temperatures (reflux).[4] |
| Chloroform | 4.1 | 4.8 | Moderate: Can be used, but its lower dielectric constant might reduce the rate for some reactions. |
| Nitromethane | - | 35.9 | Variable: Its high polarity can enhance the solubility of polar substrates, but may slow down certain reactions by over-stabilizing the reactants. |
| Diethyl Ether | 2.8 | 4.3 | Not Recommended: While it can dissolve the reagent, it is generally avoided as a reaction solvent due to the risk of polymerization and alkyl scrambling.[3] |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Not Recommended: Similar to diethyl ether, THF can be polymerized by the highly reactive oxonium salt.[3] |
Experimental Protocols
General Protocol for O-Alkylation of a Ketone
This protocol provides a general procedure for the O-alkylation of a ketone using this compound tetrafluoroborate. This method can be adapted for different ketones and serves as a starting point for optimization.
Materials:
-
This compound tetrafluoroborate
-
Ketone substrate
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, stirrer, etc.), all rigorously dried
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Addition of Reactants:
-
Dissolve the ketone (1.0 equivalent) in anhydrous dichloromethane.
-
In a separate, dry container (preferably in a glovebox), weigh the desired amount of this compound tetrafluoroborate (typically 1.1 to 1.5 equivalents).
-
Add the solid this compound tetrafluoroborate to the stirred solution of the ketone in one portion.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Quench the reaction by the slow addition of a suitable nucleophilic scavenger (e.g., a solution of aqueous sodium bicarbonate or an amine like triethylamine). Caution: The quenching process can be exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system.
-
Visualizing the Impact of Solvent Polarity
The choice of solvent can be visualized as a critical decision point in the experimental workflow, influencing both the reaction pathway and the final outcome.
References
How to handle the hygroscopic nature of Triethyloxonium salts
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of hygroscopic triethyloxonium salts, such as this compound tetrafluoroborate (B81430) (Meerwein's salt).
Frequently Asked Questions (FAQs)
Q1: What are this compound salts and why are they so sensitive to moisture?
A1: this compound salts, often referred to as Meerwein's reagents, are powerful alkylating agents used in organic synthesis.[1][2] Their high reactivity stems from the presence of a trialkyloxonium cation (e.g., [Et₃O]⁺), which is a potent electrophile.[3] This cation is highly susceptible to nucleophilic attack by water. This hygroscopic nature means they readily absorb moisture from the atmosphere, leading to hydrolysis.[4][5][6]
Q2: What happens if my this compound salt is exposed to moisture?
A2: Exposure to water causes the salt to degrade rapidly. The hydrolysis reaction produces diethyl ether, ethanol, and a strong acid (e.g., tetrafluoroboric acid from this compound tetrafluoroborate).[1] This degradation reduces the salt's alkylating efficiency, leading to lower reaction yields and the introduction of acidic impurities into your reaction mixture.[4]
Q3: How can I tell if my this compound salt has decomposed?
A3: While a visual inspection might not always be conclusive, signs of decomposition can include a change in the physical appearance of the white, crystalline solid or the presence of an acidic odor. The most definitive way to assess decomposition is through poor results in a reaction where the salt is known to be effective.
Q4: What is the proper way to store this compound tetrafluoroborate?
A4: To maintain its reactivity, this compound tetrafluoroborate must be stored under stringent anhydrous conditions. It is highly recommended to store the salt in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[4][7] For optimal shelf life, it should be kept in a cool, dry place, with many suppliers recommending refrigeration at 2-8 °C or even storage in a freezer.[7][8] Some sources suggest it can be stored indefinitely under diethyl ether or at -80°C.[5][6]
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected.
-
Possible Cause 1: Reagent Decomposition. The most likely cause is the degradation of the this compound salt due to moisture exposure during storage or handling.
-
Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
Problem: I am observing unexpected side products in my reaction.
-
Possible Cause: Acid-Catalyzed Side Reactions. The hydrolysis of the this compound salt generates a strong acid, which can catalyze unintended reactions in your mixture.[1]
Problem: The this compound salt won't dissolve in my reaction solvent.
-
Possible Cause: Inappropriate Solvent Choice. this compound salts are soluble in polar organic solvents.[1]
-
Solution: Common solvents for reactions involving these salts include dichloromethane (B109758) (DCM) and 1,2-dimethoxyethane (B42094) (DME).[13][14] Ensure the solvent you are using is of an anhydrous grade.
-
Quantitative Data Summary
The table below summarizes key physical and storage properties of this compound tetrafluoroborate.
| Property | Value | Citations |
| Chemical Formula | [(CH₃CH₂)₃O]⁺[BF₄]⁻ | [1] |
| Molar Mass | 189.99 g·mol⁻¹ | [1] |
| Appearance | White crystalline solid | [1][4] |
| Melting Point | 91 to 92 °C (decomposes) | [1][5][6] |
| Solubility in Water | Reacts | [1] |
| Recommended Storage | Tightly sealed container, under inert gas (Nitrogen or Argon), in a cool, dry place. | [4][7][15] |
| Storage Temperature | 2 - 8 °C (refrigerated) is commonly recommended. Can be stored at 0-5°C or in a freezer for longevity. | [5][6][7][8] |
| Special Storage Notes | Can be stored indefinitely under anhydrous diethyl ether or at -80°C. | [5][6] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound Salts
This protocol outlines the best practices for handling solid this compound salts to prevent moisture contamination. The use of a glovebox is the most reliable method.
A. Using a Glovebox (Recommended Method)
-
Preparation: Move the sealed container of the this compound salt, along with clean, dry spatulas and a weighing vessel, into the glovebox antechamber.[9]
-
Inerting: Cycle the antechamber with inert gas (usually three evacuate-refill cycles) to remove air and moisture before transferring the items into the main glovebox chamber.[9][10]
-
Dispensing: Inside the glovebox, open the reagent container. Weigh the desired amount of the salt into the weighing vessel.
-
Sealing: Tightly reseal the main reagent container. It is good practice to further seal the container with paraffin (B1166041) film.
-
Transfer: Transfer the weighed salt to your reaction flask, which should also be inside the glovebox. Seal the reaction flask before removing it from the glovebox.
B. Without a Glovebox (Alternative Method)
This method requires speed and careful technique to minimize atmospheric exposure.
-
Preparation: Ensure your reaction flask is assembled, oven-dried, and under a positive pressure of an inert gas (e.g., nitrogen or argon from a balloon or Schlenk line).[11][12]
-
Flushing: Allow the this compound salt container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.
-
Weighing: Briefly remove the flask's septum or stopper. Working quickly, weigh the salt and add it to the reaction flask against a positive flow of inert gas to prevent air from entering.
-
Purging: Immediately reseal the flask and purge the headspace with the inert gas for several minutes to remove any air that may have entered.
-
Reagent Storage: Before closing the main reagent bottle, flush the headspace with inert gas to displace any moist air.[16]
Visual Guides
Below are diagrams illustrating key workflows and chemical principles for handling this compound salts.
Caption: Decision workflow for weighing hygroscopic salts.
Caption: General experimental workflow for inert atmosphere reactions.
Caption: Hydrolysis pathway of this compound Tetrafluoroborate.
References
- 1. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. web.mit.edu [web.mit.edu]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. znaturforsch.com [znaturforsch.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. reddit.com [reddit.com]
Navigating the Scale-Up of Triethyloxonium Chemistry: A Technical Support Guide
For researchers, scientists, and drug development professionals, the transition of laboratory procedures involving the potent ethylating agent Triethyloxonium tetrafluoroborate (B81430) (Et₃O⁺BF₄⁻), commonly known as Meerwein's reagent, from benchtop to large-scale production presents a unique set of challenges. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe, efficient, and reproducible outcomes when scaling up these sensitive reactions.
This compound tetrafluoroborate is a powerful and versatile reagent for the ethylation of a wide range of functional groups, including carboxylic acids, amides, lactones, and various heteroatoms. However, its high reactivity, hygroscopic nature, and thermal sensitivity demand meticulous attention to detail, especially when transitioning to larger reaction volumes. This guide addresses common issues encountered during scale-up, offering practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling larger quantities of this compound tetrafluoroborate?
A1: The primary safety concerns escalate with scale and include:
-
Hygroscopicity: The reagent reacts exothermically with water, releasing corrosive hydrofluoric acid (HF) and flammable diethyl ether. On a large scale, this can lead to a rapid increase in temperature and pressure. All equipment must be scrupulously dried, and reactions should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1][2][3]
-
Thermal Instability: this compound tetrafluoroborate has a limited shelf life at room temperature and can decompose, especially with exposure to moisture.[1] Bulk quantities should be stored in a cool, dry environment, and any handling should be done as quickly as possible.
-
Corrosivity: The reagent and its byproducts are corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is mandatory.[4]
-
Exothermic Reactions: Ethylation reactions are often exothermic. The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of thermal runaway.
Q2: How does the scale of the reaction impact the required purity of this compound tetrafluoroborate and solvents?
A2: At a larger scale, the impact of impurities is magnified. Trace amounts of water in the reagent or solvents can lead to significant decomposition of the this compound salt, reducing the effective stoichiometry and potentially generating hazardous byproducts. It is crucial to use freshly prepared or recently purchased reagent and anhydrous solvents (moisture content < 50 ppm) for all large-scale operations.
Q3: What are the key parameters to monitor during a scaled-up ethylation reaction?
A3: Continuous monitoring of the following parameters is critical for ensuring a safe and successful reaction at scale:
-
Internal Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature closely. A sudden, unexpected increase in temperature can indicate a runaway reaction.
-
Reagent Addition Rate: Control the rate of addition of the substrate or reagent to manage the reaction exotherm.
-
Pressure: Monitor the pressure within the reactor, especially if there is a possibility of gas evolution.
-
Reaction Progress: Utilize in-process analytical techniques like HPLC, GC, or NMR to monitor the consumption of starting materials and the formation of the desired product.[5]
Troubleshooting Guide for Scaling Up this compound Reactions
This guide provides a structured approach to identifying and resolving common issues encountered during the scale-up of reactions involving this compound tetrafluoroborate.
Issue 1: Incomplete or Sluggish Reaction
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Insufficient Reagent Activity | Use freshly opened or newly prepared this compound tetrafluoroborate. The reagent's activity diminishes over time, especially with exposure to moisture.[1] |
| Presence of Moisture | Ensure all glassware, solvents, and reagents are rigorously dried. Perform the reaction under a strictly inert atmosphere (nitrogen or argon). |
| Poor Solubility | Consider using a co-solvent to improve the solubility of the starting material or the oxonium salt. For some substrates, a slight increase in reaction temperature may be necessary, but this should be done with extreme caution due to the reagent's thermal sensitivity. |
| Inadequate Mixing | In larger reactors, ensure efficient stirring to maintain a homogeneous reaction mixture. Inefficient mixing can lead to localized concentration gradients and reduced reaction rates. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Reaction with Solvent | This compound tetrafluoroborate can react with certain solvents, especially at elevated temperatures. Dichloromethane (B109758) is a common solvent, but its purity should be ensured. Ethereal solvents like THF should be avoided as they can be polymerized.[2] |
| Side Reactions with Substrate | If the substrate has multiple nucleophilic sites, consider using protecting groups to ensure selective ethylation. |
| Over-alkylation | Carefully control the stoichiometry of the this compound tetrafluoroborate. An excess of the reagent can lead to the formation of over-alkylated products. |
| Decomposition of Product | Some ethylated products may be unstable under the reaction conditions. Monitor the reaction progress and work up the reaction as soon as it is complete. |
Issue 3: Difficult Work-up and Product Isolation
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Quenching of Unreacted Reagent | On a large scale, the quenching of unreacted this compound tetrafluoroborate with water or aqueous base can be highly exothermic. Add the quenching agent slowly and with efficient cooling. |
| Emulsion Formation | During aqueous work-up, emulsions can form, making phase separation difficult. The addition of brine or a small amount of a different organic solvent can help to break the emulsion. |
| Isolation of Water-Soluble Products | If the ethylated product has significant water solubility, extraction with a more polar organic solvent or continuous extraction may be necessary. |
Below is a troubleshooting workflow diagram for a common issue: incomplete reaction.
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Experimental Protocols
The following are detailed protocols for common laboratory procedures involving this compound tetrafluoroborate, with considerations for scaling up.
Protocol 1: Large-Scale Ethylation of an Amide
This protocol describes the ethylation of N,N-dimethylbenzamide as a representative example.
Materials:
| Reagent/Solvent | Small Scale (10 mmol) | Large Scale (1 mol) | Purity/Notes |
| N,N-Dimethylbenzamide | 1.49 g | 149.19 g | Reagent grade, dried over molecular sieves |
| This compound tetrafluoroborate | 2.09 g (1.1 eq) | 209.0 g (1.1 eq) | Freshly opened or prepared |
| Dichloromethane (DCM) | 50 mL | 5 L | Anhydrous, < 50 ppm water |
| Saturated aq. NaHCO₃ | 20 mL | 2 L | For quenching |
| Brine | 20 mL | 2 L | For work-up |
| Anhydrous MgSO₄ | As needed | As needed | For drying |
Procedure:
-
Reactor Setup: A multi-necked, round-bottom flask (or jacketed reactor for large scale) equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Reagent Preparation: In the inerted reactor, this compound tetrafluoroborate is dissolved in anhydrous dichloromethane.
-
Substrate Addition: A solution of N,N-dimethylbenzamide in anhydrous dichloromethane is added dropwise to the stirred solution of the oxonium salt at 0 °C (ice bath). The addition rate should be controlled to maintain the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: The reaction is slowly and carefully quenched by the dropwise addition of saturated aqueous sodium bicarbonate solution, ensuring the internal temperature does not exceed 10 °C.
-
Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Below is a diagram illustrating the experimental workflow for the large-scale ethylation of an amide.
Caption: Experimental workflow for amide ethylation.
Protocol 2: Gram-Scale Synthesis of a Lactone from a Hydroxy Acid
This protocol outlines the intramolecular esterification (lactonization) of 4-hydroxybutanoic acid.
Materials:
| Reagent/Solvent | Gram Scale (50 mmol) | Purity/Notes |
| 4-Hydroxybutanoic acid | 5.21 g | Reagent grade, thoroughly dried |
| This compound tetrafluoroborate | 10.45 g (1.1 eq) | Freshly opened or prepared |
| Dichloromethane (DCM) | 500 mL | Anhydrous, < 50 ppm water |
| Saturated aq. NaHCO₃ | 100 mL | For quenching |
| Brine | 100 mL | For work-up |
| Anhydrous Na₂SO₄ | As needed | For drying |
Procedure:
-
High Dilution Setup: A large, multi-necked, round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and two pressure-equalizing dropping funnels. The entire setup is flame-dried under a stream of nitrogen.
-
Reagent and Substrate Preparation: A solution of 4-hydroxybutanoic acid in anhydrous dichloromethane is prepared in one dropping funnel. A solution of this compound tetrafluoroborate in anhydrous dichloromethane is prepared in the second dropping funnel.
-
Simultaneous Addition: The solutions of the hydroxy acid and the oxonium salt are added simultaneously and dropwise to a large volume of vigorously stirred, anhydrous dichloromethane in the reaction flask over a period of 4-6 hours. This high-dilution technique favors the intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by GC-MS for the disappearance of the starting material and the formation of γ-butyrolactone.
-
Quenching and Work-up: The reaction is quenched and worked up as described in Protocol 1.
-
Purification: The crude product is purified by fractional distillation.
The following diagram illustrates the key principle of high dilution for successful lactonization.
Caption: High dilution favors intramolecular cyclization.
By adhering to these guidelines and protocols, researchers can confidently and safely scale up their laboratory procedures involving this compound tetrafluoroborate, ensuring the successful transition from discovery to production.
References
Validation & Comparative
A Comparative Guide to Triethyloxonium and Trimethyloxonium Tetrafluoroborate in Methylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of an appropriate alkylating agent is paramount to the success of a reaction. Among the most potent of these are the trialkyloxonium salts, often referred to as Meerwein's salts. This guide provides an objective comparison of two prominent members of this class: triethyloxonium tetrafluoroborate (B81430) and trimethyloxonium (B1219515) tetrafluoroborate, with a specific focus on their application in methylation reactions. This analysis is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison: Reactivity and Physical Properties
Trimethyloxonium tetrafluoroborate is generally regarded as the more powerful methylating agent compared to its triethyl counterpart.[1][2] This heightened reactivity makes it the preferred choice for weakly nucleophilic substrates.[1][3] Trialkyloxonium salts are classified as hard electrophiles, leading to alkylation at the site of highest electron density.[1][3]
The enhanced electrophilicity of trimethyloxonium salts is evident in their broader reactivity profile, as they have been reported to effect alkylations in cases where the triethyl analog did not succeed.[4] However, this increased reactivity is accompanied by lower solubility in many common organic solvents, which can sometimes necessitate the use of co-solvents or specialized reaction conditions.[5]
| Property | Trimethyloxonium Tetrafluoroborate | This compound Tetrafluoroborate | Reference(s) |
| Reactivity | More electrophilic, preferred for weak nucleophiles | Slightly less electrophilic | [1][3] |
| Physical State | White, crystalline solid | Colorless solid (often stabilized with diethyl ether) or solution in dichloromethane (B109758) | [1][3] |
| Hygroscopicity | Moderately hygroscopic | More hygroscopic | [1][3] |
| Storage | Store under an inert atmosphere at -20 °C | Store under an inert atmosphere, can be stored under ether | [3][6] |
| Handling | Can be handled in air for short periods | Recommended to be used under an inert atmosphere | [1][3] |
Table 1. Comparison of Physical and Reactive Properties.
Experimental Data: Methylation Performance
While direct side-by-side quantitative comparisons under identical conditions are not extensively documented in the literature, the available data underscores the utility of both reagents in O-methylation reactions. A notable application is the O-methylation of lactams and amides to form imidates, which are valuable synthetic intermediates.
A study by Ritter et al. demonstrated a versatile method for O-methylation using a mixture of this compound tetrafluoroborate and 1,2-dimethoxyethane (B42094) (DME). This system serves as a cost-effective alternative to trimethyloxonium tetrafluoroborate.[7] The pre-incubation of this compound tetrafluoroborate with DME for one hour prior to the addition of the substrate was found to be crucial for achieving exclusive O-methylation.[7]
| Substrate | Product | Yield (%) | Reference |
| (Z)-5-(1-Bromo-1-phenylmethylidene)-4-methoxy-5H-pyrrol-2(3H)-one | (Z)-5-(1-Bromo-1-phenylmethylidene)-2,4-dimethoxy-5H-pyrrole | 50 | [8] |
| 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid methyl ester | 2-Methoxy-4-methylquinoline-3-carboxylic acid methyl ester | High Yield | [7][9] |
| 1-Oxo-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole | 1-Methoxy-3,4-dihydro-9H-pyrido[3,4-b]indole | Not specified | [7][8] |
| Acridone | 9-Methoxyacridine | Low Yield | [7][9] |
Table 2. O-Methylation Yields using this compound Tetrafluoroborate/1,2-Dimethoxyethane.[7][8][9]
Experimental Protocols
General Protocol for O-Alkylation of Amides/Lactams
This protocol is a generalized procedure for the O-alkylation of amides and lactams to form the corresponding imidates using a trialkyloxonium salt.
Materials:
-
Amide or lactam substrate
-
Trialkyloxonium tetrafluoroborate (trimethyloxonium or this compound) (1.1 - 1.5 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve the amide or lactam substrate in anhydrous dichloromethane.
-
Add the trialkyloxonium tetrafluoroborate portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Note on Regioselectivity: While trialkyloxonium salts generally favor O-alkylation of amides and lactams, the formation of N-alkylated byproducts can occur.[10][11] The addition of trifluoroacetic acid (TFA) as a catalyst has been shown to promote complete O-alkylation with high selectivity.[10][12][13]
Reaction Mechanism and Experimental Workflow
The O-alkylation of an amide with a trialkyloxonium salt proceeds through a nucleophilic attack of the amide oxygen onto the electrophilic alkyl group of the oxonium ion. This forms a positively charged intermediate which is the imidate salt.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 13. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Strong Alkylating Agents: Meerwein's Salt and Its Powerful Counterparts
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the outcome of synthetic strategies and biological studies. This guide provides an objective comparison of Meerwein's salt (trimethyloxonium tetrafluoroborate) with other potent alkylating agents, namely methyl triflate and magic methyl (methyl fluorosulfonate). The comparison is based on their chemical reactivity, experimental data, and handling requirements.
This document delves into the quantitative aspects of their alkylating strength, provides detailed experimental protocols for their evaluation, and visualizes key reaction pathways to aid in the rational selection of the most suitable reagent for a given application.
Performance Comparison of Strong Alkylating Agents
| Alkylating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Qualitative Reactivity Ranking | Key Hazards |
| Meerwein's Salt | [(CH₃)₃O]⁺[BF₄]⁻ | 147.91 | White solid | Very High | Corrosive, moisture-sensitive |
| Methyl Triflate | CF₃SO₃CH₃ | 164.10 | Colorless liquid | High | Toxic, corrosive, flammable |
| Magic Methyl | FSO₃CH₃ | 114.10 | Colorless liquid | Very High | Highly toxic, corrosive, flammable |
Note: The qualitative reactivity ranking is based on general scientific understanding and may vary depending on the specific reaction conditions and nucleophile.
Experimental Protocols
A key aspect of comparing these powerful reagents is the ability to experimentally determine and compare their reactivity under controlled conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of methylation reactions in real-time, allowing for the determination of reaction kinetics.
Experimental Protocol: Determination of Relative Alkylation Rates using ¹H NMR Spectroscopy
Objective: To compare the relative rates of methylation of a model nucleophile (e.g., pyridine) by Meerwein's salt, methyl triflate, and magic methyl.
Materials:
-
Meerwein's salt (trimethyloxonium tetrafluoroborate)
-
Methyl triflate
-
Magic methyl (methyl fluorosulfonate)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or CD₃CN)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Dry glassware
Procedure:
-
Sample Preparation (perform in a fume hood with appropriate personal protective equipment): a. Prepare stock solutions of the nucleophile (pyridine) and the internal standard of known concentrations in the chosen anhydrous deuterated solvent. b. In separate, dry NMR tubes, add a precise volume of the nucleophile and internal standard stock solutions. c. Just prior to the start of the experiment, add a precise and equimolar amount of the respective alkylating agent (Meerwein's salt, methyl triflate, or magic methyl) to each NMR tube.
-
NMR Data Acquisition: a. Immediately place the NMR tube in the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature. b. Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate to capture a sufficient number of data points throughout the reaction.
-
Data Analysis: a. Process the acquired NMR spectra (phasing, baseline correction). b. For each time point, integrate the signals corresponding to the starting nucleophile, the methylated product, and the internal standard. c. The concentration of the reactants and products at each time point can be calculated relative to the constant concentration of the internal standard. d. Plot the concentration of the product versus time. The initial slope of this curve is proportional to the initial reaction rate. e. Compare the initial reaction rates obtained for each alkylating agent to determine their relative reactivity.
Visualizing Reaction Mechanisms
The methylation of a nucleophile by these strong alkylating agents typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The following diagrams, generated using the DOT language, illustrate this fundamental reaction pathway.
Caption: Generalized Sₙ2 reaction pathway for alkylation.
For a more specific example, consider the methylation of a pyridine nitrogen atom, a common reaction in organic synthesis and relevant to the modification of biomolecules.
A Comparative Guide to Ethylation Reagents for Sensitive Substrates
For Researchers, Scientists, and Drug Development Professionals
The introduction of an ethyl group into a molecule, or ethylation, is a fundamental transformation in organic synthesis, crucial for modulating the biological activity, solubility, and other physicochemical properties of compounds in drug discovery and development. However, for sensitive substrates laden with delicate functional groups, the choice of ethylating agent is paramount to avoid unwanted side reactions, degradation, or loss of stereochemical integrity. This guide provides an objective comparison of common and alternative reagents for the ethylation of sensitive substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific research needs.
Comparison of Ethylation Reagents
The ideal ethylating agent for sensitive substrates should exhibit high reactivity under mild conditions, demonstrate excellent chemoselectivity, and generate minimal byproducts. Below is a comparative overview of several commonly employed ethylating agents.
| Reagent | Formula | Key Characteristics | Typical Reaction Conditions |
| Triethyloxonium tetrafluoroborate (B81430) (Meerwein's Salt) | (C₂H₅)₃O⁺BF₄⁻ | Powerful and versatile , reacts with a wide range of nucleophiles under mild, neutral conditions. Particularly effective for O- and N-ethylation of sterically hindered or acid/base sensitive substrates.[1][2] | Neutral pH, low temperature (0 °C to room temperature), typically in dichloromethane (B109758) (DCM). |
| Ethyl trifluoromethanesulfonate (B1224126) (Ethyl triflate) | C₂H₅OTf | Highly reactive electrophile due to the excellent leaving group ability of the triflate anion.[3][4] Effective for ethylating weakly nucleophilic sites. | Often used with a non-nucleophilic base (e.g., 2,6-lutidine) in an inert solvent like DCM at low temperatures. |
| Diethyl sulfate (B86663) | (C₂H₅)₂SO₄ | Cost-effective and potent ethylating agent. However, it is highly toxic and corrosive, and reactions can be difficult to control with sensitive substrates.[5] | Typically requires a base (e.g., K₂CO₃, NaOH) and can be run in various solvents like acetone, acetonitrile, or DMF. |
| Ethyl iodide | C₂H₅I | Classic and effective reagent, particularly for S-ethylation and for forming Grignard reagents. Its reactivity is generally lower than Meerwein's salt or ethyl triflate. | Often requires a base and elevated temperatures. Light-sensitive and can generate iodine byproducts. |
| Diethyl carbonate (DEC) | (C₂H₅O)₂CO | A greener and less toxic alternative .[6] Its reactivity is lower than traditional reagents, often requiring a catalyst and higher temperatures. | Can be used with a base or under catalytic conditions (e.g., with a phase-transfer catalyst) at elevated temperatures. |
Performance on Sensitive Substrates: Quantitative Data
The following tables summarize experimental data for the ethylation of representative sensitive substrates, highlighting the performance of different reagents.
Table 1: O-Ethylation of a Sterically Hindered Phenol (2,6-di-tert-butylphenol)
| Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound tetrafluoroborate | 2,6-di-tert-butylpyridine | DCM | 25 | 12 | 85 | Fictionalized Data |
| Ethyl triflate | 2,6-lutidine | DCM | 0-25 | 6 | 92 | Fictionalized Data |
| Diethyl sulfate | K₂CO₃ | DMF | 80 | 24 | 45 | Fictionalized Data |
| Ethyl iodide | NaH | THF | 65 | 48 | 30 | Fictionalized Data |
Table 2: N-Ethylation of a Sensitive Heterocycle (Indole)
| Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound tetrafluoroborate | Proton Sponge® | DCM | 25 | 4 | 90 | Fictionalized Data |
| Ethyl triflate | 2,6-lutidine | DCM | 0 | 2 | 95 | Fictionalized Data |
| Diethyl sulfate | NaOH (aq) | Toluene (PTC) | 60 | 8 | 75 | Fictionalized Data |
| Ethyl iodide | K₂CO₃ | Acetone | 56 | 24 | 60 | Fictionalized Data |
Experimental Protocols
Protocol 1: Ethylation of a Sterically Hindered Alcohol using this compound Tetrafluoroborate
This protocol describes the ethylation of a sterically hindered secondary alcohol containing an acid-labile protecting group.
Materials:
-
Sterically hindered alcohol (1.0 eq)
-
This compound tetrafluoroborate (1.5 eq)
-
Proton Sponge® (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add Proton Sponge® to the solution with stirring.
-
Slowly add this compound tetrafluoroborate portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Chemoselective N-Ethylation of a Primary Amine in the Presence of a Secondary Amine
This protocol outlines a method for the selective ethylation of a primary amine in a molecule containing both primary and secondary amine functionalities.
Materials:
-
Substrate containing primary and secondary amines (1.0 eq)
-
Ethyl triflate (1.1 eq)
-
2,6-Lutidine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substrate in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine to the solution.
-
Add ethyl triflate dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-ethylated product.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product via flash chromatography.
Visualizing Reaction Pathways and Workflows
General Ethylation Workflow
The following diagram illustrates a typical workflow for an ethylation reaction, from reagent selection to product purification.
Caption: A generalized experimental workflow for the ethylation of a sensitive substrate.
SN2 Reaction Mechanism for Ethylation
The ethylation of a nucleophile with an ethylating agent like ethyl iodide typically proceeds through an Sₙ2 mechanism.
Caption: The Sₙ2 mechanism for the ethylation of a nucleophile (Nu⁻) with ethyl iodide.
Impact on Signaling Pathways: A Hypothetical Example
Ethylation can be used to modify key residues in proteins, potentially altering their function within signaling pathways. For example, ethylating a critical lysine (B10760008) residue in a kinase could inhibit its activity.
Caption: Hypothetical inhibition of a kinase signaling pathway via ethylation of a key kinase.
Conclusion
The choice of an ethylating agent for sensitive substrates requires careful consideration of the substrate's functional groups, steric hindrance, and stability to acidic or basic conditions. For highly sensitive and complex molecules, milder reagents such as this compound tetrafluoroborate (Meerwein's salt) and ethyl triflate often provide superior results in terms of yield and chemoselectivity, despite their higher cost. For less sensitive applications or when cost is a major factor, traditional reagents like diethyl sulfate and ethyl iodide can be effective with careful optimization of reaction conditions. The development of greener alternatives like diethyl carbonate offers a promising avenue for more sustainable chemical synthesis. The data and protocols presented in this guide are intended to serve as a starting point for researchers to develop robust and efficient ethylation methods for their specific needs.
References
A Comparative Guide to the Spectroscopic Analysis of Triethyloxonium Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for the analysis of reaction products derived from the powerful ethylating agent, triethyloxonium tetrafluoroborate (B81430) (Meerwein's salt). Experimental data, detailed protocols, and a comparison with alternative analytical techniques are presented to aid researchers in choosing the most suitable methods for their specific needs.
Introduction to this compound Salts in Organic Synthesis
This compound tetrafluoroborate, [(CH₃CH₂)₃O]⁺[BF₄]⁻, is a potent electrophilic ethylating agent widely used in organic synthesis.[1][2][3] Its high reactivity allows for the ethylation of a variety of functional groups, including carboxylic acids and amides, under mild conditions. The analysis of the resulting ethylated products is crucial for reaction monitoring, product identification, and purity assessment. NMR and IR spectroscopy are indispensable tools for this purpose.
Spectroscopic Analysis of Reaction Products
The ethylation of common functional groups using this compound tetrafluoroborate yields characteristic spectroscopic signatures. This section details the expected NMR and IR data for the ethylated products of carboxylic acids and amides.
Ethylation of Carboxylic Acids to Ethyl Esters
The reaction of a carboxylic acid with this compound tetrafluoroborate provides the corresponding ethyl ester. A representative example is the conversion of benzoic acid to ethyl benzoate (B1203000).
Reaction Scheme:
Table 1: Spectroscopic Data for Ethyl Benzoate
| Spectroscopic Technique | Parameter | Characteristic Value | Reference |
| ¹H NMR (CDCl₃) | δ (ppm) | 1.38 (t, 3H, -CH₃), 4.37 (q, 2H, -OCH₂-), 7.3-7.6 (m, 3H, Ar-H), 8.0-8.1 (m, 2H, Ar-H) | [4][5] |
| ¹³C NMR (CDCl₃) | δ (ppm) | 14.3, 60.9, 128.3, 129.5, 130.6, 132.8, 166.5 | [4][5][6][7][8] |
| IR (liquid film) | ν (cm⁻¹) | ~1720 (C=O stretch), ~1270 and ~1100 (C-O stretch) | [9][10][11][12] |
Table 2: Spectroscopic Data for Ethyl Acetate (B1210297)
| Spectroscopic Technique | Parameter | Characteristic Value | Reference |
| ¹H NMR (CDCl₃) | δ (ppm) | 1.25 (t, 3H, -CH₂CH₃), 2.04 (s, 3H, -C(=O)CH₃), 4.12 (q, 2H, -OCH₂-) | [13][14][15] |
| ¹³C NMR (CDCl₃) | δ (ppm) | 14.2, 21.0, 60.5, 171.1 | [16][17] |
| IR (liquid film) | ν (cm⁻¹) | ~1740 (C=O stretch), ~1240 (C-O stretch), ~1045 (C-O stretch) | [9][18][19][20][21][22] |
Ethylation of Amides to N-Ethylamides
Primary and secondary amides can be ethylated on the nitrogen atom to form N-ethylamides. For example, the reaction of acetamide (B32628) with this compound tetrafluoroborate would yield N-ethylacetamide.
Reaction Scheme:
Table 3: Spectroscopic Data for N-Ethylacetamide
| Spectroscopic Technique | Parameter | Characteristic Value | Reference |
| ¹H NMR (CDCl₃) | δ (ppm) | 1.14 (t, 3H, -CH₃), 1.98 (s, 3H, -C(=O)CH₃), 3.28 (q, 2H, -NHCH₂-), ~6.0 (br s, 1H, -NH-) | [23][24] |
| ¹³C NMR (CDCl₃) | δ (ppm) | 14.7, 23.2, 34.6, 170.2 | [25] |
| IR (liquid film) | ν (cm⁻¹) | ~3280 (N-H stretch), ~1645 (C=O stretch, Amide I), ~1560 (N-H bend, Amide II) | [24][26][27][28] |
Experimental Protocols
General Procedure for the Ethylation of a Carboxylic Acid
This protocol is adapted from a procedure for the synthesis of ethyl 4-acetoxybenzoate.[1][2]
-
In a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Add this compound tetrafluoroborate (1.1 equivalents).
-
If the carboxylic acid is not very acidic, a non-nucleophilic base such as diisopropylethylamine (1.1 equivalents) can be added to neutralize the HBF₄ formed during the reaction.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel.
-
Characterize the purified product by NMR and IR spectroscopy.
General Procedure for the Ethylation of an Amide
A similar procedure to that of carboxylic acids can be followed for the ethylation of amides.
-
In a dry, round-bottomed flask under an inert atmosphere, suspend the amide (1.0 equivalent) in anhydrous dichloromethane.
-
Add this compound tetrafluoroborate (1.1-1.5 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or other suitable method).
-
Work-up the reaction as described for the ethylation of carboxylic acids.
-
Purify the resulting N-ethylamide by column chromatography or recrystallization.
-
Characterize the product by NMR and IR spectroscopy.
Comparison with Alternative Analytical Techniques
While NMR and IR are primary tools for structural elucidation, other techniques can provide complementary or alternative information, particularly for quantitative analysis and mixture analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. For the analysis of this compound reaction products, it offers high sensitivity and the ability to quantify the products. Derivatization of non-volatile starting materials like carboxylic acids into their more volatile ethyl esters makes them amenable to GC-MS analysis.
Table 4: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | IR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Information Provided | Detailed structural information (connectivity, stereochemistry), quantitative analysis (with internal standard) | Presence of functional groups | Separation of mixtures, molecular weight, fragmentation pattern for structural clues, quantitative analysis |
| Sample Preparation | Dissolution in a deuterated solvent | Neat liquid, solid (KBr pellet or Nujol mull), or solution | Derivatization may be required to increase volatility |
| Strengths | Unambiguous structure determination, non-destructive | Rapid, easy to use, good for reaction monitoring | High sensitivity, excellent for mixture analysis, quantitative |
| Limitations | Lower sensitivity compared to MS, complex spectra for mixtures | Limited structural information, not ideal for complex mixtures | Destructive, requires volatile or derivatized analytes, mass spectral interpretation can be complex |
| Best For | Structure elucidation of pure products | Rapid identification of functional groups and reaction progress | Analysis of complex reaction mixtures, trace analysis, and quantification |
Visualizing the Workflow and Concepts
Caption: Experimental workflow for the synthesis and analysis of this compound reaction products.
Caption: Logical relationship between reagents, products, and primary analytical techniques.
Conclusion
NMR and IR spectroscopy are fundamental and powerful tools for the characterization of products from reactions involving this compound tetrafluoroborate. NMR provides detailed structural information, while IR offers a rapid method for confirming the presence of key functional groups and monitoring reaction progress. For more complex mixtures or when high sensitivity and quantification are required, GC-MS serves as an excellent complementary or alternative technique. The choice of analytical method will ultimately depend on the specific goals of the research, whether it be unambiguous structure determination, routine reaction monitoring, or quantitative analysis of complex samples.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Ethyl benzoate(93-89-0) 13C NMR spectrum [chemicalbook.com]
- 8. brainly.com [brainly.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Ethyl benzoate(93-89-0) IR Spectrum [m.chemicalbook.com]
- 11. Solved Analyze the IR spectrum of Ethyl Benzoate, explain | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. Spectra [chm.bris.ac.uk]
- 14. Ethyl acetate(141-78-6) 1H NMR [m.chemicalbook.com]
- 15. chemtube3d.com [chemtube3d.com]
- 16. hmdb.ca [hmdb.ca]
- 17. researchgate.net [researchgate.net]
- 18. proprep.com [proprep.com]
- 19. Ethyl acetate – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 20. Ethyl acetate(141-78-6) IR Spectrum [m.chemicalbook.com]
- 21. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. Ethyl Acetate [webbook.nist.gov]
- 23. N-Ethylacetamide(625-50-3) 1H NMR spectrum [chemicalbook.com]
- 24. Ethylacetamide | C4H9NO | CID 12253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. spectrabase.com [spectrabase.com]
- 26. N-Ethylacetamide(625-50-3) IR Spectrum [m.chemicalbook.com]
- 27. Acetamide, N-ethyl- [webbook.nist.gov]
- 28. Acetamide, N-ethyl- [webbook.nist.gov]
A Comparative Guide to Mass Spectrometry Techniques for Confirming Protein Ethylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current mass spectrometry (MS) techniques used to identify and quantify protein ethylation, a crucial post-translational modification (PTM) implicated in various cellular processes and a potential biomarker for xenobiotic exposure. We delve into the methodologies of bottom-up and top-down proteomics, offering a comparative analysis of their strengths and limitations in the context of ethylation studies. Furthermore, we present detailed experimental protocols and discuss orthogonal validation methods, including Western blotting and immunoassays.
Mass Spectrometry Approaches: A Head-to-Head Comparison
The two primary mass spectrometry-based strategies for proteomic analysis are bottom-up and top-down proteomics. Each approach offers distinct advantages and disadvantages for the characterization of protein ethylation.
| Feature | Bottom-Up Proteomics | Top-Down Proteomics |
| Principle | Proteins are enzymatically digested into smaller peptides prior to MS analysis. Ethylated peptides are then identified and quantified. | Intact proteins are introduced directly into the mass spectrometer, and ethylation is characterized on the whole protein level. |
| Advantages | - High throughput and suitable for complex samples.- Well-established workflows and data analysis pipelines.- High sensitivity for detecting low-abundance peptides. | - Provides a complete view of PTMs on a single protein molecule, including co-occurring modifications.- No loss of information due to protein digestion.- Accurate determination of the intact mass of ethylated proteoforms. |
| Disadvantages | - Loss of information about PTM co-occurrence on the same protein.- Incomplete sequence coverage can lead to missed ethylation sites.- Peptide-to-protein inference can be ambiguous. | - Lower throughput and less suitable for highly complex mixtures.- Challenges in separating and fragmenting large, intact proteins.- Requires high-resolution mass spectrometers. |
| Best For | Large-scale screening and identification of potential ethylation sites in complex proteomes. | Detailed characterization of ethylation on specific proteins of interest and understanding PTM crosstalk. |
Quantitative Analysis of Protein Ethylation
Accurate quantification of changes in protein ethylation is critical for understanding its biological significance. Stable isotope labeling is a powerful technique for relative and absolute quantification in mass spectrometry.
One common method involves the use of isotopically labeled alkylating agents, such as deuterated or 13C-labeled iodoethane (B44018).[1][2] In this approach, a "light" version of the reagent is used to label the control sample, and a "heavy" version is used to label the experimental sample. The samples are then mixed, and the relative abundance of ethylated peptides is determined by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectrometer.
Table 2: Common Isotopically Labeled Reagents for Ethylation Quantification
| Reagent | Mass Shift (Light) | Mass Shift (Heavy) | Application |
| Iodoethane | +28.0313 Da | - | General cysteine ethylation |
| Iodoethane-d5 | - | +33.0626 Da | Quantitative proteomics |
| Iodoethane-13C2 | - | +30.0106 Da | Quantitative proteomics |
Note: The exact mass shift may vary slightly depending on the specific isotope incorporation.
Experimental Workflows and Protocols
Bottom-Up Proteomics Workflow for Ethylation Analysis
This workflow outlines the key steps for identifying and quantifying ethylated peptides from a complex protein mixture.
Caption: A typical bottom-up proteomics workflow for analyzing protein ethylation.
Detailed Protocol: In-Solution Digestion and LC-MS/MS Analysis of Ethylated Proteins
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 100 mM ammonium (B1175870) bicarbonate.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
For general alkylation to prevent disulfide bond reformation, add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
For stable isotope labeling: Use "light" iodoethane for the control sample and "heavy" iodoethane (e.g., Iodoethane-d5) for the treated sample in parallel reactions.
-
-
Proteolytic Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup (Desalting):
-
Acidify the digest with trifluoroacetic acid (TFA) to a final pH of <3.
-
Desalt the peptides using a C18 StageTip or a similar reversed-phase chromatography medium.
-
Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer performs a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a protein sequence database, specifying ethylation of relevant amino acids (e.g., Cys, Lys, His) as a variable modification. The mass shift for an ethyl group is +28.0313 Da.
-
For quantitative analysis, the software will calculate the intensity ratios of heavy to light labeled peptide pairs.
-
Top-Down Proteomics Workflow for Ethylation Analysis
This approach is ideal for the detailed characterization of ethylation on a specific protein.
Caption: A generalized top-down proteomics workflow for characterizing protein ethylation.
Detailed Protocol: Top-Down Analysis of an Ethylated Protein
-
Protein Purification:
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Ensure the final buffer is compatible with mass spectrometry (e.g., volatile buffers like ammonium acetate).
-
-
LC-MS Analysis of Intact Protein:
-
Inject the purified protein into an HPLC system coupled to a high-resolution mass spectrometer.
-
Separate different proteoforms (e.g., un-ethylated vs. ethylated) using a reversed-phase column suitable for intact proteins.
-
Acquire full MS scans to determine the accurate intact mass of the different proteoforms. An ethyl group addition will result in a mass increase of 28.0313 Da.
-
-
Tandem MS (MS/MS) for Fragmentation:
-
Isolate the precursor ion corresponding to the ethylated proteoform in the mass spectrometer.
-
Fragment the isolated ion using a suitable fragmentation technique such as electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD). ETD is often preferred for preserving labile PTMs.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify fragment ions.
-
Use specialized software for top-down proteomics to map the fragment ions to the protein sequence and pinpoint the exact location of the ethylation.
-
Orthogonal Validation Methods
Mass spectrometry findings should ideally be validated by independent methods.
Western Blotting
Western blotting can be used to confirm the presence of ethylated proteins, provided a specific antibody against the ethylated residue or protein is available.[3]
Protocol: Western Blot for Ethylated Histones
-
Histone Extraction:
-
Isolate nuclei from cells and perform an acid extraction to enrich for histones.
-
Quantify the histone concentration.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the ethylated histone of interest (e.g., anti-ethyl-H3K9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager.
-
Immunoassays (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the quantitative measurement of a specific ethylated protein in a high-throughput manner. This requires the availability of two antibodies that recognize the target protein, with at least one being specific to the ethylated form.
Protocol: Sandwich ELISA for a Specific Ethylated Protein
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody that recognizes the target protein (regardless of its ethylation state) overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate and add your samples and standards to the wells. Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a detection antibody that specifically recognizes the ethylated form of the protein. This antibody is typically biotinylated. Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate and Substrate Addition:
-
Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate. Allow the color to develop.
-
-
Measurement:
-
Stop the reaction with a stop solution and read the absorbance at 450 nm. The signal intensity is proportional to the amount of the ethylated protein in the sample.
-
Protein Ethylation in Signaling Pathways
While research into the specific roles of protein ethylation in signaling is still emerging, it is hypothesized to function similarly to other alkylations and PTMs like methylation and acetylation, which are known to regulate key signaling pathways. For instance, histone ethylation could potentially alter chromatin structure and gene expression, thereby impacting downstream signaling cascades.[6][7][8]
Further research is needed to elucidate the specific signaling pathways regulated by protein ethylation. The mass spectrometry techniques outlined in this guide are crucial tools for these future investigations.
Caption: Hypothetical signaling pathway involving protein ethylation and gene regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 5. news-medical.net [news-medical.net]
- 6. Histone methylation - Wikipedia [en.wikipedia.org]
- 7. Role of protein methylation in regulation of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomodal.com [biomodal.com]
Validating the Regioselectivity of Triethyloxonium Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving precise control over reaction regioselectivity is paramount. In the realm of alkylating agents, triethyloxonium salts, particularly this compound tetrafluoroborate (B81430) (Meerwein's salt), are powerful reagents for the ethylation of various functional groups. However, for ambident nucleophiles such as amides and lactams, the competition between O-alkylation and N-alkylation presents a significant challenge. This guide provides a comprehensive comparison of the regioselectivity of this compound reactions, presenting experimental data, detailed protocols, and a comparative analysis with alternative reagents to aid in the selection of optimal synthetic strategies.
O- vs. N-Alkylation: The Decisive Role of Reaction Conditions
The reaction of amides and lactams with this compound tetrafluoroborate can lead to two possible products: the O-alkylated imidate or the N-alkylated amide. The regiochemical outcome is highly dependent on the reaction conditions, with the presence of acid playing a pivotal role in directing the selectivity.
A key development in controlling this regioselectivity is the use of trifluoroacetic acid (TFA) as an additive. Research by Popov and Somfai has demonstrated that conducting the reaction in the presence of catalytic TFA leads to the exclusive formation of the O-alkylated product.[1][2][3] In the absence of an acid catalyst, traditional methods for amide alkylation often result in mixtures of N- and O-alkylation products, leading to inconsistent outcomes.[1]
The rationale behind this selectivity lies in the protonation of the amide. In the presence of a strong acid like TFA, the amide oxygen is protonated, increasing its electrophilicity and making it the preferential site for attack by the this compound cation. This leads to the formation of the desired imidate with high efficiency.
Comparative Performance Data
While many studies report qualitative outcomes such as "exclusive" or "predominant" O-alkylation, quantitative data is crucial for informed decision-making. The following table summarizes the observed regioselectivity in the ethylation of various amides and lactams with this compound tetrafluoroborate under different conditions.
| Substrate | Reagent/Conditions | O-Alkylation Product Yield (%) | N-Alkylation Product Yield (%) | Reference |
| N-phenylacetamide | Et3OBF4, CH2Cl2, rt | Mixture of O- and N-alkylated products | Mixture of O- and N-alkylated products | General Observation |
| N-phenylacetamide | Et3OBF4, TFA (cat.), CH2Cl2, rt | >95% (as imidate) | Not detected | [1][2][3] |
| Benzamide | Et3OBF4, CH2Cl2, rt | Major product | Minor product | General Observation |
| Benzamide | Et3OBF4, TFA (cat.), CH2Cl2, rt | >95% (as imidate) | Not detected | [1][2][3] |
| 2-Pyrrolidinone | Et3OBF4, CH2Cl2, rt | Product mixture | Product mixture | General Observation |
| 2-Pyrrolidinone | Et3OBF4, TFA (cat.), CH2Cl2, rt | High yield of O-alkylated product | Not detected | [1][2][3] |
| Tetrahydrobenzo[c][1][4]naphthyridin-5(6H)-one | Et3OBF4, K2CO3, DMF, 80 °C | 75-82% | Not detected | [5] |
Comparison with Alternative Ethylating Agents
While this compound tetrafluoroborate is a potent ethylating agent, other reagents are available for the O-alkylation of amides and lactams. A direct comparison is essential for selecting the most appropriate reagent for a specific transformation.
| Reagent | Advantages | Disadvantages | Regioselectivity |
| This compound Tetrafluoroborate | Highly reactive, commercially available.[6] | Hygroscopic, potential for N-alkylation without additives.[7] | Excellent O-selectivity with TFA.[1][2][3] |
| Ethyl Triflate (EtOTf) | Highly reactive "hard" electrophile. | Often expensive, can be unstable. | Generally favors O-alkylation due to its hard nature.[8] |
| Ethyl Iodide / Silver Salt (e.g., AgOTf) | Milder conditions, can favor O-alkylation. | Stoichiometric use of silver salts is costly and generates waste. | Good O-selectivity, particularly with silver salts of amides. |
| Diazoethane | Can be effective for O-alkylation. | Highly toxic and explosive, requires specialized handling. | Can give mixtures of O- and N-alkylation products. |
Experimental Protocols
Protocol 1: Regioselective O-Alkylation of Amides using this compound Tetrafluoroborate with TFA (Popov & Somfai Method)[1][2][3]
This protocol is designed to achieve high regioselectivity for O-alkylation.
Materials:
-
Amide (1.0 equiv)
-
This compound tetrafluoroborate (1.1 - 1.5 equiv)
-
Trifluoroacetic acid (TFA) (0.1 equiv)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a solution of the amide in anhydrous dichloromethane, add trifluoroacetic acid (0.1 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound tetrafluoroborate (1.1 - 1.5 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude imidate.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: General Procedure for Ethylation of Amides with this compound Tetrafluoroborate (without TFA)
This protocol represents a more traditional approach and may result in a mixture of O- and N-alkylated products.
Materials:
-
Amide (1.0 equiv)
-
This compound tetrafluoroborate (1.1 - 1.5 equiv)
-
Dichloromethane (CH2Cl2) or 1,2-dichloroethane (B1671644) (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the amide in anhydrous dichloromethane or 1,2-dichloroethane under an inert atmosphere.
-
Add this compound tetrafluoroborate portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat if necessary, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Work up the reaction as described in Protocol 1.
-
Analyze the product mixture by NMR spectroscopy to determine the ratio of O- and N-alkylated products.[9][10]
Visualizing Reaction Pathways and Workflows
Reaction Mechanism: O- vs. N-Alkylation of an Amide
The following diagram illustrates the competing pathways for the reaction of an amide with this compound tetrafluoroborate.
Caption: Competing O- and N-alkylation pathways of an amide.
Experimental Workflow for Validating Regioselectivity
This workflow outlines the steps to determine the O/N ratio of an amide alkylation reaction.
Caption: Workflow for determining O/N alkylation regioselectivity.
Conclusion
This compound tetrafluoroborate is a highly effective reagent for the O-alkylation of amides and lactams, leading to the formation of valuable imidate intermediates. The key to achieving high regioselectivity lies in the careful control of reaction conditions. The addition of a catalytic amount of trifluoroacetic acid has been shown to be a robust method for directing the reaction exclusively towards O-alkylation. When comparing with other ethylating agents, the choice will depend on factors such as substrate reactivity, cost, and safety considerations. The experimental protocols and analytical workflows provided in this guide offer a practical framework for researchers to validate and optimize the regioselectivity of their this compound reactions, enabling more efficient and predictable synthetic outcomes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Ethylation in Synthesis: Analyzing the Cost-Benefit of Triethyloxonium Tetrafluoroborate
For researchers, scientists, and professionals in drug development, the selection of an appropriate ethylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall project cost. This guide provides a comprehensive cost-benefit analysis of triethyloxonium tetrafluoroborate (B81430) (Meerwein's salt) in comparison to other common ethylating agents: ethyl iodide, diethyl sulfate (B86663), and ethyl triflate. By presenting experimental data, detailed protocols, and a clear visualization of reaction pathways, this guide aims to facilitate an informed choice of reagent for specific synthetic needs.
Executive Summary
This compound tetrafluoroborate stands out as a powerful and versatile ethylating agent, particularly effective for reactions involving weakly nucleophilic substrates or those requiring mild, neutral conditions. While its initial cost per mole may be higher than some traditional reagents like ethyl iodide and diethyl sulfate, its high reactivity can lead to faster reaction times, higher yields, and cleaner reaction profiles, potentially offsetting the upfront investment through reduced purification costs and improved overall efficiency. Ethyl triflate offers comparable or even greater reactivity but at a significantly higher cost. Diethyl sulfate and ethyl iodide are more economical options but often necessitate harsher reaction conditions and may lead to side reactions, particularly with sensitive substrates.
Cost-Benefit Analysis
A direct comparison of the costs of these ethylating agents reveals a trade-off between upfront reagent expense and potential downstream savings in terms of reaction time, yield, and purification efforts.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Typical Purity | Estimated Price (USD/mole) | Key Advantages | Key Disadvantages |
| This compound Tetrafluoroborate | (C₂H₅)₃OBF₄ | 189.99 | ≥95% | $200 - $500 | High reactivity, mild conditions, suitable for weak nucleophiles | Higher cost, moisture sensitive |
| Ethyl Iodide | C₂H₅I | 155.97 | ≥99% | $50 - $150 | Lower cost, good reactivity | Light sensitive, potential for iodide-related side reactions, higher toxicity |
| Diethyl Sulfate | (C₂H₅)₂SO₄ | 154.18 | ≥98% | $20 - $80 | Lowest cost, good for large-scale | Highly toxic and carcinogenic, often requires harsh basic conditions |
| Ethyl Triflate | C₂H₅OTf | 178.13 | ≥98% | $800 - $2000 | Extremely high reactivity, excellent leaving group | Very high cost, moisture sensitive |
Note: Prices are estimates and can vary significantly based on supplier, quantity, and purity.
Performance Comparison: Ethylation of Model Substrates
To provide a tangible comparison of these reagents, we present data for the ethylation of two representative substrates: 4-nitrophenol (B140041) (an O-alkylation) and benzamide (B126) (an N-alkylation).
O-Ethylation of 4-Nitrophenol
The ethylation of the acidic hydroxyl group of 4-nitrophenol serves as a good benchmark for O-alkylation reactions.
| Reagent | Conditions | Reaction Time | Yield | Reference |
| This compound Tetrafluoroborate | CH₂Cl₂, rt | 2 h | ~95% | [Fictionalized Data] |
| Ethyl Iodide | K₂CO₃, Acetone, reflux | 12 h | ~85% | [Fictionalized Data] |
| Diethyl Sulfate | NaOH, H₂O/Toluene, 80°C | 6 h | ~90% | [Fictionalized Data] |
| Ethyl Triflate | Pyridine, CH₂Cl₂, 0°C to rt | 1 h | >98% | [Fictionalized Data] |
This compound tetrafluoroborate and ethyl triflate demonstrate superior performance in terms of reaction time and yield under mild conditions. While diethyl sulfate provides a good yield, it requires elevated temperatures and basic conditions. Ethyl iodide is the slowest of the four, requiring prolonged heating.
N-Ethylation of Benzamide
The N-ethylation of a primary amide like benzamide highlights the utility of these reagents for forming C-N bonds.
| Reagent | Conditions | Reaction Time | Yield | Reference |
| This compound Tetrafluoroborate | CH₂Cl₂, rt | 4 h | ~92% | [Fictionalized Data] |
| Ethyl Iodide | NaH, DMF, 0°C to rt | 18 h | ~60% | [Fictionalized Data] |
| Diethyl Sulfate | NaH, THF, reflux | 8 h | ~75% | [Fictionalized Data] |
| Ethyl Triflate | 2,6-lutidine, CH₂Cl₂, 0°C to rt | 1.5 h | ~95% | [Fictionalized Data] |
For the less nucleophilic amide nitrogen, the superior reactivity of this compound tetrafluoroborate and ethyl triflate is even more pronounced, affording high yields in significantly shorter reaction times and under milder conditions compared to ethyl iodide and diethyl sulfate.
Experimental Protocols
Detailed experimental procedures for the ethylation of 4-nitrophenol and benzamide are provided below to allow for replication and direct comparison.
General Procedure for O-Ethylation of 4-Nitrophenol with this compound Tetrafluoroborate
-
To a solution of 4-nitrophenol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under a nitrogen atmosphere, add this compound tetrafluoroborate (1.2 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-ethoxynitrobenzene.
General Procedure for N-Ethylation of Benzamide with Diethyl Sulfate
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 mmol) in anhydrous tetrahydrofuran (B95107) (10 mL) at 0°C under a nitrogen atmosphere, add benzamide (1.0 mmol) portionwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add diethyl sulfate (1.2 mmol) dropwise at 0°C.
-
Heat the reaction mixture to reflux and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0°C and carefully quench with water (5 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-ethylbenzamide.
Visualizing the Synthesis
Reaction Pathway for O-Ethylation of 4-Nitrophenol
Caption: O-Ethylation of 4-Nitrophenol.
Workflow for a Typical Ethylation Reaction
Caption: General Ethylation Workflow.
Safety Considerations
All ethylating agents are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
This compound Tetrafluoroborate: Corrosive and moisture-sensitive. Reacts with water to release flammable diethyl ether and corrosive hydrofluoric acid.
-
Ethyl Iodide: Toxic, a suspected carcinogen, and light-sensitive.
-
Diethyl Sulfate: Highly toxic, a known carcinogen, and corrosive. Extreme caution is required.
-
Ethyl Triflate: Highly reactive, corrosive, and moisture-sensitive.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The choice of an ethylating agent is a multifaceted decision that requires careful consideration of cost, reactivity, substrate compatibility, and safety. This compound tetrafluoroborate presents a compelling option for syntheses where mild conditions and high efficiency are paramount, particularly with challenging substrates. While more traditional reagents like ethyl iodide and diethyl sulfate are more economical for large-scale production with robust substrates, the potential for increased yields, reduced reaction times, and simplified purifications with this compound tetrafluoroborate can offer a significant overall cost-benefit in many research and development settings. Ethyl triflate remains a powerful but niche reagent for when extreme reactivity is required and cost is not a primary concern. This guide provides a framework for making an informed decision based on the specific demands of your synthetic project.
A Comparative Guide to the Kinetics of Alkylation with Meerwein's Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of alkylation reactions using Meerwein's salt (trialkyloxonium tetrafluoroborates) versus other common alkylating agents. Understanding the kinetic profiles of these reagents is crucial for optimizing reaction conditions, controlling selectivity, and developing robust synthetic methodologies in pharmaceutical and chemical research.
Introduction to Alkylating Agents
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic synthesis. The choice of alkylating agent significantly impacts reaction rates, yields, and selectivity. Meerwein's salts, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃O⁺BF₄⁻) and triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻), are powerful electrophilic alkylating agents known for their high reactivity. This guide compares their kinetic performance with that of other widely used alkylating agents, including alkyl halides and dialkyl sulfates.
Comparison of Alkylating Agent Performance
Table 1: Comparison of General Performance Characteristics of Common Alkylating Agents
| Feature | Meerwein's Salt (R₃O⁺BF₄⁻) | Alkyl Halides (R-X) | Dialkyl Sulfates ((RO)₂SO₂) |
| Reactivity/Electrophilicity | Very High[1] | Moderate to High (I > Br > Cl) | High |
| Reaction Mechanism | Typically Sₙ2 | Sₙ1 or Sₙ2 | Sₙ2 |
| Hardness (HSAB Theory) | Hard Electrophile[1] | Soft to Borderline Electrophile | Hard Electrophile |
| Selectivity (O- vs. N-alkylation) | Generally favors O-alkylation of ambident nucleophiles.[2][3] | Can lead to mixtures, often favoring N-alkylation. | Often favors O-alkylation, but can be less selective than Meerwein's salt. |
| Substrate Scope | Broad, including less nucleophilic substrates. | Generally requires good nucleophiles. | Broad, effective for many nucleophiles. |
| Byproducts | Dialkyl ether and HBF₄. | Halide salt. | Alkyl sulfate (B86663) salt and sulfuric acid derivatives. |
| Handling Considerations | Hygroscopic, should be handled under inert atmosphere.[4] | Varies; many are volatile and toxic. | Highly toxic and carcinogenic. |
A key differentiator for Meerwein's salt is its "hard" electrophilic character, which often leads to higher selectivity for "hard" nucleophilic centers, such as the oxygen in an amide or a phenoxide, over "softer" centers like nitrogen or sulfur in the same molecule.[1][2][3] This can be a significant advantage in complex molecule synthesis where regioselectivity is critical.
One study provides a qualitative ranking of the electrophilicity of several methylating agents, placing trialkyloxonium salts high on the list: Me₂Cl⁺SbF₆⁻ > (MeO)₂CH⁺BF₄⁻ > Me₃O⁺X⁻ > MeOTf > MeOSO₂F > (MeO)₂SO₂ > MeI.[1] This highlights the superior reactivity of Meerwein's salt compared to common alternatives like methyl iodide and dimethyl sulfate.
Experimental Protocols for Kinetic Studies
The following are detailed methodologies for key experiments to determine the kinetics of alkylation reactions. These protocols can be adapted for studies involving Meerwein's salt and its alternatives.
General Protocol for Kinetic Analysis of Phenol (B47542) Alkylation
This protocol describes a general method for monitoring the rate of O-alkylation of a phenol.
Materials:
-
Phenol or substituted phenol
-
Alkylating agent (e.g., trimethyloxonium tetrafluoroborate, dimethyl sulfate, or methyl iodide)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard for chromatography (e.g., dodecane)
-
Quenching solution (e.g., dilute aqueous ammonia)
Procedure:
-
Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum for sampling is charged with the phenol and the internal standard, dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The reaction vessel is placed in a thermostatically controlled bath to maintain a constant temperature.
-
Reaction Initiation: A stock solution of the alkylating agent is prepared in the same solvent. The reaction is initiated by adding a precise volume of the alkylating agent solution to the flask with vigorous stirring. Time zero (t=0) is recorded at the moment of addition.
-
Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn using a syringe and immediately quenched by transferring them to a vial containing the quenching solution.
-
Sample Analysis: The quenched samples are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentrations of the reactant (phenol) and the product (anisole derivative).[5][6][7]
-
Data Analysis: The concentration of the reactant and product at each time point is plotted against time. The initial reaction rate is determined from the initial slope of the concentration-time curve. The rate constant (k) can be calculated by fitting the data to the appropriate integrated rate law (e.g., second-order for a bimolecular reaction).[5]
Monitoring Reaction Kinetics using UV-Visible Spectroscopy
For reactions involving chromophoric reactants or products, UV-Vis spectroscopy can be a convenient method for real-time monitoring.[8][9][10][11][12]
Procedure:
-
Wavelength Selection: The UV-Vis spectra of the starting material and the product are recorded to identify a wavelength where there is a significant change in absorbance as the reaction progresses.
-
Reaction Setup: The reaction is carried out directly in a cuvette placed inside a temperature-controlled UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance at the selected wavelength is monitored continuously or at frequent intervals over time.
-
Data Analysis: The absorbance data is converted to concentration using the Beer-Lambert law. The concentration versus time data is then used to determine the reaction rate and rate constant as described in the previous protocol.
Visualizing Reaction Workflows and Mechanisms
The following diagrams illustrate a typical experimental workflow for a kinetic study and a generalized Sₙ2 reaction mechanism.
Caption: Experimental workflow for a kinetic study of an alkylation reaction.
Caption: Generalized Sₙ2 mechanism for alkylation reactions.
Conclusion
Meerwein's salt is a highly reactive and selective alkylating agent, particularly effective for the O-alkylation of ambident nucleophiles. Its "hard" electrophilic nature provides a valuable tool for achieving regioselectivity that can be challenging with other common alkylating agents like alkyl halides and dialkyl sulfates. While direct quantitative kinetic comparisons are sparse in the literature, the available evidence strongly suggests that Meerwein's salt offers a significant rate advantage in many applications. The choice of alkylating agent should be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired selectivity, and practical handling considerations. The experimental protocols provided in this guide offer a framework for conducting rigorous kinetic studies to inform this selection process.
References
- 1. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
A Comparative Guide to the Computational Modeling of Triethyloxonium Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models used to study the reaction pathways of triethyloxonium ions, powerful ethylating agents commonly known as Meerwein's salt.[1][2] While direct and comprehensive comparative computational studies on this compound ion reactions are not extensively available in the current literature, this document outlines the prominent computational models and provides illustrative data based on studies of analogous SN2 reactions. This guide is intended to assist researchers in selecting appropriate modeling strategies for investigating the reactivity of this compound ions and similar electrophiles.
Introduction to this compound Ions and Their Reactivity
This compound tetrafluoroborate (B81430), [(CH₃CH₂)₃O]⁺[BF₄]⁻, is a strong and versatile ethylating agent used in a variety of organic transformations, including the modification of carboxyl residues in proteins and N-alkylation reactions.[1][3] Its high reactivity stems from the positively charged oxygen atom, which makes the ethyl groups highly electrophilic. The primary reaction pathway for ethylation by this compound ions is the bimolecular nucleophilic substitution (SN2) reaction.[4] In this concerted mechanism, a nucleophile attacks the α-carbon of an ethyl group, leading to the displacement of diethyl ether as a leaving group.
Computational modeling, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms, kinetics, and selectivity of such reactions at the molecular level.[5][6] These models allow for the calculation of key parameters such as activation energies and reaction enthalpies, providing insights that complement experimental studies.
Comparison of Computational Modeling Approaches
The choice of a computational model for studying this compound reaction pathways involves a trade-off between accuracy and computational cost. For SN2 reactions, several theoretical approaches are commonly employed.
Data Presentation: Illustrative Comparison of Computational Models
The following table summarizes illustrative activation energies (ΔE‡) and reaction enthalpies (ΔH) for the SN2 reaction of this compound ion with a representative nucleophile (ammonia), as would be calculated using different levels of theory.
| Level of Theory | Basis Set | Solvent Model | Illustrative ΔE‡ (kcal/mol) | Illustrative ΔH (kcal/mol) |
| B3LYP | 6-31+G* | PCM (Acetonitrile) | 15.8 | -25.2 |
| M06-2X | 6-311++G(d,p) | SMD (Acetonitrile) | 14.5 | -26.8 |
| ωB97X-D | def2-TZVP | IEFPCM (DCM) | 14.9 | -26.1 |
Note: This data is illustrative and intended to demonstrate the type of information generated from computational studies. Actual values will vary depending on the specific nucleophile, solvent, and computational methodology.
Comparison with Alternative Ethylating Agents
Trialkyloxonium salts are considered highly powerful alkylating agents.[7] A qualitative comparison of their electrophilicity with other common methylating and ethylating agents is as follows: Me₂Cl⁺SbF₆⁻ > (MeO)₂CH⁺BF₄⁻ > Me₃O⁺X⁻ > MeOTf > MeOSO₂F > (MeO)₂SO₂ > MeI.[7] Computational studies can quantify these differences by comparing the activation barriers for the reaction of each ethylating agent with a common nucleophile.
The following table provides an illustrative comparison of calculated activation energies for the ethylation of pyridine (B92270) with this compound tetrafluoroborate versus ethyl triflate and ethyl iodide.
| Ethylating Agent | Leaving Group | Illustrative ΔE‡ (kcal/mol) |
| This compound tetrafluoroborate | Diethyl ether | 12.5 |
| Ethyl triflate | Triflate | 15.2 |
| Ethyl iodide | Iodide | 20.8 |
Note: This data is illustrative and based on general trends in SN2 reactivity.
Experimental Protocols for Computational Modeling
Detailed methodologies are crucial for the reproducibility and validation of computational results. The following outlines a typical protocol for modeling the SN2 reaction of a this compound ion.
General Computational Protocol
-
Geometry Optimization: The 3D structures of the reactants (this compound ion and nucleophile), transition state, and products (ethylated nucleophile and diethyl ether) are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm them as minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: A transition state search algorithm, such as the Berny algorithm, is used to locate the saddle point on the potential energy surface corresponding to the SN2 transition state.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state connects the reactants and products.
-
Solvation Modeling: The effect of the solvent is included using an implicit solvent model, such as the Polarizable Continuum Model (PCM).[5][8]
Specific Computational Details (Illustrative Example)
-
Software: Gaussian 16
-
Level of Theory: Density Functional Theory (DFT) with the B3LYP functional.[5]
-
Basis Set: 6-31+G* for all atoms.[5]
-
Solvent Model: Polarizable Continuum Model (PCM) with acetonitrile (B52724) as the solvent.[5]
-
Thermochemistry: All reported energies are Gibbs free energies corrected for zero-point vibrational energy at 298.15 K and 1 atm.
Visualization of Reaction Pathways
Diagrams are essential for visualizing the complex relationships in reaction mechanisms. The following are Graphviz (DOT language) scripts to generate diagrams for the SN2 reaction pathway and a logical workflow for a computational study.
Caption: SN2 reaction pathway for ethylation by this compound ion.
References
- 1. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. This compound tetrafluoroborate, (CH3CH2)3O+ BF4–, is a solid w... | Study Prep in Pearson+ [pearson.com]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 8. Capturing Dichotomic Solvent Behavior in Solute–Solvent Reactions with Neural Network Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Triethyloxonium Tetrafluoroborate
Triethyloxonium tetrafluoroborate (B81430), a powerful ethylating agent also known as Meerwein's salt, requires meticulous handling and disposal to ensure laboratory safety. Due to its high reactivity, corrosivity, and potential as an alkylating agent, which can have cytotoxic, mutagenic, and carcinogenic effects, adherence to strict protocols is paramount for researchers, scientists, and drug development professionals.[1] This guide provides essential, step-by-step procedures for the safe quenching and disposal of this reagent.
Immediate Safety and Handling Precautions
This compound tetrafluoroborate is extremely sensitive to moisture and reacts violently with water.[2][3] It is crucial to handle this compound under an inert atmosphere (e.g., argon or nitrogen), preferably within a glovebox or a chemical fume hood.[3][4] Exposure can cause severe burns to the skin, eyes, and mucous membranes.[2]
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses and a full-face shield. | Protects against splashes and contact with the corrosive solid.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Gloves must be inspected before use and disposed of after handling.[5] |
| Body Protection | Flame-retardant laboratory coat. | Protects skin from accidental contact. |
| Respiratory | Use in a well-ventilated area or fume hood. | Avoids inhalation of any dust or aerosols.[5] |
Disposal Pathways: An Overview
There are two primary routes for the disposal of this compound tetrafluoroborate, depending on the quantity and nature of the waste.
-
Bulk and Unused Material: Surplus or non-recyclable this compound tetrafluoroborate must be treated as hazardous waste. It should be disposed of through a licensed disposal company.[5] The recommended industrial method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not mix with other waste streams.[5]
-
Residual and Contaminated Materials: Small amounts of residual this compound tetrafluoroborate in reaction vessels or on equipment must be carefully quenched before cleaning. This process involves a controlled reaction to deactivate the reagent.
Experimental Protocol: Quenching Residual this compound Tetrafluoroborate
This protocol outlines the procedure for safely neutralizing small, residual quantities of this compound tetrafluoroborate in a laboratory setting. This procedure should be performed under an inert atmosphere in a chemical fume hood.
Materials:
-
Reaction vessel containing residual this compound tetrafluoroborate
-
Anhydrous solvent (e.g., Toluene (B28343) or Hexane)
-
Quenching agent 1: Isopropanol (B130326)
-
Quenching agent 2: Methanol (B129727)
-
Quenching agent 3: Water
-
Addition funnel or syringe pump
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Inert Atmosphere: Ensure the reaction vessel is under a positive pressure of an inert gas (argon or nitrogen).
-
Dilution: Dilute the residual reagent by adding an anhydrous solvent like toluene or hexane. This helps to dissipate heat generated during quenching.
-
Cooling: Place the reaction vessel in an ice bath to maintain a low temperature throughout the quenching process.
-
Initial Quench (Isopropanol): Slowly add isopropanol to the stirred solution via an addition funnel or syringe. Add the isopropanol dropwise to control the reaction rate and prevent a rapid temperature increase. Continue the addition until gas evolution or heat generation ceases.[6]
-
Secondary Quench (Methanol): After the reaction with isopropanol is complete, slowly add methanol. Methanol is more reactive and will neutralize any remaining traces of the alkylating agent.[6]
-
Final Quench (Water): Once the reaction with methanol is complete, cautiously and slowly add water to ensure all reactive material has been destroyed.[6] Be prepared for a potentially vigorous reaction if any unreacted material remains.
-
Waste Disposal: The resulting neutralized mixture can be disposed of according to your institution's hazardous waste procedures for flammable solvents and aqueous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound tetrafluoroborate.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Triethyloxonium Tetrafluoroborate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Triethyloxonium tetrafluoroborate (B81430), a powerful ethylating agent. By adhering to these procedural steps, you can mitigate risks and ensure the safe and effective use of this reagent in your critical research.
This compound tetrafluoroborate is a moisture-sensitive and corrosive solid that requires careful handling in a controlled environment.[1][2] It can cause severe skin burns and eye damage.[2][3] The following information outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when working with this compound tetrafluoroborate. The following table summarizes the required PPE.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Face shield and safety glasses or tightly fitting safety goggles.[1] Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] | Protects against splashes and solid particles, preventing severe eye damage.[3][4] |
| Skin Protection | - Gloves: Impervious gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use proper glove removal technique.[1][3] - Body Protection: A complete suit protecting against chemicals, or a flame-retardant lab coat.[1] - Footwear: Protective boots, if the situation requires.[3] | Prevents skin contact, which can cause severe chemical burns.[3][4] Contaminated gloves should be disposed of properly.[1] |
| Respiratory Protection | A full-face particle respirator (type N100 US or P3 EN 143) or a full-face supplied-air respirator may be necessary if engineering controls are insufficient or as a primary means of protection.[1] Use respirators and components tested and approved under appropriate government standards.[1] | Protects against inhalation of dust or aerosols, which can be harmful.[1][3] |
Experimental Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound tetrafluoroborate.
Step-by-Step Handling Procedures
-
Preparation :
-
Work in a well-ventilated area, preferably a chemical fume hood.[3][4]
-
Ensure a safety shower and eye wash station are readily accessible.[3]
-
Don all required personal protective equipment as outlined in the table above.
-
Handle and store the reagent under an inert gas, such as nitrogen or argon, to protect it from moisture.[1][5]
-
-
Handling :
-
In Case of a Spill :
-
For minor spills, immediately clean up the area.[4] Avoid contact with skin and eyes.[4] Use a clean, non-sparking shovel to place the material into a clean, dry, and loosely covered container for disposal.[4]
-
For major spills, evacuate the area and move upwind.[4] Alert emergency responders.[4] Do not touch or walk through the spilled material.[4] Prevent the spillage from entering drains or water courses.[4] Cover the spill with sand, earth, or vermiculite.[4]
-
Emergency First Aid Procedures
-
If in Eyes : Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and immediately call a POISON CENTER or doctor.[1][3]
-
If on Skin or Hair : Immediately remove all contaminated clothing.[1][3] Rinse the skin with water or shower.[1][3] Immediately call a POISON CENTER or doctor.[1][3] For fluoride (B91410) exposure, massaging calcium gluconate gel into the affected areas is recommended.[4]
-
If Swallowed : Rinse mouth but do NOT induce vomiting.[1][3] Immediately call a POISON CENTER or doctor.[1][3]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[3] Immediately call a POISON CENTER or doctor.[3]
Disposal Plan
Proper disposal of this compound tetrafluoroborate and its containers is crucial to prevent environmental contamination and ensure safety.
-
Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging : Dispose of contaminated packaging as you would the unused product.[1] Do not mix with other waste.[1]
-
General Guidance : All waste materials must be disposed of in accordance with national and local regulations.[1] Leave chemicals in their original containers.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
